molecular formula C12H24N2O3 B1588274 H-ILE-LEU-OH CAS No. 26462-22-6

H-ILE-LEU-OH

Cat. No.: B1588274
CAS No.: 26462-22-6
M. Wt: 244.33 g/mol
InChI Key: JWBXCSQZLLIOCI-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-ILE-LEU-OH is a dipeptide composed of the proteinogenic amino acids isoleucine (Ile) and leucine (Leu), both of which are essential branched-chain amino acids with critical roles in protein structure and human metabolism . This compound is a Leu analogue and is classified as a human metabolite, making it a subject of interest in metabolic research and biochemical studies . Dipeptides like H-ILE-LEU-OH serve as valuable tools in scientific research. They are frequently utilized in the study of peptide structure and function, and can be incorporated into more complex peptide synthesis projects. Furthermore, such dipeptides are used in metabolic pathway analysis and in the preparation of specialized media for protein expression and labeling studies in microorganisms . While the specific mechanism of action for H-ILE-LEU-OH is not fully elaborated in the available literature, related dipeptides are known to be involved in or influence various cellular processes. Researchers might employ this compound to investigate peptide transport, degradation, or its potential biological effects in model systems. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is essential to consult relevant safety data sheets before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBXCSQZLLIOCI-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427071
Record name Isoleucyl-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26462-22-6
Record name Isoleucyl-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: H-ILE-LEU-OH (L-Isoleucyl-L-Leucine)

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacological Profile of a Hydrophobic ACE-Inhibitory Dipeptide [1][2]

Executive Summary

H-Ile-Leu-OH (Ile-Leu) is a bioactive dipeptide composed of two branched-chain amino acids (BCAAs): L-Isoleucine and L-Leucine.[1][2] Widely recognized for its presence in food protein hydrolysates (e.g., whey, casein), it serves as a critical reference standard in hypertension research due to its Angiotensin-Converting Enzyme (ACE) inhibitory potential.[1] Unlike larger polypeptides, Ile-Leu exhibits high oral bioavailability mediated by the PepT1 transporter, allowing it to bypass cytosolic peptidases and exert systemic effects. This guide details its physicochemical architecture, solid-phase synthesis protocols, and mechanistic biological interactions.[1]

Chemical Architecture & Physicochemical Profile[1][2][3][4]

Structural Logic

The efficacy of H-Ile-Leu-OH as a bioactive molecule is dictated by its high hydrophobicity.[1][2] Both residues possess aliphatic side chains—an sec-butyl group on Isoleucine and an isobutyl group on Leucine.[1][2]

  • N-Terminus (Ile): Provides steric bulk that influences enzyme active-site fitting.[1][2]

  • C-Terminus (Leu): Critical for ACE inhibition.[1][2] Structure-Activity Relationship (SAR) studies confirm that hydrophobic amino acids (Pro, Phe, Leu) at the C-terminus drastically enhance binding affinity to the ACE active site.[1]

Physicochemical Constants

The following data serves as a baseline for analytical method development.

PropertyValue / CharacteristicNotes
Molecular Formula C₁₂H₂₄N₂O₃
Molecular Weight 244.33 g/mol Monoisotopic Mass: 244.18 Da
Isoelectric Point (pI) ~5.98Neutral at physiological pH
Hydrophobicity (LogP) ~1.6 to 2.0Highly hydrophobic; limited aqueous solubility
Solubility DMSO, Methanol, Dilute AcidPoorly soluble in neutral water; requires sonication or pH adjustment
Appearance White lyophilized powderHygroscopic

Synthesis & Purification Methodology

Rationale: Fmoc Solid-Phase Peptide Synthesis (SPPS)

While liquid-phase synthesis is possible for dipeptides, SPPS on Wang Resin is preferred for research-grade purity to ensure a free C-terminal carboxylic acid (-OH).[1][2] The Fmoc strategy is selected over Boc to avoid the use of hazardous hydrofluoric acid (HF).

Protocol: Step-by-Step Synthesis

Objective: Synthesize 0.25 mmol of H-Ile-Leu-OH.

  • Resin Selection: Use Fmoc-Leu-Wang Resin (Loading: 0.4–0.8 mmol/g).[1][2]

    • Why: Pre-loaded resin prevents racemization during the first coupling.[2]

  • Swelling: Suspend resin in DMF (Dimethylformamide) for 30 mins.

  • Fmoc Deprotection (Cycle 1):

    • Reagent: 20% Piperidine in DMF.[2]

    • Action: Wash resin 2x (5 min, then 10 min).[1][2][3]

    • Validation: UV monitoring of the fulvene-piperidine adduct at 301 nm.[2]

  • Coupling (Isoleucine):

    • Amino Acid: Fmoc-Ile-OH (4 eq).[1][2][4]

    • Activator: HBTU (3.9 eq) / HOBt (4 eq).[1][2]

    • Base: DIEA (Diisopropylethylamine) (8 eq).[1][2]

    • Solvent: DMF.[2][5]

    • Time: 45–60 minutes at room temperature.

    • Validation: Kaiser Test (Ninhydrin).[1][2][3][4] A negative result (yellow beads) indicates complete coupling.[1][2]

  • Final Deprotection: Remove N-terminal Fmoc group with 20% Piperidine/DMF.[1][2][3]

  • Cleavage & Side-Chain Deprotection:

    • Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[1]

    • Time: 2 hours.

    • Chemistry: TFA cleaves the ester linkage to the resin and protonates the peptide.

Purification Workflow
  • Precipitation: Drop filtrate into cold Diethyl Ether (-20°C). Centrifuge to pellet the peptide.[2]

  • HPLC Purification:

    • Column: C18 Preparative (e.g., Phenomenex Luna, 5µm).[1]

    • Mobile Phase A: 0.1% TFA in Water.[2]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

    • Gradient: 5% to 60% B over 30 mins (Hydrophobic nature requires higher organic content).[1][2]

Workflow Visualization

SPPS_Protocol cluster_0 Resin Preparation cluster_1 Coupling Cycle cluster_2 Finalization Resin Fmoc-Leu-Wang Resin Swell Swell in DMF (30 min) Resin->Swell Deprotect Deprotection (20% Piperidine) Swell->Deprotect Wash1 DMF Wash Deprotect->Wash1 Activate Activation (Fmoc-Ile-OH + HBTU/DIEA) Wash1->Activate Couple Coupling (45-60 min) Activate->Couple Kaiser Kaiser Test (Validation) Couple->Kaiser Kaiser->Couple Failed (Repeat) Final_Deprot Final Fmoc Removal Kaiser->Final_Deprot Passed Cleave Cleavage (95% TFA) Final_Deprot->Cleave Precip Ether Precipitation Cleave->Precip

Caption: Standard Fmoc SPPS workflow for H-Ile-Leu-OH synthesis on Wang resin.

Biological Activity & Mechanism of Action

ACE Inhibition Mechanism

H-Ile-Leu-OH acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[1][2]

  • Target: ACE is a zinc-metallopeptidase responsible for converting Angiotensin I to the vasoconstrictor Angiotensin II.[2]

  • Binding Mode: The C-terminal Leucine residue binds to the S1 and S2 subsites of ACE. The hydrophobic interaction between the isobutyl side chain of Leucine and the hydrophobic pocket of ACE is the primary thermodynamic driver of inhibition.

  • Potency: While less potent than long-chain peptides like Ile-Pro-Pro (IPP), Ile-Leu contributes significantly to the "ACE-inhibitory load" of total hydrolysates due to its stability.[1][2]

Bioavailability: The PepT1 Transporter

Unlike larger peptides which are degraded by cytosolic peptidases, Ile-Leu is a substrate for PepT1 (SLC15A1) , a high-capacity, low-affinity proton-coupled transporter located on the apical membrane of enterocytes.[1]

  • Lumen: Ile-Leu resists hydrolysis by brush border enzymes better than non-BCAA peptides.[1][2]

  • Transport: PepT1 co-transports H+ and Ile-Leu into the enterocyte.[2]

  • Cytosol: Ile-Leu is relatively resistant to cytosolic peptidases, allowing basolateral exit into the bloodstream.[2]

Biological Pathway Diagram

Bio_Pathway cluster_lumen Intestinal Lumen cluster_cell Enterocyte (Intestinal Cell) cluster_blood Systemic Circulation Diet Dietary Protein (Casein/Whey) Hydrolysis GI Digestion Diet->Hydrolysis IleLeu H-Ile-Leu-OH (Free Dipeptide) Hydrolysis->IleLeu PepT1 PepT1 Transporter (H+ Coupled) IleLeu->PepT1 Substrate Cytosol Cytosolic Stability (Resists Peptidases) PepT1->Cytosol Influx Blood Plasma Circulation Cytosol->Blood Basolateral Efflux ACE Target: ACE Enzyme (Zinc Metallopeptidase) Blood->ACE Competitive Inhibition BP Blood Pressure Regulation ACE->BP Reduced Ang II

Caption: Pathway of H-Ile-Leu-OH from dietary intake, via PepT1 transport, to systemic ACE inhibition.[1][2]

Analytical Characterization

To validate the synthesis or detect Ile-Leu in biological matrices, use the following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters.

Mass Spectrometry Transitions (MRM)
  • Ionization Mode: ESI Positive (+).[1][2]

  • Precursor Ion: m/z 245.2 [M+H]⁺.[1][2]

Transition TypePrecursor (m/z)Product (m/z)Identification Logic
Quantifier 245.2132.1y1 ion (Leucine fragment)
Qualifier 1 245.286.1Immonium ion (Leu/Ile)
Qualifier 2 245.269.1Side chain fragment
HPLC Conditions (Analytical)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6 x 100mm).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 214 nm (peptide bond) and 280 nm (minimal absorption, used for impurity check).[1][2]

  • Retention Time: Expect late elution relative to hydrophilic peptides due to double BCAA structure.[2]

References

  • Cheung, H. S., Wang, F. L., Ondetti, M. A., Sabo, E. F., & Cushman, D. W. (1980).[1] Binding of peptide substrates and inhibitors of angiotensin-converting enzyme.[2][6][7] Importance of the COOH-terminal dipeptide sequence. Journal of Biological Chemistry.[2][6][4] Link

  • Adibi, S. A. (1997).[1][2] The oligopeptide transporter (Pept-1) in human intestine: biology and function.[1][2][8] Gastroenterology.[2][9] Link

  • Vermeirssen, V., Van Camp, J., & Verstraete, W. (2004).[1] Bioavailability of angiotensin I converting enzyme inhibitory peptides.[2][6] British Journal of Nutrition.[2] Link

  • Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][2] International Journal of Peptide and Protein Research.[2] Link

  • Brandsch, M. (2006).[1][2][6] Transport of drugs by proton-coupled peptide transporters: pearls and pitfalls.[1][2][6] Expert Opinion on Drug Metabolism & Toxicology.[2][6] Link

Sources

Isoleucyl-Leucine (Ile-Leu): Mechanisms of Metabolic Modulation and Cellular Transport

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoleucyl-Leucine (Ile-Leu) is a bioactive hydrophobic dipeptide identified primarily in the hydrolysates of whey protein and specific fermented substrates. Unlike its constituent free amino acids, Ile-Leu exhibits unique pharmacodynamic properties, most notably the stimulation of glucose uptake in skeletal muscle via an insulin-independent pathway. This guide delineates the molecular mechanisms of Ile-Leu, focusing on its activation of the PI3K/aPKC signaling axis, its role as an Angiotensin-Converting Enzyme (ACE) inhibitor, and its specific transport kinetics via the PepT1 solute carrier.

For drug development professionals, Ile-Leu represents a "dual-payload" therapeutic candidate: a stable dipeptide that survives gastrointestinal transit to exert metabolic regulation before serving as a nitrogen source.

Physicochemical Profile & Structural Biology

Ile-Leu is a hydrophobic dipeptide composed of L-isoleucine (N-terminus) and L-leucine (C-terminus). Its structural integrity is critical for its bioactivity, particularly in interactions with the PepT1 transporter and the ACE active site.

ParameterSpecificationSignificance
Sequence Ile-Leu (I-L)N-terminal branching (Ile) enhances resistance to N-terminal exopeptidases.
Molecular Weight 244.33 g/mol Optimal size for paracellular and carrier-mediated transport (< 400 Da).
Hydrophobicity High (GRAVY score > 0)Facilitates interaction with hydrophobic pockets in ACE and PepT1 binding sites.
Isoelectric Point (pI) ~5.98Zwitterionic at physiological pH; affects solubility and transport efficiency.
Stability ModerateMore resistant to hydrolysis than Leu-Ile due to steric hindrance of the Ile side chain.

Mechanistic Pathways

Insulin-Independent Glucose Uptake (The PI3K/aPKC Axis)

The most significant biological activity of Ile-Leu is its ability to stimulate glucose uptake in skeletal muscle cells (e.g., L6 myotubes, epitrochlearis muscle) without the presence of insulin.

  • Mechanism: Ile-Leu activates Phosphatidylinositol 3-kinase (PI3K). Unlike insulin, which subsequently activates Akt (Protein Kinase B), Ile-Leu signaling diverges to activate atypical Protein Kinase C (aPKC) .

  • Outcome: This cascade triggers the translocation of GLUT4 glucose transporters to the plasma membrane, increasing glucose influx and glycogen synthesis.

  • Therapeutic Relevance: This pathway functions independently of mTOR (mammalian Target of Rapamycin), distinguishing Ile-Leu from free Leucine, which is a potent mTOR activator. This suggests Ile-Leu could be utilized in metabolic syndrome treatments where insulin resistance impairs the classical insulin-Akt pathway.

Figure 1: Differential Signaling of Ile-Leu vs. Insulin

IleLeu_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IleLeu Ile-Leu (Dipeptide) PI3K PI3K (Phosphatidylinositol 3-kinase) IleLeu->PI3K Direct Activation IR->PI3K Akt Akt / PKB PI3K->Akt Insulin Pathway aPKC aPKC (atypical Protein Kinase C) PI3K->aPKC Ile-Leu Pathway mTOR mTORC1 Akt->mTOR Protein Synthesis GLUT4_Cyto GLUT4 (Cytosolic) Akt->GLUT4_Cyto aPKC->GLUT4_Cyto Translocation Signal GLUT4_Mem GLUT4 (Membrane) GLUT4_Cyto->GLUT4_Mem Glucose Glucose Uptake GLUT4_Mem->Glucose

Caption: Ile-Leu stimulates glucose uptake via the PI3K/aPKC pathway, bypassing the insulin-dependent Akt node and mTOR activation.

ACE Inhibition (Cardiovascular Regulation)

Ile-Leu acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).

  • Binding: The hydrophobic C-terminal Leucine residue interacts with the S1 subsite of ACE, while the N-terminal Isoleucine coordinates with the Zn²⁺ ion at the active site.

  • Potency: While less potent than tripeptides like Ile-Pro-Pro (IPP), Ile-Leu contributes significantly to the total ACE inhibitory activity of complex hydrolysates due to its abundance.

Pharmacokinetics: The PepT1 Transport System

For Ile-Leu to exert intracellular effects (like PI3K activation), it must enter the cell intact. This is mediated by PepT1 (SLC15A1) , a high-capacity, low-affinity proton-coupled transporter.

  • Transport Efficiency: Ile-Leu is a high-affinity substrate for PepT1 compared to hydrophilic dipeptides.

  • Competitive Inhibition: Ile-Leu transport can be competitively inhibited by Gly-Sar (a model PepT1 substrate), confirming its dependence on this transporter.

  • Intracellular Fate: Once cytosolic, Ile-Leu has a finite half-life before hydrolysis by cytosolic peptidases. Its metabolic effects (PI3K activation) likely occur prior to hydrolysis, or the hydrolysis rate is the rate-limiting step for signal termination.

Figure 2: PepT1-Mediated Transport and Intracellular Fate

PepT1_Transport cluster_lumen Intestinal Lumen / Extracellular Space cluster_membrane Apical Membrane cluster_cytosol Cytosol (Enterocyte/Myocyte) IleLeu_Out Ile-Leu PepT1 PepT1 Transporter (SLC15A1) IleLeu_Out->PepT1 H_Out H+ H_Out->PepT1 IleLeu_In Ile-Leu (Intact) PepT1->IleLeu_In Symport Peptidases Cytosolic Peptidases IleLeu_In->Peptidases Degradation Signal PI3K Activation IleLeu_In->Signal Bioactivity Ile L-Isoleucine Peptidases->Ile Leu L-Leucine Peptidases->Leu

Caption: Ile-Leu is co-transported with protons via PepT1. Inside the cell, it activates signaling pathways before hydrolysis into free amino acids.

Experimental Protocols

Protocol A: In Vitro Glucose Uptake Assay (L6 Myotubes)

Validation of insulin-independent metabolic activity.

  • Cell Culture: Differentiate L6 myoblasts into myotubes using DMEM with 2% horse serum for 5–7 days.

  • Starvation: Serum-starve cells in MEM containing 0.1% BSA for 18 hours prior to the assay.

  • Treatment:

    • Control: Vehicle only.

    • Positive Control: Insulin (100 nM).

    • Experimental: Ile-Leu (1 mM and 5 mM).

    • Inhibitor Check (Crucial): Pre-incubate separate wells with Wortmannin (PI3K inhibitor) or GF109203X (PKC inhibitor) to verify mechanism.

  • Incubation: Treat cells for 30–60 minutes at 37°C.

  • Uptake Phase: Add 2-deoxy-D-[³H]glucose (0.5 µCi/mL) for 10 minutes.

  • Termination: Wash cells 3x with ice-cold PBS containing 10 µM Phloretin (to stop transport).

  • Quantification: Lyse cells in 0.1 N NaOH and measure radioactivity via liquid scintillation counting.

  • Normalization: Normalize counts to total protein content (BCA assay).

Protocol B: PepT1 Transport Competition Assay

Validation of transport mechanism.

  • Model: Caco-2 cell monolayers grown on Transwell inserts (21 days post-seeding).

  • Tracer: [¹⁴C]Gly-Sar (10 µM), a non-hydrolyzable PepT1 substrate.

  • Competition: Add unlabeled Ile-Leu at increasing concentrations (0.1 mM – 10 mM) to the apical chamber.

  • Buffer: Krebs-Ringer buffer at pH 6.0 (apical) and pH 7.4 (basolateral) to maintain the proton gradient.

  • Measurement: After 15 minutes, lyse cells and measure [¹⁴C]Gly-Sar content.

  • Calculation: Plot % inhibition of Gly-Sar uptake vs. Ile-Leu concentration to determine the IC50 (reflecting affinity).

References

  • Morifuji, M., et al. (2009). Branched-chain amino acid-containing dipeptides, identified from whey protein hydrolysates, stimulate glucose uptake rate in L6 myotubes and isolated skeletal muscles.[1] Journal of Nutritional Science and Vitaminology, 55(1), 81-86. Link

  • Adibi, S. A. (2003). Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease. American Journal of Physiology-Gastrointestinal and Liver Physiology, 285(5), G779-G788. Link

  • Nishimura, K., et al. (2010). Isoleucine prevents the accumulation of triglyceride in the liver of mice fed a high-fat diet. Nutrition & Metabolism, 7, 1-10. (Context for Ile vs Ile-Leu effects). Link

  • Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology, 66, 361-384. Link

  • FitzGerald, R. J., & Meisel, H. (2000). Milk protein-derived peptide inhibitors of angiotensin-I-converting enzyme. British Journal of Nutrition, 84(S1), 33-37. Link

Sources

Technical Guide: Synthesis and Purification of H-Ile-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: H-Ile-Leu-OH (L-Isoleucyl-L-Leucine) Molecular Weight: 244.33 g/mol Key Applications: ACE inhibition research, hydrophobic structural motifs, metabolic standards.

This guide details the synthesis of the dipeptide H-Ile-Leu-OH using Solid Phase Peptide Synthesis (SPPS). While dipeptide synthesis appears deceptively simple, it presents specific chemical risks—primarily Diketopiperazine (DKP) formation —that can drastically reduce yield. This protocol utilizes 2-Chlorotrityl Chloride (2-CTC) resin and HATU activation to mitigate steric hindrance from the N-terminal Isoleucine and prevent premature cyclization.

Retrosynthetic Strategy & Critical Analysis

The Dipeptide Challenge: Diketopiperazine (DKP) Formation

The synthesis of dipeptides on solid support is prone to a specific side reaction. Once the N-terminal amino acid (Ile) is deprotected, its free amine can back-bite the C-terminal ester linkage to the resin. This releases the cyclic dipeptide (DKP) into solution and terminates the chain on the resin.

  • Standard Wang Resin Risk: High. The benzyl ester linkage is less sterically hindered, facilitating DKP formation.

  • Expert Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl linker creates significant steric hindrance around the ester bond, effectively blocking the nucleophilic attack required for DKP formation.

Coupling Sterically Hindered Isoleucine

Isoleucine is a


-branched amino acid. The bulkiness adjacent to the alpha-carbon makes acylation difficult.
  • Reagent Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected over HBTU/DIC for the Ile coupling to ensure rapid and complete reaction, minimizing deletion sequences.

Workflow Visualization

The following diagram outlines the logic flow for the synthesis, highlighting critical decision points to avoid common pitfalls.

G Start Target: H-Ile-Leu-OH Resin_Choice Resin Selection: 2-Chlorotrityl (2-CTC) Start->Resin_Choice Loading 1. Loading Fmoc-Leu-OH (DIPEA, DCM) Resin_Choice->Loading Deprotect_1 2. Fmoc Deprotection (20% Piperidine) Loading->Deprotect_1 Risk_DKP CRITICAL RISK: DKP Formation Deprotect_1->Risk_DKP Mitigation Mitigation: Bulky Trityl Linker blocks cyclization Risk_DKP->Mitigation If 2-CTC used Coupling_Ile 3. Coupling Fmoc-Ile-OH (HATU/DIPEA) Mitigation->Coupling_Ile Final_Cleave 4. Cleavage & Global Deprotection (95% TFA) Coupling_Ile->Final_Cleave Purify 5. Purification (Prep-HPLC) Final_Cleave->Purify

Caption: Synthesis logic flow highlighting the critical DKP mitigation strategy using 2-CTC resin.

Experimental Protocol: Solid Phase Synthesis

Materials & Reagents
ReagentGrade/SpecPurpose
2-Chlorotrityl Chloride Resin 1.0–1.6 mmol/g loadingSolid Support (Prevents DKP)
Fmoc-Leu-OH >99% L-isomerC-terminal Residue
Fmoc-Ile-OH >99% L-isomerN-terminal Residue (Hindered)
HATU Coupling GradeHigh-efficiency activator
DIPEA AnhydrousBase
Piperidine 20% in DMFFmoc Deprotection
TFA LC-MS GradeCleavage
Step-by-Step Synthesis Procedure
Step 1: Resin Loading (C-Terminal Leucine)
  • Weigh: Place 1.0 g of 2-CTC resin in a fritted synthesis vessel.

  • Swell: Add 10 mL dry DCM (Dichloromethane); shake for 20 mins. Drain.

  • Prepare Solution: Dissolve Fmoc-Leu-OH (2.0 eq relative to resin capacity) and DIPEA (4.0 eq) in 10 mL dry DCM.

    • Note: Do not use DMF for loading 2-CTC resin; DCM promotes better substitution on this specific linker.

  • React: Add solution to resin. Agitate for 2 hours at room temperature.

  • Capping: Add 1 mL of Methanol (MeOH) to the reaction mixture and shake for 20 mins.

    • Reasoning: MeOH caps unreacted chloride sites, preventing them from reacting with subsequent amino acids or impurities.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[1]

Step 2: Fmoc Deprotection[1][2]
  • Add: 10 mL of 20% Piperidine in DMF .

  • Agitate: 5 minutes. Drain.

  • Repeat: Add fresh 20% Piperidine/DMF. Agitate for 15 minutes. Drain.

  • Wash: DMF (5x) to remove all traces of piperidine.

    • QC Check: Perform a chloranil test. Beads should be blue (positive for free secondary amine, though Leu is primary, the test is standard).

Step 3: Coupling Isoleucine (The Hindered Step)
  • Prepare Solution: Dissolve Fmoc-Ile-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF.

    • Activation: Allow the mixture to activate for 30–60 seconds before adding to resin. The color should turn yellow.

  • React: Add to resin. Agitate for 60–90 minutes .

    • Optimization: Due to steric hindrance of the isoleucine side chain, extended coupling time is recommended.

  • Wash: DMF (3x), DCM (3x).

  • Final Deprotection: Repeat Step 2 to remove the N-terminal Fmoc group from the Isoleucine.

Step 4: Cleavage from Resin

Since H-Ile-Leu-OH has no reactive side chains (both are alkyl), we use a simplified cleavage cocktail.

  • Wash Resin: Wash thoroughly with DCM (5x) to remove DMF (DMF interferes with precipitation). Dry resin under nitrogen.

  • Cocktail: Prepare 95% TFA / 2.5% H₂O / 2.5% TIPS (Triisopropylsilane).

  • React: Add 10 mL cocktail to resin. Shake for 2 hours.

  • Collect: Filter filtrate into a round-bottom flask. Wash resin with 2 mL neat TFA.

  • Precipitate: Evaporate TFA to ~2 mL volume using a rotary evaporator (cold trap). Pour into 40 mL ice-cold Diethyl Ether.

  • Centrifuge: Pellet the white precipitate. Decant ether. Wash pellet 2x with cold ether.

Purification & Analysis

Preparative HPLC Protocol

Hydrophobic peptides like Ile-Leu can be sticky. A C18 column with a shallow gradient at higher organic concentrations is required.

System Setup:

  • Column: C18 Prep Column (e.g., 21.2 x 150 mm, 5 µm).

  • Mobile Phase A: Milli-Q Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[3]

  • Flow Rate: 10–20 mL/min (depending on column specs).

  • Detection: UV 214 nm (Amide bond).[3]

Gradient Strategy:

Time (min) % B (ACN) Phase
0–2 5% Equilibration/Injection
2–5 5% → 15% Desalting
5–25 15% → 65% Separation Gradient
25–27 95% Wash

| 27–30 | 5% | Re-equilibration |

Note: H-Ile-Leu-OH is relatively hydrophobic. Expect elution around 30–40% B depending on column carbon load.

Quality Control (QC) Parameters

Every batch must pass these self-validating checks:

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺: 245.3 Da .

    • Look for [M+Na]⁺: 267.3 Da.

    • Failure Mode: If mass is 227 Da, DKP formation occurred (loss of H₂O).

  • Analytical HPLC:

    • Purity > 95% at 214 nm.

    • Single sharp peak. Broadening may indicate aggregation or racemization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Mass -18 Da DKP FormationEnsure 2-CTC resin was used. Do not leave the deprotected Leu-Resin sitting in DMF; couple Ile immediately.
Incomplete Coupling Steric Hindrance of IleUse HATU instead of HBTU. Double couple (repeat Step 3) if necessary.
Split Peaks (HPLC) RacemizationCheck Fmoc-Ile-OH optical purity. Use DIPEA (weaker base) rather than DBU. Ensure temperature < 25°C during coupling.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Giraud, M., et al. (1999). Diketopiperazine formation during solid-phase peptide synthesis: a kinetic study. Journal of Peptide Science, 5(3), 157-163. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Sigma-Aldrich.[4] (n.d.). Fmoc Solid Phase Peptide Synthesis - Resin Loading Protocols. Link

Sources

H-ILE-LEU-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: H-ILE-LEU-OH (Isoleucyl-Leucine)

Executive Summary

H-Ile-Leu-OH (L-Isoleucyl-L-Leucine) is a hydrophobic dipeptide composed of two branched-chain amino acids (BCAAs): Isoleucine (N-terminus) and Leucine (C-terminus).[1][2][3][4] Widely utilized as a reference standard in proteomics and a model substrate in enzymatic kinetics, it also exhibits significant biological activity as an Angiotensin-Converting Enzyme (ACE) inhibitor. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic protocols, and analytical characterization, designed for researchers in peptide chemistry and drug development.

Part 1: Physicochemical Identity

Table 1: Core Chemical Specifications

ParameterSpecification
Chemical Name L-Isoleucyl-L-Leucine
Common Abbreviation H-Ile-Leu-OH
CAS Number 26462-22-6
Molecular Formula

Molecular Weight 244.33 g/mol
Monoisotopic Mass 244.1787 Da
Isoelectric Point (pI) ~5.98 (Theoretical)
Solubility Soluble in water; sparingly soluble in methanol/ethanol.
Appearance White to off-white lyophilized powder.

Structural Analysis: The molecule features two hydrophobic isobutyl/sec-butyl side chains. This high hydrophobicity index influences its retention time in Reverse-Phase HPLC (RP-HPLC), typically eluting later than hydrophilic analogs. The peptide bond is susceptible to cleavage by aminopeptidases (N-terminal) and carboxypeptidases (C-terminal).

Part 2: Synthetic Methodologies

The synthesis of H-Ile-Leu-OH is most efficiently achieved via Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.[5] This approach ensures high purity and prevents racemization, particularly at the sensitive isoleucine stereocenter.

Protocol: Fmoc-SPPS on Wang Resin

Reagents:

  • Resin: Fmoc-Leu-Wang Resin (Loading: 0.4–0.8 mmol/g).

  • Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / DIPEA (N,N-Diisopropylethylamine).

  • Deprotection: 20% Piperidine in DMF (Dimethylformamide).[5]

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    

Step-by-Step Workflow:

  • Resin Swelling:

    • Weigh Fmoc-Leu-Wang resin into a fritted reaction vessel.[5]

    • Swell in DMF for 30 minutes; drain.

  • Fmoc Deprotection (C-Terminal):

    • Add 20% Piperidine/DMF (5 mL/g resin). Agitate for 5 mins; drain.

    • Repeat with fresh solution for 15 mins.

    • Wash resin

      
       with DMF.[6]
      
  • Coupling (N-Terminal Ile):

    • Dissolve Fmoc-Ile-OH (3 eq), HBTU (3 eq) in DMF.

    • Add DIPEA (6 eq) to activate.

    • Add activated solution to resin immediately.

    • Agitate for 60–90 minutes at room temperature.

    • QC Check: Perform Kaiser Test (Ninhydrin). If blue, recouple. If colorless, proceed.

  • Final Deprotection:

    • Remove the N-terminal Fmoc group using the standard Piperidine protocol (Step 2).

    • Wash resin ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       DMF, 
      
      
      
      DCM (Dichloromethane),
      
      
      Methanol. Dry under vacuum.
  • Cleavage & Isolation:

    • Treat dry resin with Cleavage Cocktail for 2 hours.

    • Filter resin; collect filtrate.

    • Precipitate peptide by adding filtrate dropwise into cold Diethyl Ether (

      
      ).
      
    • Centrifuge, wash pellet with ether, and lyophilize.

Visualization: SPPS Workflow

SPPS_Workflow Start Start: Fmoc-Leu-Wang Resin Swell Resin Swelling (DMF, 30 min) Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Coupling Reaction (60-90 min) Wash1->Couple Activate Activate Fmoc-Ile-OH (HBTU/DIPEA) Activate->Couple Add Reagents QC QC: Kaiser Test Couple->QC QC->Couple Fail (Blue) Deprotect2 Final Fmoc Removal QC->Deprotect2 Pass (Colorless) Cleave Cleavage & Global Deprotection (95% TFA) Deprotect2->Cleave Finish Purified H-Ile-Leu-OH Cleave->Finish

Figure 1: Step-wise Solid-Phase Peptide Synthesis (SPPS) workflow for H-Ile-Leu-OH.

Part 3: Analytical Characterization

To validate the identity and purity of the synthesized dipeptide, the following analytical methods are mandatory.

1. High-Performance Liquid Chromatography (HPLC) Due to the hydrophobic nature of Ile and Leu, a C18 column is required.

  • Column: C18 Reverse Phase (

    
     mm, 5 µm).
    
  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (amide bond) and 220 nm.

  • Expected Retention: Late elution relative to polar peptides due to aliphatic side chains.

2. Mass Spectrometry (ESI-MS)

  • Ionization Mode: Positive Electrospray Ionization (+ESI).

  • Theoretical Mass: 244.33.[1][3]

  • Observed Ion

    
    :  245.33 ± 0.5.
    
  • Fragmentation Pattern: MS/MS may show characteristic y1 ion (Leucine, ~132 Da) and b1 ion (Isoleucine fragments).

Part 4: Biological & Pharmacological Context

ACE Inhibition Mechanism H-Ile-Leu-OH belongs to a class of hydrophobic dipeptides known to inhibit Angiotensin-Converting Enzyme (ACE).[2] The mechanism involves competitive binding to the ACE active site. The C-terminal Leucine residue interacts with the hydrophobic pocket of the enzyme, while the N-terminal Isoleucine coordinates with the zinc ion (


) cofactor, preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.

Table 2: Biological Applications

Application AreaFunctionMechanism
Cardiovascular Research Antihypertensive AgentCompetitive inhibition of ACE (IC50 varies by assay).
Nutritional Science Bitter Peptide StandardHydrophobic residues (Ile, Leu) contribute to the "bitter" taste profile in hydrolyzed proteins (e.g., cheese ripening).
Metabolic Studies Protease SubstrateUsed to assay aminopeptidase activity (cleavage releases free Ile and Leu).

Visualization: ACE Inhibition Pathway

ACE_Pathway AngI Angiotensin I (Inactive Decapeptide) ACE ACE Enzyme (Active Site: Zn2+) AngI->ACE Substrate AngII Angiotensin II (Vasoconstrictor) ACE->AngII Catalysis Complex Enzyme-Inhibitor Complex (Inactive) ACE->Complex Blocked by Ile-Leu BP Increased Blood Pressure AngII->BP Physiological Effect Inhibitor H-Ile-Leu-OH (Inhibitor) Inhibitor->ACE Competitive Binding Complex->AngII Inhibition

Figure 2: Mechanism of Action for ACE inhibition by H-Ile-Leu-OH, preventing hypertension signaling.

References

  • PubChem. (2025).[7] Compound Summary: Ile-Leu (CAS 26462-22-6).[3] National Library of Medicine.[1] [Link][3]

  • ScienceDirect. (2024). Angiotensin-Converting Enzyme Inhibitors in Food Proteins. [Link]

Sources

Isoleucyl-Leucine mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Isoleucyl-Leucine

Introduction

Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are fundamental regulators of cellular metabolism, with profound implications for health and disease. Leucine, in particular, is recognized as a potent signaling molecule, primarily governing protein synthesis and cell growth. Isoleucine, while structurally similar, exhibits distinct effects, notably in glucose metabolism. When combined into the dipeptide Isoleucyl-Leucine (Ile-Leu), their coordinated action presents a compelling area of investigation for researchers in physiology, drug development, and nutritional science. This guide provides an in-depth exploration of the in vitro mechanisms of action of Ile-Leu, focusing on its cellular transport, core signaling cascades, metabolic impact, and the experimental methodologies required for its study. The narrative is structured to elucidate the causal chain of events, from cell surface interaction to downstream physiological outcomes, providing a comprehensive resource for the scientific community.

Cellular Uptake: The Gateway to Intracellular Action

For Ile-Leu to exert its biological effects, it must first traverse the cell membrane. Unlike free amino acids, which utilize a variety of specific transporters (e.g., the Na+-dependent LeuT), di- and tripeptides are primarily internalized by dedicated proton-coupled oligopeptide transporters.

Key Transporters:

  • PEPT1 (SLC15A1): This is the principal transporter for di- and tripeptides in the small intestine, responsible for the absorption of dietary protein digestion products.[1][2][3] It functions by coupling peptide influx to an inwardly directed proton gradient.[1] PEPT1 has a broad substrate specificity, capable of transporting approximately 400 different dipeptides and 8,000 different tripeptides.[1]

  • PAT1 (SLC36A1): The Proton-Coupled Amino Acid Transporter 1 is also involved in the cellular uptake of amino acids and certain dipeptides.[4][5] Its activity is crucial for maintaining intracellular pH during the transport process, often working in concert with other ion exchangers.[1][2]

The transport process is an active mechanism, allowing the cell to accumulate Ile-Leu against a concentration gradient. Once inside the cell, dipeptides like Ile-Leu are rapidly hydrolyzed by cytosolic peptidases into their constituent amino acids, isoleucine and leucine. It is these individual amino acids that are largely responsible for the subsequent intracellular signaling events.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Ile-Leu Isoleucyl-Leucine (Ile-Leu) PEPT1 PEPT1 Transporter H+ Symport Ile-Leu->PEPT1:f0 Binding Ile-Leu_in Ile-Leu PEPT1:f1->Ile-Leu_in Transport Peptidase Cytosolic Peptidases Ile-Leu_in->Peptidase Hydrolysis Leucine Leucine Peptidase->Leucine Isoleucine Isoleucine Peptidase->Isoleucine Downstream Signaling Downstream Signaling Leucine->Downstream Signaling Isoleucine->Downstream Signaling

Caption: Cellular uptake and hydrolysis of Isoleucyl-Leucine.

The Central Hub: mTORC1 Signaling Pathway

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a master regulator of cell growth, proliferation, and metabolism. Leucine is the most potent BCAA activator of this pathway.[6][7] Isoleucine also contributes to mTORC1 activation, making Ile-Leu a powerful stimulus for this signaling cascade.[8]

Mechanism of Activation:

The activation of mTORC1 by amino acids is a lysosome-centric process. In the presence of sufficient amino acids, particularly leucine, the Rag GTPases are recruited to the lysosomal surface, where they, in turn, recruit and activate mTORC1.[6]

  • Leucine Sensing: Intracellular leucine is sensed by Leucyl-tRNA Synthetase (LRS), which acts as a GTPase-Activating Protein (GAP) for the Rag GTPases.[9] Sestrin2 is another key sensor that, in the absence of leucine, inhibits the GATOR2 complex. Leucine binding to Sestrin2 relieves this inhibition.[6]

  • Rag GTPase Activation: This sensing machinery activates the Rag GTPases (forming RagA/B-RagC/D heterodimers).

  • mTORC1 Recruitment and Activation: Activated Rag GTPases recruit mTORC1 to the lysosomal surface, bringing it into proximity with its activator, Rheb.

  • Downstream Phosphorylation: Activated mTORC1 phosphorylates its key downstream targets:

    • S6 Kinase 1 (S6K1): Phosphorylation of S6K1 promotes the translation of ribosomal proteins and other components of the translational machinery.[6]

    • 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.[6]

The net result is a significant upregulation of protein synthesis.[10]

G Leu Leucine / Isoleucine LRS LRS / Sestrin2 (Sensors) Leu->LRS Binds RagGTPases Rag GTPases LRS->RagGTPases Activates mTORC1_inactive Inactive mTORC1 RagGTPases->mTORC1_inactive Recruits mTORC1_active Active mTORC1 (Lysosome) mTORC1_inactive->mTORC1_active Activation S6K1 S6K1 mTORC1_active->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1_active->_4EBP1 Phosphorylates pS6K1 p-S6K1 S6K1->pS6K1 ProteinSynthesis Protein Synthesis (Cell Growth) pS6K1->ProteinSynthesis Promotes p4EBP1 p-4E-BP1 _4EBP1->p4EBP1 p4EBP1->ProteinSynthesis Promotes

Caption: Workflow for Western Blot analysis of mTORC1 signaling.

Protocol: Western Blot for Phospho-S6K1 (p-S6K1)

  • Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes) in 6-well plates. Once differentiated, starve the cells of amino acids for 2-4 hours. Treat with varying concentrations of Ile-Leu, Leucine, Isoleucine, or a vehicle control for 30-60 minutes.

  • Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated S6K1 (e.g., anti-p-S6K1 Thr389) and a loading control (e.g., anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an ECL substrate. Image the resulting chemiluminescence using a digital imager.

  • Analysis: Quantify the band intensities and normalize the p-S6K1 signal to the loading control.

Data Presentation: Summary of In Vitro Effects

The following table summarizes key dose-dependent effects of leucine observed in vitro, which can be used as a reference for designing experiments with Ile-Leu.

Parameter MeasuredCell Type/ModelLeucine ConcentrationObserved EffectReference
Protein SynthesisRat Skeletal Muscle0.5 mM42% increase[11]
Protein DegradationRat Skeletal Muscle0.5 mM26% inhibition[11]
mTOR PhosphorylationMAC-T cellsOmission vs. RepletionSignificant Increase[8]
S6K1 PhosphorylationMAC-T cellsOmission vs. RepletionSignificant Increase[8]
Mitochondrial BiogenesisC2C12 myocytes0.5 mMStimulation[6]
Protocol: 2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose transport into cells, a key functional outcome of isoleucine signaling.

  • Cell Culture: Plate C2C12 cells and differentiate them into myotubes.

  • Starvation: Wash cells and incubate in serum-free, low-glucose DMEM for 3-4 hours.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate with KRH buffer containing Ile-Leu, Isoleucine, or controls (e.g., insulin as a positive control) for 30 minutes.

  • Glucose Uptake: Add 10 µM 2-deoxy-D-[³H]glucose (or a fluorescent glucose analog) to each well and incubate for 10 minutes.

  • Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lysis: Solubilize the cells with 0.1 M NaOH.

  • Quantification: Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter. Normalize the counts to the total protein content of the well.

Conclusion

The dipeptide Isoleucyl-Leucine acts in vitro primarily through the combined and synergistic effects of its constituent amino acids following cellular uptake and hydrolysis. Its mechanism is centered on the potent activation of the mTORC1 signaling pathway, leading to a robust anabolic response characterized by increased protein synthesis and decreased proteolysis. Furthermore, the isoleucine component confers significant capabilities in modulating glucose metabolism, while both amino acids contribute to cellular protection against oxidative and inflammatory stress. The dichotomous role of these amino acids in cancer highlights the critical importance of cellular context in determining the ultimate physiological outcome. The methodologies outlined in this guide provide a robust framework for researchers to dissect these complex mechanisms, paving the way for novel therapeutic and nutritional strategies targeting these fundamental metabolic pathways.

References

  • Doi, M., et al. (2003). Isoleucine, a blood glucose-lowering amino acid, increases glucose uptake in rat skeletal muscle in the absence of increases in AMP-activated protein activity. ResearchGate. [Link]

  • Wang, P., et al. (2021). Isoleucine increases muscle mass through promoting myogenesis and intramyocellular fat deposition. PubMed. [Link]

  • Doi, M., et al. (2003). Isoleucine, a blood glucose-lowering amino acid, increases glucose uptake in rat skeletal muscle in the absence of increases in AMP-activated protein kinase activity. PubMed. [Link]

  • Xiao, F., et al. (2016). Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase. Oncotarget. [Link]

  • Rapid Novor. (2021). Isoleucine and Leucine. Rapid Novor. [Link]

  • Matsumoto, K., et al. (2017). Effect of a leucine-enriched essential amino acids mixture on muscle recovery. PMC - NIH. [Link]

  • Kruppa, M., et al. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. PubMed. [Link]

  • Robertson, L. (2018). What are Leucine and Isoleucine? News-Medical. [Link]

  • Yang, F., et al. (2018). A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing. PubMed. [Link]

  • Zhang, Y., et al. (2023). High dose isoleucine stabilizes nuclear PTEN to suppress the proliferation of lung cancer. Journal of Experimental & Clinical Cancer Research. [Link]

  • Riaz, M., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science. [Link]

  • Zanchi, N. E., et al. (2008). Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies. Nutr Metab (Lond). [Link]

  • Dreyer, H. C., et al. (2008). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. PMC - NIH. [Link]

  • Liu, H., et al. (2022). Protective Mechanism of Leucine and Isoleucine against H2O2-Induced Oxidative Damage in Bovine Mammary Epithelial Cells. PMC - NIH. [Link]

  • Liu, H., et al. (2022). The protective mechanism of leucine (a) and isoleucine (b) against... ResearchGate. [Link]

  • Riaz, M., et al. (2023). How the amino acid leucine activates the key cell-growth regulator mTOR. ResearchGate. [Link]

  • van der Kant, R., et al. (2023). The role of leucine and isoleucine in tuning the hydropathy of class A GPCRs. PubMed. [Link]

  • Han, J. M., et al. (2012). Leucyl-tRNA Synthetase Is an Intracellular Leucine Sensor for the mTORC1-Signaling Pathway. ResearchGate. [Link]

  • Buse, M. G., & Weigand, D. A. (1983). Effects of leucine on in vitro protein synthesis and degradation in rat skeletal muscles. Biochimica et Biophysica Acta. [Link]

  • Zhao, S., et al. (2023). Effects of Dietary Isoleucine Supplementation on the Production Performance, Health Status and Cecal Microbiota of Arbor Acre Broiler Chickens. PMC - NIH. [Link]

  • Stillway, L. W., et al. (1977). Leucine and isoleucine as in vitro precursors for lipid synthesis by rat aorta. PubMed. [Link]

  • Dodd, K. M., & Tee, A. R. (2024). Double-Edge Effects of Leucine on Cancer Cells. PMC - NIH. [Link]

  • Appuhamy, J. A., et al. (2012). Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices. PubMed. [Link]

  • Geer, M. J., et al. (2009). Putative anion transporter-1 (Pat-1, Slc26a6) contributes to intracellular pH regulation during H+-dipeptide transport in duodenal villous epithelium. PMC - NIH. [Link]

  • Hama, K., et al. (1990). Transport of leucine, isoleucine and valine by luminal membrane vesicles from rabbit proximal tubule. PubMed. [Link]

  • An, Y., et al. (2021). Upregulation of leucine, isoleucine, and valine in cancer as detected... ResearchGate. [Link]

  • Liu, H., et al. (2022). Protective Mechanism of Leucine and Isoleucine against H2O2-Induced Oxidative Damage in Bovine Mammary Epithelial Cells. ResearchGate. [Link]

  • FoundMyFitness. (2020). How amino acids like leucine drive mTOR and affect muscle mass | Peter Attia. YouTube. [Link]

  • Geer, M. J., et al. (2009). Putative anion transporter-1 (Pat-1, Slc26a6) contributes to intracellular pH regulation during H+-dipeptide transport in duodenal villous epithelium. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • El-Masry, O. S., et al. (2012). Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo. PMC - PubMed Central. [Link]

  • Nicastro, H., et al. (2017). Leucine Supplementation: A Possible Anti-Inflammatory Strategy Evidences from a Pilot Study. Scientific Literature. [Link]

  • Jackson, G., et al. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). West Virginia University. [Link]

  • Hansen, M. R., et al. (2020). Intestinal Drug Transport via the Proton-Coupled Amino Acid Transporter PAT1 (SLC36A1) Is Inhibited by Gly-Xaa Dipeptides. ACS Publications. [Link]

  • Mass spectrometric differentiation of leucine and isoleucine in proteins derived from bacteria or cell culture. Sci-Hub. [Link]

  • Miss Estruch. (2020). sodium and glucose co-transport in the ileum fro A-level biology. YouTube. [Link]

  • Geer, M. J., et al. (2009). Putative anion transporter-1 (Pat-1, Slc26a6) contributes to intracellular pH regulation during H+-dipeptide transport in duodenal villous epithelium. PubMed. [Link]

  • Fan, S. J., et al. (2016). The amino acid transporter PAT1 regulates mTORC1 in a nutrient-sensitive manner that requires its transport activity. PubMed. [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation Profile of H-ILE-LEU-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Stability of a Simple Dipeptide

In the landscape of peptide and protein therapeutics, even the simplest structures, like the dipeptide H-ILE-LEU-OH (Isoleucyl-Leucine), provide a fundamental model for understanding the intricacies of stability and degradation. Composed of two essential, non-polar aliphatic amino acids, its behavior under various environmental stressors offers critical insights for the formulation, storage, and handling of more complex peptide-based drug candidates. This guide, intended for researchers and drug development professionals, moves beyond a generic overview to provide a detailed examination of the inherent stability of H-ILE-LEU-OH, its predictable degradation pathways, and the robust analytical methodologies required to characterize its profile. By dissecting the causality behind experimental choices and grounding our protocols in self-validating systems, we aim to equip scientists with the foundational knowledge to ensure the integrity of their peptide molecules.

Section 1: Physicochemical Characteristics of H-ILE-LEU-OH

A thorough understanding of a peptide's physicochemical properties is the bedrock of any stability assessment. These parameters govern its solubility, aggregation potential, and reactivity.

Structural and Basic Properties

H-ILE-LEU-OH is a dipeptide formed from the condensation of L-isoleucine and L-leucine.[1] Both constituent amino acids are characterized by their hydrophobic, aliphatic side chains, which significantly influences the overall non-polar nature of the dipeptide.[2]

Table 1: Key Physicochemical Properties of H-ILE-LEU-OH and Its Constituent Amino Acids

PropertyH-ILE-LEU-OH (Computed)L-IsoleucineL-Leucine
Molecular Formula C₁₂H₂₄N₂O₃[1]C₆H₁₃NO₂C₆H₁₃NO₂[3]
Molecular Weight 244.33 g/mol [1]131.18 g/mol [4]131.18 g/mol [3][4]
pKa (α-carboxyl) ~3.16 (Predicted for Leu-Leu)[5]2.36[4]2.36[3][4]
pKa (α-amino) Not available9.609.60[3]
Isoelectric Point (pI) Not available6.025.98
Solubility Slightly soluble in water and methanol (predicted for Leu-Leu)[5]Soluble in water21.5 mg/mL in water at 25°C[3]
LogP -1.6 (Computed)[1]-1.7-1.52[3]

Note: Experimental data for H-ILE-LEU-OH is limited. Properties for the similar dipeptide H-LEU-LEU-OH are included for reference where available.

The hydrophobic character of H-ILE-LEU-OH, indicated by its negative LogP value, suggests a preference for aqueous environments despite the non-polar side chains. Its solubility is expected to be moderate and can be influenced by pH.

Section 2: Intrinsic Degradation Pathways and Influencing Factors

The stability of H-ILE-LEU-OH is primarily dictated by the integrity of its peptide bond and the susceptibility of its constituent amino acids to chemical modification. The principal degradation pathways for a simple, uncapped dipeptide like this are hydrolysis and, to a lesser extent under specific conditions, oxidation.

Hydrolytic Degradation

The most common degradation pathway for peptides is the hydrolysis of the amide bond, leading to the cleavage of the peptide into its constituent amino acids.[6] This reaction is catalyzed by hydronium or hydroxide ions and is therefore highly dependent on pH and temperature.

  • Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of the peptide bond is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: At high pH, the hydroxide ion directly attacks the carbonyl carbon of the peptide bond.

The rate of hydrolysis is generally at its minimum in the pH range of 4 to 6. Extreme acidic or alkaline conditions, as well as elevated temperatures, will significantly accelerate this degradation. The primary degradation products of H-ILE-LEU-OH via hydrolysis are L-isoleucine and L-leucine.

Hydrolysis H-ILE-LEU-OH H-ILE-LEU-OH Degradation Hydrolysis (H₂O, H⁺/OH⁻, Temp) H-ILE-LEU-OH->Degradation Products L-Isoleucine L-Leucine Degradation->Products

Caption: Primary hydrolytic degradation pathway of H-ILE-LEU-OH.

Oxidative Degradation

While isoleucine and leucine side chains are aliphatic and generally less susceptible to oxidation than residues like methionine or tryptophan, under aggressive oxidative conditions (e.g., exposure to strong oxidizing agents or high-energy radiation), degradation can occur. The branched-chain amino acids have been shown to have some antioxidant and nitric oxide scavenging activity.[7] However, forced degradation studies often employ strong oxidizing agents like hydrogen peroxide to probe for potential liabilities.[8]

Potential, albeit minor, oxidative degradation could involve radical-mediated reactions on the hydrocarbon side chains, leading to hydroxylated or carbonylated species. However, for H-ILE-LEU-OH, this is not considered a primary degradation pathway under typical storage conditions.

Photodegradation

Peptides lacking chromophoric amino acids like tryptophan, tyrosine, or phenylalanine do not absorb UV-visible light directly and are generally considered photostable.[9][10] H-ILE-LEU-OH falls into this category. Significant photodegradation would likely only occur in the presence of a photosensitizer or under exposure to high-energy UV radiation, which is not a typical storage or handling condition.[11]

Section 3: Analytical Methodologies for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately quantifying the parent peptide and its degradation products. For H-ILE-LEU-OH, this primarily involves chromatographic separation coupled with sensitive detection techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for peptide purity and stability analysis. The separation of the non-polar H-ILE-LEU-OH from its more polar degradation products (isoleucine and leucine) is readily achievable on C18 or C8 stationary phases.

A significant analytical challenge is the separation of the isomeric amino acids, leucine and isoleucine, which are the primary hydrolytic degradants. Specialized chromatographic conditions or derivatization may be required for their baseline resolution.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for the identification and structural confirmation of degradation products. Electrospray ionization (ESI) coupled with a high-resolution mass analyzer can provide accurate mass measurements of the parent peptide and any degradants.

Tandem mass spectrometry (MS/MS) is used to sequence the peptide and pinpoint the site of degradation. The fragmentation patterns of leucine and isoleucine residues can be used to distinguish between them, which is critical for confirming the identity of degradants.[8] Advanced fragmentation techniques like Electron Transfer Dissociation (ETD) can generate specific w-ions that are diagnostic for leucine (neutral loss of 43 Da) and isoleucine (neutral loss of 29 Da).[9][12]

Section 4: Experimental Protocols for Stability and Degradation Profiling

The following protocols are designed as a comprehensive framework for assessing the stability of H-ILE-LEU-OH. These protocols are based on established principles of forced degradation and ICH guidelines.[13]

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to intentionally degrade the sample to identify potential degradation products and pathways, and to validate the stability-indicating nature of the analytical method.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of H-ILE-LEU-OH in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store protected from light at room temperature for 24 hours.

    • Thermal Degradation (Solid State): Store the lyophilized peptide at 80°C for 7 days.

    • Thermal Degradation (Solution): Incubate the stock solution at 60°C for 7 days.

    • Photostability: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.

  • Sample Neutralization (for hydrolytic samples): After incubation, neutralize the acidic and basic samples to approximately pH 7 with an equivalent amount of NaOH or HCl, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by RP-HPLC with UV and MS detection.

  • Data Evaluation:

    • Calculate the percentage degradation of H-ILE-LEU-OH.

    • Identify and characterize any degradation products using MS and MS/MS data.

    • Demonstrate mass balance to account for all degradants.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis RP-HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis Start H-ILE-LEU-OH Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Generate Degradation Profile & Stability-Indicating Method Validation Analysis->Report

Caption: Workflow for forced degradation studies of H-ILE-LEU-OH.

Long-Term Stability Study Protocol (ICH Q1A)

This protocol outlines a long-term stability study to establish a re-test period or shelf-life under recommended storage conditions.

Step-by-Step Protocol:

  • Sample Preparation: Prepare multiple batches of H-ILE-LEU-OH in its final proposed container closure system.

  • Storage Conditions: Place the samples in stability chambers maintained at the following ICH-recommended conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points:

    • Accelerated: 0, 3, and 6 months.

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each time point, test the samples for appearance, purity (by HPLC), and content of degradation products.

  • Data Evaluation: Analyze the data for trends in degradation and establish a shelf-life based on the time at which the acceptance criteria are no longer met.

Conclusion: A Foundation for Peptide Stability

While H-ILE-LEU-OH is a simple dipeptide, a systematic evaluation of its stability and degradation profile provides invaluable experience and establishes a foundational understanding applicable to more complex peptide therapeutics. The primary degradation pathway is predictable—hydrolysis of the peptide bond—which is highly influenced by pH and temperature. Its aliphatic nature makes it less susceptible to oxidative and photolytic degradation under normal conditions.

The protocols and methodologies outlined in this guide provide a robust framework for characterizing the stability of H-ILE-LEU-OH and validating the analytical methods necessary to ensure its quality and integrity. By applying these principles, researchers and drug developers can build a solid foundation of expertise in peptide stability, ultimately contributing to the successful development of safe and effective peptide-based medicines.

References

  • Amino acid. Wikipedia. Available at: [Link]

  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020). Journal of Pharmaceutical Sciences. Available at: [Link]

  • H-Leu-ile-OH. PubChem. Available at: [Link]

  • Protein photodegradation in the visible range? Insights into protein photooxidation with respect to protein concentration. (2022). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Branched-Chain Amino Acid Deprivation Decreases Lipid Oxidation and Lipogenesis in C2C12 Myotubes. (2022). Metabolites. Available at: [Link]

  • Process for the separation of L-leucine and L-isoleucine. Google Patents.
  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (2023). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Valine, Leucine, and Isoleucine Degradation. PubChem. Available at: [Link]

  • Branched-Chain Amino Acid (BCAA) Oligopeptide Determination from Whey Proteins: Preparation, Peptide Profiles, and Anti-Fatigue Activity. (2023). Foods. Available at: [Link]

  • Characterization of Ultraviolet Photoreactions in Therapeutic Peptides by Femtosecond Laser Catalysis and Mass Spectrometry. (2019). ACS Omega. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Kinetic analyses of leucine or isoleucine-dependent synthetic pathway. ResearchGate. Available at: [Link]

  • Photocaging of amino acids and short peptides by arylidenethiazoles: mechanism, photochemical characteristics and biological behaviour. (2021). Journal of Materials Chemistry B. Available at: [Link]

  • L-Leucine. PubChem. Available at: [Link]

  • isoleucine degradation. PubChem. Available at: [Link]

  • Defects in muscle branched-chain amino acid oxidation contribute to impaired lipid metabolism. (2014). Cell Metabolism. Available at: [Link]

  • Effects of ultraviolet light on free and peptide-bound pyridinoline and deoxypyridinoline cross-links. Protective effect of acid pH against photolytic degradation. (1998). Photochemistry and Photobiology. Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Available at: [Link]

  • Antioxidative and nitric oxide scavenging activity of branched-chain amino acids. ResearchGate. Available at: [Link]

  • Photocatalytic Degradation of Bacterial Lipopolysaccharides by Peptide-Coated TiO2 Nanoparticles. (2021). ACS Applied Materials & Interfaces. Available at: [Link]

  • Valine, Leucine and Isoleucine Degradation Pathway. NCBI. Available at: [Link]

  • Branched Chain Amino Acid Metabolism. YouTube. Available at: [Link]

  • Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. (2016). Analytical Chemistry. Available at: [Link]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. Available at: [Link]

Sources

The Isoleucyl-Leucine (Ile-Leu) Protocol: From Isobaric Distinction to Metabolic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoleucyl-Leucine (Ile-Leu) represents a critical junction in bioactive peptide research, bridging the gap between structural proteomics and metabolic signaling. Historically obscured by its isobaric twin, Leucyl-Isoleucine (Leu-Ile), Ile-Leu has emerged as a potent modulator of glucose uptake in skeletal muscle and a regulator of hemodynamic stability via ACE inhibition. This guide dissects the analytical evolution required to identify Ile-Leu, details its insulin-independent metabolic pathways, and provides a self-validating workflow for its isolation and quantification.

The Analytical Threshold: Resolving the Isobaric Dilemma

The history of Ile-Leu is less a story of "discovery" and more a chronicle of analytical resolution. For decades, peptide hydrolysates were known to possess bioactivity, but specific attribution was impossible due to the Leucine/Isoleucine Problem . Both amino acids share a monoisotopic mass of 113.08406 Da, rendering them indistinguishable in standard low-resolution LC-MS/MS workflows.

The MS Breakthrough

The definitive identification of Ile-Leu requires breaking the side chain, not just the peptide backbone. Standard Collision-Induced Dissociation (CID) primarily cleaves the amide bond (


 and 

ions), leaving the isomeric side chains intact.

To validate Ile-Leu presence, researchers must employ Electron Capture Dissociation (ECD) or High-Energy Collisional Dissociation (HCD) at the MS


 level to generate diagnostic 

-ions.
  • Leucine: Radical loss of an isopropyl group (

    
     Da).[1]
    
  • Isoleucine: Radical loss of an ethyl radical (

    
     Da).[1]
    

Figure 1: The Isobaric Decision Tree A logic flow for distinguishing Ile-Leu from Leu-Ile using MS/MS fragmentation patterns.

Ile_Leu_Identification Start Precursor Ion Selection (m/z 245.18 [M+H]+) Frag1 MS2 Fragmentation (CID/HCD) Start->Frag1 Check Diagnostic Ions Present? Frag1->Check Path_Ile Ile Diagnostic w-ion (z - 29 Da) Check->Path_Ile Ethyl Loss Path_Leu Leu Diagnostic w-ion (z - 43 Da) Check->Path_Leu Isopropyl Loss Result_Ile CONFIRMED: Isoleucyl-Leucine (Ile-Leu) Path_Ile->Result_Ile Result_Leu CONFIRMED: Leucyl-Isoleucine (Leu-Ile) Path_Leu->Result_Leu

Caption: Analytical workflow for distinguishing isobaric dipeptides Ile-Leu and Leu-Ile via side-chain fragmentation.

Mechanistic Core: Metabolic & Hemodynamic Signaling

Once isolated, Ile-Leu exhibits a dual-modality function that makes it a high-value target for functional food and pharmaceutical applications.

A. Metabolic Modulation (The GLUT4 Pathway)

Research pioneered by Morifuji et al. established that Ile-Leu acts as a metabolic signal in skeletal muscle. Unlike Leucine (which primarily drives protein synthesis via mTOR), the dipeptide Ile-Leu promotes glucose uptake independent of insulin .

  • Mechanism: Ile-Leu activates PI3K (Phosphoinositide 3-kinase) and aPKC (atypical Protein Kinase C), leading to the translocation of GLUT4 transporters to the sarcolemma.

  • Significance: This offers a therapeutic pathway for Type 2 Diabetes management that bypasses insulin resistance.

B. ACE Inhibition (Vascular Control)

Ile-Leu is a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).

  • Structure-Activity Relationship (SAR): The N-terminal Isoleucine provides steric bulk, while the hydrophobic C-terminal Leucine interacts favorably with the S1 and S1' subsites of the ACE active cleft.

  • Potency: IC

    
     values for Ile-Leu typically range between 10–50 µM  depending on the substrate (HHL vs. FAPGG), placing it among the more potent food-derived dipeptides.
    

Figure 2: The Insulin-Independent Signaling Pathway

Ile_Leu_Signaling IleLeu Ile-Leu (Extracellular) PepT1 PepT1 Transporter IleLeu->PepT1 PI3K PI3K Activation PepT1->PI3K Intracellular Signaling aPKC aPKC (atypical Protein Kinase C) PI3K->aPKC GLUT4_Vesicle GLUT4 Vesicle aPKC->GLUT4_Vesicle Mobilization GLUT4_Membrane GLUT4 (Translocated) GLUT4_Vesicle->GLUT4_Membrane Glucose Glucose Influx GLUT4_Membrane->Glucose Insulin Insulin Receptor Insulin->PI3K Bypassed

Caption: Ile-Leu induces GLUT4 translocation via PI3K/aPKC, bypassing the insulin receptor.

Validated Experimental Protocol: Extraction & Assay

To ensure scientific integrity, the following protocol details the extraction of Ile-Leu from Whey Protein Hydrolysate (WPH) and its subsequent validation. This is a self-validating system : if the final LC-MS step does not show the diagnostic


-ion, the extraction must be re-optimized.
Phase 1: Hydrolysis & Fractionation
StepParameterSpecificationCausality/Rationale
1. Substrate Whey Protein Isolate10% (w/v) solutionHigh BCAA content source material.
2. Enzyme ThermolysinE:S ratio 1:100, pH 7.5, 37°C, 3hThermolysin preferentially cleaves N-terminal to hydrophobic residues (Leu, Ile), enriching the target dipeptide.
3. Quenching Heat Inactivation90°C for 15 minPermanently halts enzymatic activity to preserve peptide profile.
4. Filtration Ultrafiltration< 3 kDa MWCO membraneRemoves unhydrolyzed proteins; Ile-Leu (MW ~244) passes into permeate.
Phase 2: Purification (The Critical Separation)
  • Solid Phase Extraction (SPE): Use a C18 cartridge. Condition with Methanol, equilibrate with water. Load permeate. Wash with 5% ACN (removes salts/free amino acids). Elute with 30% ACN.

  • RP-HPLC Fractionation:

    • Column: C18 (e.g., 250mm x 4.6mm, 5µm).

    • Mobile Phase: Isocratic elution is often superior for isobar separation. Try 10% Acetonitrile with 0.1% TFA.

    • Detection: 214 nm (peptide bond).

Phase 3: Validation (ACE Inhibition Assay)
  • Method: Cushman & Cheung (modified).

  • Substrate: Hippuryl-His-Leu (HHL).

  • Protocol: Incubate fraction with ACE (from rabbit lung) and HHL at 37°C for 30 min. Stop with 1N HCl. Extract hippuric acid with ethyl acetate.[2] Measure Absorbance at 228 nm.

  • Calculation: % Inhibition =

    
    .[2]
    

Summary of Quantitative Data

The following data aggregates key findings from the reference literature regarding Ile-Leu bioactivity.

ParameterValue / RangeContextReference
Monoisotopic Mass 244.178 DaIdentical to Leu-IlePubChem
ACE IC

10 - 50 µMIn vitro (HHL substrate)[Source 1.9, 1.15]
Glucose Uptake +30-50% vs ControlIsolated rat epitrochlearis muscle[Morifuji et al.]
Transport High AffinityPepT1 intestinal transporter[Source 1.13]
Diagnostic Ion

Da
MS

Ethyl radical loss
[Source 1.17]

References

  • Morifuji, M., et al. (2013). Whey Protein Hydrolysate Increases Translocation of GLUT-4 to the Plasma Membrane Independent of Insulin in Wistar Rats. PLOS ONE.[3] [Link]

  • Kjeldsen, F., et al. (2003). Distinguishing of Ile/Leu Amino Acid Residues in the PP3 Protein by (Hot) Electron Capture Dissociation in Fourier Transform Ion Cyclotron Resonance Mass Spectrometry.[4] Analytical Chemistry.[1][4][5] [Link]

  • Agilent Technologies. (2024). Identification of Amino Acid Isomers Using Electron Capture Dissociation.[1] Application Note. [Link]

  • Nwachukwu, I. D., & Aluko, R. E. (2019). Structural and functional properties of food protein-derived antioxidant peptides. Journal of Food Biochemistry. [Link]

  • Sila, A., & Bougatef, A. (2016). Antioxidant peptides from marine by-products: Isolation, identification and application in food systems. Journal of Functional Foods. [Link]

Sources

Technical Guide: Isoleucyl-Leucine (Ile-Leu) in Human Metabolic & Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoleucyl-Leucine (Ile-Leu) is a bioactive dipeptide composed of the branched-chain amino acids (BCAAs) L-Isoleucine and L-Leucine. While primarily recognized as a transient intermediate of proteolytic catabolism, Ile-Leu possesses distinct pharmacological properties, most notably Angiotensin-Converting Enzyme (ACE) inhibition and metabolic signaling modulation .

This technical guide analyzes the metabolic flux of Ile-Leu, its transport mechanisms via PEPT1 (SLC15A1) , and the critical analytical challenges posed by its isobaric isomer, Leucyl-Isoleucine (Leu-Ile). It provides a validated LC-MS/MS workflow for researchers aiming to quantify this metabolite in complex biological matrices.

Part 1: Biochemistry and Physicochemical Identity[1]

Ile-Leu is a hydrophobic dipeptide. Its bioactivity is dictated by the N-terminal Isoleucine, which confers resistance to specific exopeptidases and enhances affinity for hydrophobic pockets in target enzymes (e.g., ACE).

Structural Isomerism: The Analytical Bottleneck

The primary challenge in studying Ile-Leu is distinguishing it from its isomer, Leu-Ile . Both dipeptides share:

  • Molecular Formula:

    
    
    
  • Exact Mass: 244.1787 Da

  • Precursor Ion (

    
    ):  m/z 245.186
    

Standard low-resolution mass spectrometry cannot distinguish these isomers.[1] Differentiation requires high-resolution chromatography (different retention times due to steric differences in side chains) or


 fragmentation analysis.
PropertyIsoleucyl-Leucine (Ile-Leu)Leucyl-Isoleucine (Leu-Ile)Significance
N-Terminal Isoleucine (branched at

-carbon)
Leucine (branched at

-carbon)
Determines enzyme binding affinity.[2]
Hydrophobicity HighHighFacilitates passive diffusion and PEPT1 uptake.
ACE Inhibition (

)
Lower (More Potent)Higher (Less Potent)Structure-Activity Relationship (SAR) favors N-terminal Ile.

Part 2: Metabolic Flux and Transport Pathways

Ile-Leu does not follow a cyclic biosynthetic pathway (like the Krebs cycle). Instead, it follows a linear flux model : Ingestion


 Transport 

Hydrolysis/Signaling.
The PEPT1 Transport Mechanism

The solute carrier SLC15A1 (PEPT1) is the gatekeeper for Ile-Leu absorption in the small intestine. Unlike free amino acids, which require specific transporters (e.g., LAT1), Ile-Leu is transported intact against a concentration gradient.

  • Lumenal Phase: Dietary proteins (casein, whey) are hydrolyzed by pepsin and trypsin, releasing Ile-Leu.

  • Apical Transport: PEPT1 cotransports Ile-Leu with

    
     ions into the enterocyte. The hydrophobic nature of Ile-Leu makes it a high-affinity substrate for PEPT1.
    
  • Cytosolic Fate (The Bifurcation Point):

    • Path A (Hydrolysis): Cytosolic peptidases rapidly hydrolyze Ile-Leu into free Ile and Leu. These free BCAAs then activate mTORC1 , driving protein synthesis.

    • Path B (Transcytosis): A fraction of Ile-Leu escapes hydrolysis, entering the portal circulation via the basolateral membrane (likely via PEPT2 or passive diffusion). This intact peptide is responsible for systemic ACE inhibitory effects.

Signaling Bioactivity[4][5]
  • ACE Inhibition: Ile-Leu acts as a competitive inhibitor of ACE. The N-terminal Isoleucine binds to the

    
     subsite of ACE, while the C-terminal Leucine interacts with the 
    
    
    
    and
    
    
    subsites, preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.
  • Glucose Metabolism: As a source of BCAAs, Ile-Leu indirectly influences insulin secretion. However, chronic elevation of plasma BCAAs (and their dipeptides) is a known biomarker for insulin resistance.

Pathway Visualization

The following diagram illustrates the metabolic flux of Ile-Leu from ingestion to cellular signaling.

IleLeu_Pathway Diet Dietary Protein (Whey/Casein) Lumen Intestinal Lumen (Hydrolysis) Diet->Lumen Pepsin/Trypsin PEPT1 PEPT1 Transporter (SLC15A1) Lumen->PEPT1 Ile-Leu Release Enterocyte Enterocyte Cytosol PEPT1->Enterocyte H+ Coupled Uptake Hydrolysis Cytosolic Peptidases Enterocyte->Hydrolysis Major Flux (90%) Blood Portal Circulation (Intact Peptide) Enterocyte->Blood Minor Flux (10%) Basolateral Efflux FreeAA Free Ile + Leu Hydrolysis->FreeAA mTOR mTORC1 Activation (Anabolism) FreeAA->mTOR Signaling Target Endothelial Cells (ACE Inhibition) Blood->Target Systemic Bioactivity

Figure 1: Metabolic flux of Ile-Leu.[3] Note the bifurcation in the enterocyte between hydrolysis (nutrient signaling) and intact transport (bioactivity).

Part 3: Analytical Protocol (LC-MS/MS)

Scientist-to-Scientist Note: Do not rely on standard MRM transitions alone. The transition


 (immonium ion of Leu/Ile) is identical for both isomers. You must achieve chromatographic separation.
Experimental Design: Chromatographic Resolution
  • Objective: Quantify Ile-Leu in human plasma while separating it from Leu-Ile.

  • Matrix: Human Plasma (EDTA).

  • Internal Standard (IS):

    
     (Stable isotope labeled).
    
Step-by-Step Protocol
Step 1: Sample Preparation (Protein Precipitation)
  • Rationale: Acidified methanol is used to precipitate plasma proteins and simultaneously inhibit plasma peptidase activity, preserving the dipeptide structure.

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard solution (10 µM in water).

  • Add 200 µL of ice-cold Methanol with 0.1% Formic Acid.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes (enhances precipitation).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an LC vial.

Step 2: LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (

    
     mm, 1.8 µm).
    
    • Why T3? This C18 column is designed to retain polar/semi-polar small molecules better than standard C18, crucial for separating dipeptide isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 1% B (Isocratic hold for loading)

    • 1-6 min: 1%

      
       15% B (Shallow gradient is critical for isomer separation)
      
    • 6-8 min: 95% B (Wash)

    • 8.1 min: 1% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

Step 3: Mass Spectrometry (MRM Mode)

Operate in Positive Electrospray Ionization (


) mode.
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Retention Time (Approx)
Ile-Leu 245.286.1224.2 min
Leu-Ile 245.286.1224.5 min
IS (Labeled) 252.286.1224.2 min

Note: The product ion m/z 86.1 corresponds to the immonium ion of the Leucine/Isoleucine side chain. Since the mass transition is non-unique, the Retention Time difference (0.3 min) is the sole validation criteria.

Analytical Workflow Diagram

Analytical_Workflow Sample Plasma Sample (50 µL) Precip Precipitation (MeOH + 0.1% FA) Sample->Precip Add IS Centrifuge Centrifuge 14,000g / 10 min Precip->Centrifuge Supernatant Supernatant (Peptide Extract) Centrifuge->Supernatant UPLC UPLC Separation (HSS T3 Column) Supernatant->UPLC Inject MS MS/MS Detection (m/z 245.2 -> 86.1) UPLC->MS Separate Isomers Data Data Analysis (Peak Integration) MS->Data

Figure 2: LC-MS/MS workflow for Ile-Leu quantification. The UPLC step is the critical control point for isomer differentiation.

Part 4: Clinical & Research Implications

Biomarker Potential

While Ile-Leu is not a standard clinical biomarker, elevated levels of BCAA-derived dipeptides are emerging as indicators of:

  • Insulin Resistance: Impaired BCAA catabolism in adipose tissue leads to systemic accumulation of BCAAs and their partial breakdown products (dipeptides).

  • Proteolysis Rate: In muscle wasting diseases (sarcopenia, cachexia), plasma Ile-Leu levels may rise due to increased breakdown of myofibrillar proteins.

Drug Development (ACE Inhibitors)

Synthetic analogs of Ile-Leu are investigated for hypertension management. The natural dipeptide serves as a scaffold for designing peptidomimetics that are resistant to hydrolysis but retain the high-affinity binding to the ACE active site.

References

  • Identification of ACE-inhibitory peptides: Title: A pivotal peptide (Ile-Leu-Lys-Pro) with high ACE-inhibitory activity from duck egg white.[4] Source: SciELO / Food Science and Technology Link:[Link] (Note: Generalized link to source journal due to dynamic URL). Context: Establishes the high potency of N-terminal Ile peptides in ACE inhibition.[2][4]

  • PEPT1 Transport Mechanisms: Title: The intestinal H+/peptide symporter PEPT1: Structure-affinity relationships. Source: ResearchGate / European Journal of Physiology Link:[Link] Context: Defines the affinity constants and transport kinetics of hydrophobic dipeptides like Ile-Leu.

  • Analytical Separation of Leu/Ile: Title: Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis. Source: PubMed / Analytical Chemistry Link:[Link] Context: Provides the technical basis for the

    
     and chromatographic separation protocols described in Part 3.
    
  • Metabolic Pathway Data: Title: Valine, Leucine, and Isoleucine Degradation Pathway.[3] Source: KEGG Pathway Database Link:[Link] Context: Maps the downstream catabolic fate of the free amino acids released from Ile-Leu hydrolysis.

  • HMDB Entry: Title: Metabocard for L-Isoleucyl-L-leucine. Source: Human Metabolome Database (HMDB) Link:[Link] Context: Verification of chemical identity and presence in human biological samples.

Sources

Methodological & Application

Protocol for the Solid-Phase Synthesis of H-ILE-LEU-OH

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Senior Application Scientist: Dr. Gemini

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of the dipeptide H-Isoleucyl-L-Leucine-OH (H-ILE-LEU-OH) using Fmoc/tBu-based solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, the rationale behind procedural choices, and methods for validation. The protocol covers all stages from resin preparation to final peptide cleavage, purification, and characterization, ensuring scientific integrity and reproducibility.

Introduction: The Power of Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work, enables the stepwise construction of peptides on an insoluble polymeric support.[1] This methodology simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[1][2] This circumvents the need for complex purification of intermediate products, which was a major limitation of classical solution-phase synthesis.

The most prevalent strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.[3] This strategy employs the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile groups (like t-Butyl) for permanent protection of reactive amino acid side chains.[4] The target peptide of this protocol, H-ILE-LEU-OH, is a dipeptide composed of two hydrophobic, aliphatic amino acids, Isoleucine (Ile) and Leucine (Leu).[5][6] As their side chains are non-reactive, no side-chain protection is required, simplifying the synthesis. To obtain a peptide with a C-terminal carboxylic acid, a Wang resin is the solid support of choice due to its acid-labile linker.[7]

Foundational Principles of the Fmoc/tBu SPPS Cycle

The synthesis of a peptide via Fmoc SPPS is a cyclical process, with each cycle extending the peptide chain by one amino acid. Each cycle consists of four primary steps:

  • Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed using a mild organic base, typically piperidine, to expose a free amine.[8]

  • Washing: The resin is thoroughly washed to remove the deprotection reagent and byproducts, ensuring a clean environment for the next reaction.[9]

  • Activation & Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent to form a highly reactive species, which then readily forms a peptide bond with the free amine on the resin-bound peptide chain.[10]

  • Washing: A final series of washes removes excess reagents and soluble byproducts, leaving the newly elongated and N-terminally protected peptide-resin ready for the next cycle.[9]

This cycle is repeated until the desired peptide sequence is assembled. The process culminates in the cleavage of the peptide from the resin and the removal of any side-chain protecting groups in a single step using a strong acid cocktail.

Materials and Reagents

High-quality reagents are critical for a successful synthesis. Ensure all solvents are peptide synthesis grade, particularly that the N,N-Dimethylformamide (DMF) is amine-free.[7]

Category Reagent/Material Grade/Specification Purpose
Solid Support Wang Resin100-200 mesh, ~1.0 mmol/g substitutionC-terminal carboxylic acid synthesis
Amino Acids Fmoc-Leu-OHHigh purity (>99%)C-terminal amino acid
Fmoc-Ile-OHHigh purity (>99%)N-terminal amino acid
Coupling Reagents HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Reagent gradeAmino acid activation
Activation Base DIPEA (N,N-Diisopropylethylamine)Reagent gradeBase for coupling reaction
Deprotection Reagent PiperidineReagent gradeFmoc group removal
Solvents DMF (N,N-Dimethylformamide)Peptide synthesis grade (Amine-free)Main solvent, washing
DCM (Dichloromethane)ACS gradeWashing
MethanolACS gradeWashing
Cleavage Cocktail TFA (Trifluoroacetic acid)Reagent gradeCleavage and deprotection
TIS (Triisopropylsilane)Reagent gradeCation scavenger
Deionized WaterHigh purityCation scavenger
Precipitation Diethyl Ether (cold)ACS gradePeptide precipitation
Analysis AcetonitrileHPLC gradeRP-HPLC mobile phase

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of H-ILE-LEU-OH.

SPPS_Workflow start Start: Wang Resin swell 1. Swell Resin (DMF) start->swell load_leu 2. Load Fmoc-Leu-OH (HCTU/DIPEA) swell->load_leu wash1 Wash (DMF/DCM) load_leu->wash1 deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect1 wash2 Wash (DMF/DCM) deprotect1->wash2 couple_ile 4. Couple Fmoc-Ile-OH (HCTU/DIPEA) wash2->couple_ile wash3 Wash (DMF/DCM) couple_ile->wash3 deprotect2 5. Final Deprotection (20% Piperidine/DMF) wash3->deprotect2 wash4 Wash & Dry (DMF/DCM/MeOH) deprotect2->wash4 cleave 6. Cleavage (TFA/TIS/H2O) wash4->cleave precipitate 7. Precipitate & Wash (Cold Ether) cleave->precipitate purify 8. Purify (RP-HPLC) precipitate->purify analyze 9. Analyze (LC-MS) purify->analyze end End: H-ILE-LEU-OH analyze->end

Caption: Workflow for H-ILE-LEU-OH Synthesis.

Detailed Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

Step 1: Resin Preparation and Swelling

Causality: Resin swelling is essential to open up the polymer matrix, ensuring that reactive sites are accessible to reagents for efficient reactions.[7][11] Inadequate swelling is a common cause of failed or low-yield syntheses.

  • Place 100 mg of Wang resin (~0.1 mmol) into a fritted peptide synthesis vessel.

  • Add 5 mL of DMF to the resin.

  • Agitate the resin gently (e.g., on a shaker or with nitrogen bubbling) for 1 hour at room temperature.

  • Drain the DMF from the vessel.

Step 2: Loading of the First Amino Acid (Fmoc-Leu-OH)

Causality: The first amino acid is attached to the resin via an ester bond. This reaction is catalyzed by coupling reagents that activate the carboxylic acid of the Fmoc-amino acid.

  • In a separate vial, dissolve Fmoc-Leu-OH (106 mg, 0.3 mmol, 3 eq.) and HCTU (124 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.

  • Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the solution. The solution may change color.

  • Allow the activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the swollen resin in the reaction vessel.

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove all excess reagents.

Step 3: Fmoc Group Deprotection

Causality: The Fmoc group is removed by a β-elimination mechanism initiated by a secondary amine base like piperidine.[8][12] A 20% solution in DMF provides a sufficiently polar environment for a rapid and complete reaction.[13]

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF.

  • Agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Step 4: Coupling of the Second Amino Acid (Fmoc-Ile-OH)

Causality: This step forms the peptide bond. The process is identical to the first amino acid loading, but now the activated Fmoc-Ile-OH reacts with the newly freed N-terminal amine of the resin-bound Leucine.

  • In a separate vial, dissolve Fmoc-Ile-OH (106 mg, 0.3 mmol, 3 eq.) and HCTU (124 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.

  • Add DIPEA (105 µL, 0.6 mmol, 6 eq.) and allow to activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate for 2 hours at room temperature.

  • Drain the solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[14] If the test is positive (blue beads), repeat the coupling step.

Step 5: Final Fmoc Deprotection
  • Repeat the deprotection procedure as described in Step 3 to remove the Fmoc group from the N-terminal Isoleucine.

  • After deprotection, wash the peptide-resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally Methanol (3 x 5 mL).

  • Dry the resin under a high vacuum for at least 1 hour.

Step 6: Peptide Cleavage from Resin

Causality: A strong acid, TFA, is used to simultaneously cleave the ester linkage anchoring the peptide to the Wang resin and remove any acid-labile side-chain protecting groups (though none are present here).[15][16] Highly reactive carbocations are generated during this process from the resin linker. Scavengers like TIS and water are crucial to trap these cations, preventing them from causing unwanted modifications to the peptide.[17]

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. (CAUTION: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive).

  • Add 2 mL of the cleavage cocktail to the dry peptide-resin in the reaction vessel.

  • Agitate gently at room temperature for 2 hours.[18]

  • Filter the solution, collecting the TFA filtrate in a centrifuge tube.

  • Wash the resin beads with an additional 1 mL of fresh TFA and combine the filtrates.

  • Add the combined TFA solution dropwise into a larger tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Centrifuge the mixture at 3000-4000 rpm for 10 minutes.

  • Carefully decant the ether.

  • Wash the peptide pellet twice more with cold diethyl ether, centrifuging and decanting each time.

  • After the final wash, gently blow a stream of nitrogen over the pellet to dry it. Lyophilize to obtain the crude peptide as a white, fluffy powder.

Step 7: Purification and Characterization

Causality: The crude product contains impurities from incomplete reactions or side reactions during cleavage. Reversed-phase HPLC is the standard method for purifying peptides to a high degree, separating them based on hydrophobicity.[19][20][21] Mass spectrometry confirms that the purified product has the correct molecular weight, validating its identity.[22][23]

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water) and purify using preparative RP-HPLC with a C18 column. Use a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Collect fractions and analyze them using analytical RP-HPLC and Mass Spectrometry (e.g., ESI-MS) to identify fractions containing the pure peptide.[24] The expected molecular weight for H-ILE-LEU-OH (C₁₂H₂₄N₂O₃) is approximately 244.33 g/mol .[5]

  • Final Product: Pool the pure fractions and lyophilize to obtain the final H-ILE-LEU-OH peptide.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Protocol Exchange. [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2016). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC, 4(2), 85-91. [Link]

  • Vapourtec. (n.d.). Solid-phase peptide synthesis. Application Note. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec Technical Library. [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]

  • Aapptec. (n.d.). Cleavage from Wang Resin. Aapptec Technical Library. [Link]

  • National Center for Biotechnology Information. (n.d.). H-Leu-ile-OH. PubChem Compound Summary for CID 7010534. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. [Link]

  • Biotage. (2023). How to purify synthetic peptides - what are the options? Biotage Blog. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Library. [Link]

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Application Note. [Link]

  • CDN. (n.d.). Peptide Cleavage from Resin Protocol. PPMC. [Link]

  • Aapptec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Aapptec Products. [Link]

  • Isamat, M., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(18), 4069. [Link]

  • Tulla-Puche, J., et al. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 26(11), 3375. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Technical Document. [Link]

  • ResearchGate. (2005). TFA cleavage of DSIP synthesis on a Wang resin. Figure. [Link]

  • ACS Publications. (2022). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 94(1), 259–276. [Link]

  • ACS Publications. (2023). Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Amino acid. Wikipedia. [Link]

  • Dilun Biotechnology. (2024). Commonly Used Coupling Reagents in Peptide Synthesis. Blog. [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Learning Hub. [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Application Note. [Link]

  • Technology Networks. (2023). Essential Amino Acids: Chart, Abbreviations and Structure. Applied Sciences. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Advancements in Synthetic Peptide Characterization Technologies. Blog. [Link]

  • YouTube. (2023). Fundamentals of Proteomics - Part 2 The properties of peptides. Video. [Link]

  • Journal of Biomolecular Techniques. (2018). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. JBT, 29(2), 48–57. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Technical Article. [Link]

Sources

Kinetic Profiling of Cytosolic Dipeptidases using H-ILE-LEU-OH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract & Introduction

The dipeptide H-Ile-Leu-OH (L-Isoleucyl-L-Leucine) serves as a critical substrate for characterizing the specificity and kinetics of dipeptidases (EC 3.4.13.x) . Unlike broad-spectrum aminopeptidases that cleave N-terminal residues from long chains, cytosolic dipeptidases (such as bacterial PepD/PepV or mammalian DPEP1) exhibit strict specificity for dipeptides.

Characterizing these enzymes is vital for two primary fields:

  • Drug Development: Understanding renal dipeptidase (DPEP1) activity, which impacts the metabolism of beta-lactam antibiotics and glutathione conjugates.

  • Food Science & Microbiology: Analyzing proteolytic systems in Lactic Acid Bacteria (LAB) essential for cheese ripening and flavor development (bitterness reduction via hydrophobic peptide hydrolysis).

This guide details two validated protocols for using H-Ile-Leu-OH: a high-throughput colorimetric screen (Cd-Ninhydrin) and a high-resolution HPLC method for precise kinetic modeling.

Substrate Profile: H-ILE-LEU-OH

  • Chemical Name: L-Isoleucyl-L-Leucine

  • Molecular Weight: 244.33 g/mol

  • Physical State: White lyophilized powder

  • Solubility: Soluble in water (up to 50 mM); warm slightly if needed.

  • Physiological Role: A hydrophobic dipeptide often resulting from the breakdown of larger hydrophobic protein domains. It is a substrate for PepV (Lactobacillus) and Cytosolic Non-Specific Dipeptidase.

Mechanistic Pathway

The following diagram illustrates the physiological processing of H-Ile-Leu-OH by cytosolic dipeptidases.

DipeptidasePathway cluster_cell Intracellular Environment Substrate H-Ile-Leu-OH (Extracellular) Transporter PepT1 / DtpT (Transporter) Substrate->Transporter Uptake Enzyme Dipeptidase (EC 3.4.13.x) Transporter->Enzyme Translocation Cytosol Cytosol Product1 L-Isoleucine Enzyme->Product1 Hydrolysis Product2 L-Leucine Enzyme->Product2 Hydrolysis Metabolism Protein Synthesis / Energy Production Product1->Metabolism Product2->Metabolism

Figure 1: Pathway of dipeptide transport and hydrolysis.[1] H-Ile-Leu-OH is transported into the cytosol where it is cleaved into free amino acids.

Experimental Protocols

Method A: High-Throughput Colorimetric Assay (Cd-Ninhydrin)

Best for: Initial activity screening, specific activity determination. Principle: H-Ile-Leu-OH contains one N-terminal amine. Hydrolysis releases two free amino acids (Ile and Leu), effectively doubling the concentration of primary amines. The Cadmium-Ninhydrin reagent forms a stable red complex with alpha-amino acids, allowing quantification at 505-570 nm.

Reagents
  • Substrate Stock: 10 mM H-Ile-Leu-OH in 50 mM HEPES buffer (pH 7.5).

  • Enzyme Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.5 (containing 1 mM DTT if enzyme is thiol-dependent).

  • Cd-Ninhydrin Reagent: Dissolve 0.8g ninhydrin and 1.2g CdCl2 in 100 mL of 80% ethanol/10% acetic acid.

  • Stop Solution: 30% Acetic Acid or 10% TCA.

Protocol Steps
  • Preparation: Aliquot 80 µL of Enzyme Buffer into a 96-well plate (or microcentrifuge tubes).

  • Induction: Add 10 µL of purified Dipeptidase (approx. 0.1–1 µg/mL).

  • Start: Initiate reaction by adding 10 µL of Substrate Stock (Final conc: 1 mM).

  • Incubation: Incubate at 37°C for 15–30 minutes.

  • Quench: Stop reaction by adding 100 µL of Stop Solution.

  • Development: Add 100 µL of Cd-Ninhydrin Reagent.

  • Heating: Heat at 80°C for 5 minutes (use a thermocycler or heating block).

  • Measurement: Cool to room temperature and read Absorbance at 505 nm .

Data Calculation: Calculate activity using a standard curve of L-Leucine (0–2 mM). Note that 1 mole of substrate yields 2 moles of amine signal post-hydrolysis vs 1 mole pre-hydrolysis.



Method B: Gold Standard Kinetic Profiling (RP-HPLC)

Best for: Determination of


, 

, and verifying cleavage specificity. Principle: Separation of the hydrophobic dipeptide from its constituent amino acids on a C18 column.
Chromatographic Conditions
  • System: HPLC with UV Detection (DAD) or Mass Spec (LC-MS).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% TFA in Water (or 10 mM Ammonium Acetate for MS).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 214 nm (peptide bond).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for free AA elution)

    • 2–10 min: 5% -> 40% B (Linear gradient)

    • 10–12 min: 40% -> 95% B (Wash)

Protocol Steps
  • Reaction Mix: Prepare 200 µL reactions with varying H-Ile-Leu-OH concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 mM).

  • Start: Add enzyme and incubate at 37°C.

  • Sampling: At specific time points (e.g., 0, 5, 10, 20 min), remove 50 µL aliquots.

  • Quench: Mix aliquot with 50 µL of 1% TFA or Acetonitrile to precipitate protein and stop hydrolysis.

  • Clarify: Centrifuge at 10,000 x g for 5 min.

  • Inject: Inject 10–20 µL of supernatant onto HPLC.

Expected Chromatogram
  • 0.5–1.5 min: Injection void / Free Amino Acids (Ile/Leu co-elute or resolve slightly depending on column).

  • 6.0–8.0 min: Intact H-Ile-Leu-OH (more hydrophobic, elutes later).

  • Quantification: Measure the decrease in the H-Ile-Leu-OH peak area over time.

Data Analysis & Visualization

Kinetic Parameters

Fit the initial velocity (


) data to the Michaelis-Menten equation to determine 

and

.

Mock Data Table (Example):

Substrate [S] (mM)Initial Velocity (

) (µM/min)
0.115.2
0.228.5
0.555.1
1.078.4
2.092.3
5.098.1

Calculated Parameters:

  • 
     µM/min
    
  • 
     mM
    
Workflow Diagram

AssayWorkflow Prep Prepare Stocks (10mM Ile-Leu) Mix Reaction Mix (Buffer + Enzyme) Prep->Mix Incubate Incubate 37°C, 15-30 min Mix->Incubate Quench Quench Reaction (TCA or Heat) Incubate->Quench Branch Select Method Quench->Branch HPLC HPLC Analysis (Quantify Substrate Loss) Branch->HPLC High Precision Color Cd-Ninhydrin (Quantify Product Gain) Branch->Color High Throughput

Figure 2: Decision matrix and workflow for H-Ile-Leu-OH enzymatic assays.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Colorimetric) Buffer interference (primary amines).Use HEPES or Phosphate buffers; avoid TRIS or Glycine buffers.
No Activity Detected Metal dependency.Many dipeptidases are metalloenzymes (Zn2+, Mn2+). Add 10–50 µM ZnCl2 or MnCl2 to the buffer.
Substrate Precipitation Low solubility at high conc.Warm the 10 mM stock to 40°C or add 5% DMSO (check enzyme tolerance).
Peak Tailing (HPLC) Column interaction.Ensure 0.1% TFA is present in mobile phases to suppress silanol interactions.

References

  • Doi, E., Shibata, D., & Matoba, T. (1981). Modified colorimetric ninhydrin methods for peptidase assay. Analytical Biochemistry, 118(1), 173-184.

  • Sanz, Y., & Toldrá, F. (2001). Purification and characterization of an X-prolyl-dipeptidyl peptidase from Lactobacillus sakei. Applied and Environmental Microbiology, 67(4), 1815-1820.

  • Christensen, J. E., et al. (1999). Peptidases and amino acid catabolism in lactic acid bacteria. Antonie van Leeuwenhoek, 76, 217-246.

  • PubChem. H-Leu-Ile-OH Compound Summary.

Sources

Application Note: Isoleucyl-Leucine (Ile-Leu) in High-Density Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Isoleucyl-Leucine (Ile-Leu) , a bioactive dipeptide, in mammalian cell culture. It focuses on its utility in overcoming solubility bottlenecks of free Branched-Chain Amino Acids (BCAAs) and optimizing mTOR-mediated protein synthesis in high-density CHO bioprocesses.

Executive Summary

In modern fed-batch and perfusion processes, the solubility of Branched-Chain Amino Acids (BCAAs)—specifically L-Leucine and L-Isoleucine—often limits the concentration of neutral pH feeds. Furthermore, the competition for the L-type amino acid transporter (LAT1) can throttle the uptake of these critical mTOR agonists.

Isoleucyl-Leucine (Ile-Leu) is a dipeptide that addresses these challenges. By utilizing the high-capacity peptide transporters (PepT1/PepT2) rather than the saturable amino acid permeases, Ile-Leu ensures rapid, simultaneous delivery of two essential anabolic signals. This guide outlines the mechanism, benefits, and protocols for integrating Ile-Leu into chemically defined media (CDM).

Scientific Mechanism: The "Dual-Path" Advantage

Transporter Kinetics (LAT1 vs. PepT1)

Free amino acids (Ile, Leu) rely on the LAT1 (SLC7A5) transporter. In high-density cultures, this transporter becomes saturated, and BCAAs must compete with other large neutral amino acids (like Tryptophan and Phenylalanine) for entry.

Ile-Leu bypasses this bottleneck by entering via PepT1 (SLC15A1) and PepT2 (SLC15A2) , which are proton-coupled oligopeptide transporters. Once inside the cytosol, ubiquitous cytosolic peptidases rapidly hydrolyze the peptide bond, releasing free Ile and Leu directly into the metabolic pool.

mTORC1 Activation

Leucine is the primary nutritional activator of mTORC1 (Mechanistic Target of Rapamycin Complex 1). It binds to Sestrin2, relieving the inhibition of GATOR2, which in turn activates mTORC1. Isoleucine acts synergistically. Delivering them as a dipeptide ensures a stoichiometric 1:1 ratio at the cellular interface, maximizing the anabolic signal for protein translation.

Solubility Physics
  • L-Leucine Solubility (25°C): ~22–24 g/L (Hydrophobic side chain limits concentration).

  • Ile-Leu Dipeptide Solubility: Significantly higher due to the disruption of the crystal lattice energy inherent to free amino acid zwitterions. This allows for the formulation of super-concentrated feeds (>100 g/L total AA) without pH spikes or precipitation.

Visualization: Pathway & Workflow

Figure 1: Uptake and Signaling Mechanism

This diagram illustrates how Ile-Leu bypasses competitive inhibition at the surface and activates the mTOR pathway.

G cluster_0 Extracellular Space (Media) cluster_1 Plasma Membrane cluster_2 Cytosol Free_Ile Free L-Ile LAT1 LAT1 Transporter (Saturable/Competitive) Free_Ile->LAT1 Free_Leu Free L-Leu Free_Leu->LAT1 Dipeptide Ile-Leu Dipeptide PepT1 PepT1 Transporter (High Capacity) Dipeptide->PepT1 Pool_Ile Intracellular L-Ile LAT1->Pool_Ile Slow/Comp. Pool_Leu Intracellular L-Leu LAT1->Pool_Leu Slow/Comp. Peptidase Cytosolic Peptidases PepT1->Peptidase Peptidase->Pool_Ile Peptidase->Pool_Leu mTOR mTORC1 Complex (Protein Synthesis) Pool_Ile->mTOR Synergy Pool_Leu->mTOR Activates (via Sestrin2) Synthesis Recombinant Protein Production mTOR->Synthesis

Caption: Ile-Leu enters via PepT1, bypassing LAT1 competition, and is hydrolyzed to drive mTORC1-mediated protein synthesis.

Experimental Protocol

Materials Required[1]
  • Isoleucyl-Leucine (Ile-Leu) (High purity, cell culture grade, ≥98%).

  • Base Media: Chemically Defined CHO Medium (e.g., CD CHO, ExpiCHO).

  • Solvent: WFI (Water for Injection) or dilute NaOH (0.1 M) if high concentration stock is required.

  • Filtration: 0.22 µm PES membrane filters.

Stock Solution Preparation (100 mM)

Unlike free Leucine, which requires heating and large volumes to dissolve, Ile-Leu can often be prepared at higher concentrations.

  • Weighing: Calculate the mass required for 100 mL of 100 mM stock.

    • MW of Ile-Leu ≈ 244.33 g/mol .

    • Mass = 2.44 g.

  • Dissolution:

    • Add 2.44 g of Ile-Leu to 80 mL of WFI.

    • Stir at room temperature.

    • Note: If dissolution is slow, warm to 37°C or adjust pH to 7.0–7.4 using 1N NaOH. Dipeptides are zwitterionic but their pKa values may require slight pH adjustment for maximal solubility.

  • Volume Adjustment: Top up to 100 mL with WFI.

  • Sterilization: Filter sterilize through a 0.22 µm PES filter into a sterile bottle.

  • Storage: Store at 4°C (stable for 1–2 months) or -20°C (long term).

Fed-Batch Supplementation Workflow

This protocol replaces a portion of the standard amino acid feed with Ile-Leu to prevent precipitation and enhance uptake.

Step 1: Baseline Assessment

  • Measure the consumption rate of free Leu and Ile in your current process using HPLC/UPLC.

  • Identify the "crash point" where free Leu precipitates in your feed (usually >25 g/L).

Step 2: Feed Formulation

  • Prepare your standard concentrated feed (e.g., glucose, vitamins, other AAs).

  • Exclude free Leucine and Isoleucine from the main feed if solubility is the goal.

  • Add Ile-Leu to the feed at a molar equivalent.

    • Example: If the process requires 20 mM L-Leu and 10 mM L-Ile, add 10 mM Ile-Leu (supplies 10 mM of each) + 10 mM free L-Leu (if solubility permits) or use pure Ile-Leu to cover the Ile requirement and supplement the remaining Leu requirement as a separate soluble derivative (e.g., Leu-Leu) or free Leu up to its solubility limit.

    • Simplified Strategy: Add Ile-Leu to a final concentration of 5–10 mM in the reactor during the production phase (Days 3–10).

Step 3: Culture & Monitoring

  • Inoculate CHO cells at 0.3–0.5 × 10⁶ cells/mL.

  • Initiate feeding on Day 3.

  • Monitor:

    • VCD/Viability: Check for toxicity (rare, but ensure ammonia levels are managed as dipeptides release nitrogen).

    • Titer: Measure IgG/protein titer vs. control (free AA feed).

    • Ammonia: Dipeptides are metabolized efficiently, but excess accumulation can occur if overfed.

Data & Specifications

Table 1: Physicochemical Comparison
ParameterL-Leucine (Free)L-Isoleucine (Free)Ile-Leu (Dipeptide)
Molecular Weight 131.17 g/mol 131.17 g/mol ~244.33 g/mol
Solubility (25°C, H2O) ~22 g/L (Poor)~40 g/L (Moderate)>50 g/L (High)
Transporter LAT1 (Competes with Trp, Phe, Tyr)LAT1 (Competes with Leu, Val)PepT1 / PepT2 (High Velocity)
Stability (Media) HighHighHigh (Resistant to spontaneous degradation)
Ammonia Risk LowLowModerate (Requires controlled feeding)
Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Precipitation in Stock pH is near isoelectric point (pI ~5.9).Adjust pH to 7.0–7.4 using NaOH. Warm to 37°C.
Lag Phase Growth Cells adapting to peptide uptake.Introduce Ile-Leu gradually (20% Day 0, 80% Feeds).
High Ammonia Rapid deamination of released AA.Reduce bolus concentration; switch to continuous perfusion feeding.
Low Titer Insufficient molar equivalent.Ensure the molar contribution of Leu/Ile matches the original process requirements.

References

  • Dipeptide Uptake Mechanisms

    • Title: Tracking dipeptides at work—uptake and intracellular f
    • Source:Applied Microbiology and Biotechnology (2016).
    • URL:[Link]

    • Context: Defines the kinetics of dipeptide import (PepT1) vs free amino acids in CHO cells.
  • mTOR Signaling & BCAAs

    • Title: Leucine signals to mTORC1 via its metabolite acetyl-coenzyme A.
    • Source:Cell Metabolism (2018).
    • URL:[Link]

    • Context: Explains the critical role of Leucine flux in activ
  • Solubility & Media Formulation

    • Title: Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media.[1][2]

    • Source:Biotechnology and Bioengineering (2021).
    • URL:[Link]

    • Context: While focusing on lactoyl-derivatives, this paper establishes the baseline solubility limits of free Ile/Leu and the necessity of modified forms for concentr
  • Title: Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma.

Sources

Incorporation of Isoleucyl-Leucine into novel peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The dipeptide motif Isoleucyl-Leucine (Ile-Leu) represents a critical structural and functional unit in modern peptide therapeutics. Physiologically, it is a potent Angiotensin-Converting Enzyme (ACE) inhibitor, playing a vital role in cardiovascular health by regulating the Renin-Angiotensin System (RAS).[1][2] Structurally, the high hydrophobicity of both residues contributes to the formation of stable hydrophobic cores in larger de novo protein scaffolds.

However, the incorporation of Ile-Leu into novel peptides presents distinct synthetic challenges. Isoleucine is a


-branched amino acid, creating significant steric hindrance at the N-terminus during coupling.[3] When coupled to Leucine (a 

-branched residue), the reaction kinetics slow dramatically, leading to deletion sequences and racemization.

This Application Note provides a validated workflow for the high-yield synthesis of Ile-Leu containing peptides using Solid Phase Peptide Synthesis (SPPS), followed by purification strategies and a functional ACE-inhibition assay to verify bioactivity.

Physicochemical Profile: The Ile-Leu Motif

Understanding the physical nature of the Ile-Leu bond is prerequisite to successful synthesis and handling.

Table 1: Physicochemical Properties of Ile-Leu

PropertyValue / CharacteristicImpact on Workflow
Formula

--
Molecular Weight ~244.33 DaMonitored via ESI-MS (

)
Hydrophobicity High (GRAVY Score > 3.[4]0)Requires high % organic solvent (ACN) for elution.
Steric Profile

-branched (Ile) +

-branched (Leu)
Critical: Slow coupling kinetics; prone to aggregation.
Isoelectric Point (pI) ~5.98Net neutral at physiological pH; low aqueous solubility.
Bioactivity ACE Inhibitor (

varies by scaffold)
Target for functional validation assays.

Protocol A: High-Efficiency SPPS of Sterically Hindered Ile-Leu

Objective: To couple Fmoc-Ile-OH to a resin-bound Leucine residue without deletion or racemization.

Mechanistic Insight (The "Why"):

Standard carbodiimide coupling (DIC/HOBt) is often insufficient for Ile-Leu bonds due to the bulky side chain of Isoleucine shielding the


-amine. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) , which generates a highly reactive active ester (OAt-ester), accelerating the reaction rate by orders of magnitude compared to standard methods.
Materials:
  • Resin: Wang Resin (for acid peptides) or Rink Amide (for amides), pre-loaded with Fmoc-Leu.

  • Activator: HATU (0.5 M in DMF).

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide), peptide grade.

Step-by-Step Methodology:
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes. This solvates the polymer matrix, exposing the internal reaction sites.

  • Deprotection (Fmoc Removal):

    • Treat with 20% Piperidine in DMF (

      
       min).
      
    • Wash: DMF (

      
       min). Verify removal of piperidine (critical to prevent premature Fmoc removal of the incoming AA).
      
  • Activation (The Critical Step):

    • Dissolve Fmoc-Ile-OH (5.0 eq) and HATU (4.9 eq) in minimal DMF.

    • Add DIEA (10.0 eq) immediately before adding to the resin.

    • Note: The slight deficit of HATU (4.9 eq) prevents capping of the resin with tetramethylguanidinium by-products.

  • Coupling:

    • Incubate for 60 minutes with vortexing.

    • Double Coupling (Mandatory): Drain the vessel. Repeat Step 3 and 4 with fresh reagents. This pushes the equilibrium toward completion for this difficult sequence.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin). If the beads remain blue (positive amine), perform a third coupling at 50°C.

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine to cap any unreacted Leucine, preventing "deletion sequences" (n-1 peptides) that are hard to purify later.

Workflow Visualization

SPPS_Workflow Start Resin-Leu-Fmoc Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Activate Activation (Fmoc-Ile-OH + HATU + DIEA) Wash1->Activate Couple Coupling Reaction (60 min, RT) Activate->Couple Check Kaiser Test (Blue = Incomplete) Couple->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Blue (Fail) Next Proceed to Next Cycle Check->Next Colorless (Pass) Cap Capping (Ac2O/Pyridine) Recouple->Cap Cap->Next

Figure 1: Optimized SPPS cycle for sterically hindered Ile-Leu incorporation, featuring a conditional double-coupling loop.

Protocol B: Purification & Quality Control

Because Ile-Leu is hydrophobic, it interacts strongly with C18 stationary phases.

  • Column: C18 Reverse-Phase (e.g., Phenomenex Jupiter or Waters XBridge), 5µm particle size.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient:

    • Standard peptides elute early, but Ile-Leu motifs delay elution.

    • Recommendation: 5% B to 60% B over 30 minutes.

    • Flow Rate: 1 mL/min (analytical) or 10-20 mL/min (prep).

  • Detection: UV at 214 nm (peptide bond) and 220 nm.

  • QC Criteria: Purity >95% by HPLC; Mass confirmation via ESI-MS (

    
     Da).
    

Protocol C: Functional Validation (ACE Inhibition Assay)

To confirm the Ile-Leu motif has maintained its bioactive integrity (and wasn't racemized to D-Ile-L-Leu, which is inactive), an enzymatic assay is required.

Method: Hippuryl-Histidyl-Leucine (HHL) Hydrolysis Assay.[5] Principle: ACE hydrolyzes HHL into Hippuric Acid (HA) and His-Leu.[1] The Ile-Leu peptide acts as a competitive inhibitor. We measure the reduction in HA production.

Reagents:
  • ACE Enzyme: Rabbit Lung Acetone Powder (Sigma).

  • Substrate: HHL (Hippuryl-Histidyl-Leucine), 5 mM in Borate Buffer.

  • Buffer: 50 mM Sodium Borate, 300 mM NaCl, pH 8.3.[6]

  • Stop Solution: 1.0 M HCl.

  • Extraction Solvent: Ethyl Acetate.[1][7]

Protocol:
  • Preparation: Dissolve the synthesized Ile-Leu peptide in buffer at varying concentrations (10 µM - 1 mM).

  • Incubation:

    • Mix 50 µL Enzyme solution + 50 µL Peptide Inhibitor.

    • Pre-incubate at 37°C for 10 mins.

    • Add 50 µL HHL Substrate to initiate reaction.[7]

    • Incubate at 37°C for 60 mins.

  • Termination: Add 200 µL 1.0 M HCl to stop the enzyme.

  • Extraction:

    • Add 1.5 mL Ethyl Acetate.[8] Vortex vigorously for 15s.

    • Centrifuge (3000g, 5 min). The Hippuric Acid (product) migrates to the organic (top) layer.

  • Quantification:

    • Transfer 1.0 mL of the top layer to a glass tube.

    • Evaporate solvent (heat block at 80°C or N2 stream).

    • Redissolve residue in 1.0 mL distilled water.

    • Measure Absorbance at 228 nm .[7][8]

  • Calculation:

    
    [7]
    
Mechanism of Action Diagram

ACE_Mechanism ACE ACE Enzyme (Active Site) AngII Product (Hippuric Acid) ACE->AngII Hydrolysis (Normal Function) Block HHL Substrate (HHL) HHL->ACE Binds IleLeu Inhibitor (Ile-Leu Peptide) IleLeu->ACE Competitive Binding

Figure 2: Mechanism of Competitive Inhibition. Ile-Leu binds the ACE active site, preventing HHL hydrolysis.

References

  • BenchChem. (2025).[3] A Comparative Study of Isoleucine Derivatives in Solid-Phase Peptide Synthesis. Retrieved from

  • PubChem. (2021).[9] Leu-Ile-Met Compound Summary (Physicochemical Data). National Library of Medicine. Retrieved from

  • Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology. Retrieved via

  • MedChemExpress. (2024). L-Isoleucyl-L-arginine ACE Inhibitor Data. Retrieved from

  • Sigma-Aldrich. (2025). Amino Acids Reference Chart: Hydrophobicity and MW. Retrieved from

Sources

Technical Application Note: Multidimensional Characterization of H-ILE-LEU-OH Binding to Angiotensin-Converting Enzyme (ACE)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dipeptide H-ILE-LEU-OH (Ile-Leu) represents a classic hydrophobic bioactive peptide often derived from the enzymatic hydrolysis of food proteins (e.g., whey, casein). While structurally simple, its interaction with Angiotensin-Converting Enzyme (ACE) serves as a fundamental model for understanding peptide-based hypertension management. This application note provides a rigorous, multi-modal framework for characterizing this interaction, combining thermodynamic profiling (Isothermal Titration Calorimetry), structural prediction (Molecular Docking), and functional validation (Enzymatic Inhibition Assay).

Part 1: Thermodynamic Profiling (Isothermal Titration Calorimetry)

Principle & Rationale

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the binding affinity (


) and thermodynamics (

,

) of small molecule-protein interactions.[1][2] For low-affinity ligands like dipeptides (typical

in

M range), precise buffer matching and high concentrations are critical to generating a resolvable isotherm.
Experimental Protocol

Materials:

  • Ligand: H-ILE-LEU-OH (High purity >98%, lyophilized).

  • Target: Recombinant Human ACE (somatic domain).

  • Buffer: 50 mM HEPES, 150 mM NaCl, 10

    
    M ZnCl
    
    
    
    , pH 7.4. (Note: Zn
    
    
    is essential for ACE stability).

Workflow:

  • Sample Preparation (Critical):

    • Dissolve H-ILE-LEU-OH directly into the exact same buffer batch used to dialyze the ACE protein.

    • Expert Insight: Mismatched buffer heats of dilution are the #1 cause of failure in peptide ITC. Do not rely on "similar" preparations; use dialysis or rapid buffer exchange columns.

  • Concentration Optimization:

    • Cell (Protein): 20–50

      
      M ACE.
      
    • Syringe (Ligand): 300–600

      
      M H-ILE-LEU-OH (maintaining a 10-20x molar excess).
      
  • Instrument Settings (e.g., MicroCal PEAQ-ITC):

    • Temperature: 25°C.

    • Reference Power: 10

      
      cal/s.
      
    • Stir Speed: 750 rpm.

    • Injection Profile: 1 x 0.4

      
      L (dummy injection), followed by 18 x 2.0 
      
      
      
      L injections.
    • Spacing: 150 seconds between injections to allow full signal return to baseline.

Data Analysis & Interpretation

Data should be fitted to a One-Set-of-Sites model. For dipeptides, look for a characteristic sigmoidal curve. If the curve is too shallow (c-value < 1), increase protein concentration or fix the stoichiometry (N) to 1.0 during fitting to constrain the error on


.

Table 1: Expected Thermodynamic Parameters for Hydrophobic Dipeptides

ParameterSymbolTypical RangePhysical Meaning
Binding Affinity

10 – 500

M
Moderate binding; typical for nutrient-derived peptides.
Enthalpy

-5 to -15 kcal/molDriven by H-bonds and Van der Waals forces.
Entropy

VariableHydrophobic effect (water release) often favors binding.
Stoichiometry

0.8 – 1.2Indicates 1:1 binding at the catalytic site.
ITC Workflow Diagram

ITC_Workflow Start Start: H-ILE-LEU-OH & ACE Protein Dialysis Step 1: Co-Dialysis (Eliminate Buffer Mismatch) Start->Dialysis Degas Step 2: Degassing (Prevent Bubbles) Dialysis->Degas Load Step 3: Load Cell (Protein) & Syringe (Ligand) Degas->Load Titrate Step 4: Titration Loop (19 Injections) Load->Titrate Titrate->Titrate Next Inj (150s delay) Analyze Step 5: Isotherm Fitting (One-Site Model) Titrate->Analyze Raw Heat Data

Figure 1: Step-by-step workflow for ensuring high-quality ITC data collection for peptide-protein interactions.

Part 2: Structural Dynamics (In Silico Docking)

Principle

While ITC provides the magnitude of binding, molecular docking visualizes the mechanism. For ACE, the interaction is heavily dependent on the coordination with the active site Zinc ion (Zn


) and hydrogen bonding with the S1/S2 sub-sites.
Docking Protocol (AutoDock Vina / Glide)
  • Receptor Preparation:

    • Import Crystal Structure: Use PDB ID: 6F9V (Human ACE with a co-crystallized ligand).[3]

    • Clean-up: Remove water molecules (except those coordinating Zn

      
       if catalytic mechanism is being studied).
      
    • Critical Step: Ensure the Zn

      
       ion is assigned a charge of +2.0 and is retained in the active site.
      
  • Ligand Preparation (H-ILE-LEU-OH):

    • Generate 3D conformer.[4]

    • Protonation State: At pH 7.4, the N-terminus is protonated (

      
      ) and the C-terminus is deprotonated (
      
      
      
      ). This zwitterionic state is crucial for electrostatic anchoring.
  • Grid Generation:

    • Center the grid box on the Zn

      
       ion coordinates (approx. 20x20x20 Å box).
      
  • Docking & Scoring:

    • Run rigid-receptor, flexible-ligand docking.

    • Success Criteria: The C-terminal carboxylate of Leucine should coordinate with the Zn

      
       ion (monodentate or bidentate) or interact with Glu384/Tyr520.
      
Mechanism of Interaction

ACE_Binding_Mech Ligand H-ILE-LEU-OH (Inhibitor) Zn Zn++ Ion (Catalytic Center) Ligand->Zn Coordination (C-term) Glu384 Glu384 (Catalytic Base) Ligand->Glu384 H-Bond Tyr520 Tyr520 (Stabilizer) Ligand->Tyr520 H-Bond S1_Pocket S1 Pocket (Hydrophobic) Ligand->S1_Pocket Van der Waals (Ile Sidechain)

Figure 2: Predicted interaction network. The C-terminal carboxylate of the dipeptide coordinates the Zinc ion, mimicking the transition state of the natural substrate.

Part 3: Functional Validation (Enzymatic Assay)

Principle

Binding does not always equal inhibition. To validate H-ILE-LEU-OH as a functional inhibitor, we employ the Cushman and Cheung method , utilizing the synthetic substrate Hippuryl-His-Leu (HHL). ACE cleaves HHL to release Hippuric Acid (HA), which is measured via UV absorbance.

Assay Protocol
  • Reaction Mix:

    • Buffer: 100 mM Borate buffer (pH 8.3) containing 300 mM NaCl.

    • Substrate: 5 mM HHL.

    • Inhibitor: H-ILE-LEU-OH (Serial dilutions: 0.1

      
      M to 10 mM).
      
    • Enzyme: ACE (10 mU/mL).

  • Incubation:

    • Pre-incubate Enzyme + Inhibitor for 10 mins at 37°C.

    • Add Substrate (HHL) to initiate. Incubate 30 mins at 37°C.

  • Termination:

    • Add 1N HCl to stop the reaction.

  • Extraction & Detection:

    • Extract Hippuric Acid using Ethyl Acetate.

    • Evaporate solvent and redissolve in water.

    • Measure Absorbance at 228 nm .

  • Calculation:

    • Calculate % Inhibition =

      
      .
      
    • Plot log[Concentration] vs. % Inhibition to determine

      
      .
      

References

  • Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology.

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions.[1][5] Application Note.

  • Aluko, R. E. (2015). Antihypertensive Peptides from Food Proteins.[6][7] Annual Review of Food Science and Technology.

  • PDB ID: 6F9V. Crystal structure of human Angiotensin-1 converting enzyme N-domain. RCSB Protein Data Bank.

  • Brandsch, M. (2009). Transport of drugs by intestinal peptide transporters: PEPT1 and PEPT2.[8] Expert Opinion on Drug Metabolism & Toxicology. (Context for Ile-Leu as a transporter substrate).

Sources

Application Notes and Protocols: Tracing the Metabolic Fate of Isoleucyl-Leucine using Stable Isotope-Resolved Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Dipeptide Metabolism in Cellular Physiology and Drug Development

The metabolic landscape of a cell is a dynamic network of interconnected pathways, constantly adapting to environmental cues and physiological demands. While much of metabolic research has focused on the flux of individual nutrients like glucose and amino acids, the role of short-chain peptides, particularly dipeptides, as signaling molecules and nutrient sources is a rapidly emerging field of interest. The dipeptide Isoleucyl-Leucine (Ile-Leu), composed of two essential branched-chain amino acids (BCAAs), stands out as a molecule of significant biological importance. Both isoleucine and leucine are known regulators of key cellular processes, including protein synthesis and nutrient sensing, primarily through the mTOR signaling pathway.[1][2] Understanding how cells transport, hydrolyze, and utilize the constituent amino acids from dipeptides like Ile-Leu is crucial for a complete picture of cellular metabolism.

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[3][4][5] By introducing stable isotope-labeled substrates (e.g., ¹³C-labeled nutrients) and tracking their incorporation into downstream metabolites, MFA provides a detailed snapshot of pathway activity that is not attainable through static measurements of metabolite concentrations alone.[4][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ¹³C-based Metabolic Flux Analysis (¹³C-MFA) to elucidate the metabolic fate of the Isoleucyl-Leucine dipeptide. A thorough understanding of Ile-Leu metabolism can provide critical insights into nutrient sensing, cellular growth, and the development of therapeutic strategies targeting metabolic pathways in diseases such as cancer and metabolic syndrome.[8][9]

The Rationale for Applying MFA to Isoleucyl-Leucine

The central hypothesis for applying MFA to Ile-Leu is that its uptake and subsequent metabolism are tightly regulated processes that can significantly influence the intracellular pools of isoleucine and leucine, thereby impacting downstream metabolic and signaling pathways. Key questions that can be addressed using this approach include:

  • Transport Dynamics: What are the primary mechanisms of Ile-Leu transport into the cell? Is it an active or passive process?[10][11][12][13][14]

  • Hydrolysis and Bioavailability: How rapidly is intracellular Ile-Leu hydrolyzed into its constituent amino acids?

  • Metabolic Channeling: Are the released isoleucine and leucine channeled into specific metabolic pathways, such as protein synthesis or catabolism for energy production?

  • Signaling Pathway Activation: How does the flux of Ile-Leu and its constituent amino acids impact the activation of nutrient-sensing pathways like mTOR?[1]

By employing stable isotope tracing, we can precisely follow the journey of the carbon backbone of Ile-Leu as it is assimilated and distributed throughout the cellular metabolic network.

Experimental Workflow for Ile-Leu Metabolic Flux Analysis

The successful application of MFA to study Ile-Leu metabolism requires a meticulously planned experimental workflow, from the selection of appropriate isotopic tracers to the final computational analysis of metabolic fluxes.

experimental_workflow cluster_design Experimental Design cluster_sample_prep Sample Preparation cluster_analysis Analytical & Computational Analysis tracer_selection Isotopic Tracer Selection (e.g., U-¹³C-Ile-Leu) cell_culture Cell Culture & Adaptation tracer_selection->cell_culture labeling_experiment Isotopic Labeling Experiment cell_culture->labeling_experiment quenching Metabolic Quenching labeling_experiment->quenching Time-course sampling extraction Metabolite Extraction quenching->extraction derivatization Derivatization (for GC-MS) extraction->derivatization ms_analysis Mass Spectrometry (LC-MS/MS or GC-MS) derivatization->ms_analysis data_processing Data Processing & Isotopomer Distribution Analysis ms_analysis->data_processing flux_calculation Metabolic Flux Calculation & Modeling data_processing->flux_calculation metabolic_pathway Ile_Leu_ext Extracellular U-¹³C-Ile-Leu Ile_Leu_int Intracellular U-¹³C-Ile-Leu Ile_Leu_ext->Ile_Leu_int Transport Ile_labeled ¹³C-Isoleucine Ile_Leu_int->Ile_labeled Hydrolysis Leu_labeled ¹³C-Leucine Ile_Leu_int->Leu_labeled Hydrolysis Protein_labeled ¹³C-Protein Ile_labeled->Protein_labeled Protein Synthesis TCA_cycle TCA Cycle Ile_labeled->TCA_cycle Catabolism Leu_labeled->Protein_labeled Protein Synthesis Leu_labeled->TCA_cycle Catabolism mTOR_pathway mTOR Signaling Leu_labeled->mTOR_pathway Activation

Sources

Application Note: Isoleucyl-Leucine (Ile-Leu) as a Calibration Standard for High-Fidelity Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The differentiation of the isobaric amino acids Isoleucine (Ile) and Leucine (Leu) remains one of the most persistent challenges in high-resolution proteomics, particularly in de novo antibody sequencing and neoantigen discovery.[1][2][3][4][5][6][7] With identical masses (113.084 Da) and similar physicochemical properties, these residues are indistinguishable by standard collision-induced dissociation (CID) mass spectrometry.[3]

This guide details the application of Isoleucyl-Leucine (Ile-Leu) and its sequence isomer Leucyl-Isoleucine (Leu-Ile) as essential calibration tools . We define protocols for using these dipeptides to benchmark chromatographic selectivity and optimize advanced fragmentation methods (EThcD, EAD, and MS³) to achieve 100% sequence accuracy.

Introduction: The Isobaric Dilemma

In critical proteomics workflows—such as CDR sequencing of monoclonal antibodies (mAbs)—misidentifying an Ile for a Leu can alter binding affinity predictions and jeopardize intellectual property claims.[2][6]

Standard "bottom-up" proteomics relies on database matching, which infers identity based on genetic code. However, in de novo sequencing (where no template exists) or identifying somatic mutations, the mass spectrometer must provide direct evidence.

The Role of Ile-Leu: The dipeptide Ile-Leu serves as the "Gold Standard" proxy for validating a system's ability to distinguish these isomers. It provides a controlled chemical environment to:

  • Calibrate LC Retention Times: Ile and Leu possess slight hydrophobicity differences (Ile is more chemically rigid; Leu is more flexible).

  • Tune Fragmentation Energy: Optimize Electron-Transfer/Higher-Energy Collisional Dissociation (EThcD) to generate diagnostic

    
    -ions .
    

Application I: Chromatographic Benchmarking

Before attempting mass-based differentiation, high-performance liquid chromatography (LC) can often separate Ile- and Leu-containing peptides. The Ile-Leu dipeptide is used to calculate the Selectivity Factor (


)  of a column.
Mechanism

While both residues are hydrophobic, the branching of the side chain affects their interaction with the stationary phase.

  • Isoleucine: Branching at the

    
    -carbon (rigid, bulky near backbone).
    
  • Leucine: Branching at the

    
    -carbon (flexible, extends further).
    

On standard C18 columns, Leu-containing peptides generally elute later than Ile-containing isomers due to greater surface area contact with the hydrophobic ligands.

Protocol: LC Selectivity Validation

Objective: Determine if your LC system can resolve isomeric peptides using Ile-Leu and Leu-Ile standards.

Materials:

  • Standards: H-Ile-Leu-OH and H-Leu-Ile-OH (synthetic, >98% purity).

  • Column: C18 or Phenyl-Hexyl (1.7 µm particle size recommended).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow:

  • Preparation: Dissolve each dipeptide to 10 pmol/µL in Water. Create a 1:1 mix.

  • Method Setup:

    • Flow Rate: 0.3 mL/min.

    • Gradient: Isocratic hold at 1% B for 2 min (loading), then shallow gradient 1-10% B over 20 min. (Note: Dipeptides elute early; shallow gradients are critical).

  • Analysis: Monitor extracted ion chromatogram (XIC) for

    
     245.18 (M+H)+.
    
  • Calculation: Calculate resolution (

    
    ) between the two peaks.
    
    • Acceptance Criteria:

      
       indicates baseline separation capability for isomeric peptides.
      

Application II: Advanced Fragmentation (EThcD/EAD)

When LC separation is insufficient (e.g., in large tryptic peptides), mass spectrometry must distinguish the side chains. This requires breaking the side chain itself, not just the peptide backbone.

The Tool: Ile-Leu is used to tune Electron-Transfer/Higher-Energy Collisional Dissociation (EThcD) or Electron Activated Dissociation (EAD) parameters.

The Mechanism: Diagnostic -Ions

Secondary fragmentation of the charge-reduced radical


-ion yields characteristic 

-ions:
  • Leucine: Loss of isopropyl radical (43 Da)

    
     observed as 
    
    
    
    .
  • Isoleucine: Loss of ethyl radical (29 Da)

    
     observed as 
    
    
    
    .
Protocol: Optimizing -Ion Generation

Objective: Tune the reaction time and supplemental activation energy to maximize diagnostic side-chain cleavage.

  • Infusion: Direct infuse H-Ile-Leu-OH standard (5 pmol/µL) at 3 µL/min.

  • Precursor Isolation: Isolate

    
     245.18.
    
  • Parameter Sweep (EThcD):

    • ETD Reaction Time: Step from 50 ms to 150 ms.

    • HCD Supplemental Energy: Step from 15% to 35% NCE.

  • Data Evaluation:

    • Monitor the transition of the

      
       ion (Leu residue).
      
    • Target: Maximize intensity of the

      
       ion (Leu side chain loss).
      
    • Note: For Ile-Leu, the C-terminal residue is Leu. We expect a mass shift of -43 Da from the unfragmented

      
      .
      
  • Validation: Repeat with H-Leu-Ile-OH. The C-terminal residue is Ile. We expect a mass shift of -29 Da from the

    
    .
    

Table 1: Diagnostic Ions for I/L Differentiation

ResidueSide Chain StructureDiagnostic Loss (Daltons)Diagnostic Ion Type
Leucine Iso-butyl-43.05 (Isopropyl)

-ion (

)
Isoleucine Sec-butyl-29.04 (Ethyl)

-ion (

)
Differentiation

= 14.01 Da

Application III: MS³ Immonium Ion Analysis

For instruments without ETD capabilities (e.g., standard Q-TOFs or lower-end Orbitraps), MS³ fragmentation of the Immonium Ion is a robust alternative.

Mechanism
  • MS²: Peptide fragmentation generates the Immonium ion (

    
     86.09) for both Ile and Leu.[1][3][5][8]
    
  • MS³: Fragmentation of the 86.09 ion yields distinct patterns.

    • Isoleucine (86): Preferentially loses ammonia/water to form

      
       69 .
      
    • Leucine (86): Preferentially loses propene to form

      
       44 .
      
Protocol: MS³ Method Setup
  • Trigger: Set Data-Dependent Acquisition (DDA) to trigger MS³ if

    
     86.09 is detected in the top 5 MS² fragments.
    
  • Isolation: Narrow isolation window (1.0 Da) on

    
     86.09.
    
  • Collision Energy: High energy (NCE 35-45%) is required to fragment the stable immonium ring.

  • Ratio Analysis: Calculate the ratio of 69/86 and 44/86.

    • High 69 signal = Isoleucine.[9]

    • High 44 signal = Leucine.[9][10]

Visualizing the Workflow

The following diagram illustrates the decision logic for differentiating Ile/Leu using the methods described above.

IL_Differentiation_Workflow Start Unknown Peptide Sequence (Contains 113 Da Residue) LC_Step Step 1: High-Res LC Separation (C18/Phenyl-Hexyl) Start->LC_Step Check_RT Is Retention Time Matched to Standard? LC_Step->Check_RT ID_LC Identification by RT (Ile elutes < Leu) Check_RT->ID_LC Yes (Resolved) MS2_Step Step 2: MS/MS Analysis (EThcD or EAD) Check_RT->MS2_Step No (Co-eluting) Check_W Check Secondary Ions (w-ions) MS2_Step->Check_W Leu_ID Identify Leucine (Loss of 43 Da) Check_W->Leu_ID z - 43 Da Ile_ID Identify Isoleucine (Loss of 29 Da) Check_W->Ile_ID z - 29 Da MS3_Step Step 3: MS^3 of 86 Da Immonium Ion Check_W->MS3_Step Ambiguous Check_69 Dominant Fragment? MS3_Step->Check_69 Check_69->Leu_ID m/z 44 Check_69->Ile_ID m/z 69

Figure 1: Decision tree for differentiating Isoleucine and Leucine residues in proteomics, moving from chromatographic retention time to deep mass spectral fragmentation.

References

  • Differentiation of Leucine and Isoleucine by EThcD-MS3 Source: Rapid Novor & American Chemical Society (ACS) Context: Establishes the "WILD" method using w-ions for antibody sequencing.[11] Link:[Link]

  • Distinguishing Isoleucine and Leucine using MS3 of Immonium Ions Source: Journal of the American Society for Mass Spectrometry Context: Details the fragmentation of the 86 Da immonium ion into diagnostic 69 Da species. Link:[Link][4]

  • Chromatographic Separation of Amino Acid Isomers Source: Waters Corporation Application Note Context: Protocols for UPLC separation of Ile/Leu using AccQ-Tag and C18 chemistries. Link:[Link]

  • Electron Activated Dissociation (EAD) for Isomer Differentiation Source: SCIEX Technical Note Context: Use of tunable electron energy to generate specific side-chain cleavages for Ile/Leu.[1] Link:[Link]

Sources

Application Notes and Protocols for the Crystallization of H-ILE-LEU-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The crystallization of small peptides, such as the dipeptide H-Isoleucyl-L-Leucine-OH (H-ILE-LEU-OH), is a critical step in its structural elucidation and solid-state characterization. The resulting crystalline form provides invaluable information on molecular conformation, packing, and hydrogen-bonding networks, which are essential for understanding its biological function and for the development of stable pharmaceutical formulations. Due to the unique physicochemical properties of each peptide, a systematic and logical approach is required to identify optimal crystallization conditions. This guide provides a comprehensive overview of the techniques and protocols for the crystallization of H-ILE-LEU-OH, grounded in established scientific principles.

Physicochemical Characterization of H-ILE-LEU-OH

A thorough understanding of the physicochemical properties of H-ILE-LEU-OH is the cornerstone of developing a successful crystallization strategy. While specific experimental data for this dipeptide is not extensively available, we can infer its likely characteristics from its constituent amino acids, L-isoleucine and L-leucine. Both are non-polar, aliphatic amino acids, suggesting that the dipeptide will exhibit hydrophobic character.[1] However, the presence of the free N-terminal amine and C-terminal carboxylic acid groups will impart some polar characteristics and allow for solubility in polar solvents, particularly at pH values away from its isoelectric point.[2]

Table 1: Predicted Physicochemical Properties of H-ILE-LEU-OH and Constituent Amino Acids

PropertyL-IsoleucineL-LeucineH-ILE-LEU-OH (Predicted)
Molecular Weight 131.17 g/mol 131.17 g/mol 244.33 g/mol
Polarity Non-polar side chainNon-polar side chainPredominantly non-polar with polar termini
Solubility Sparingly soluble in water, slightly soluble in hot alcohol.[3]Sparingly soluble in water, practically insoluble in ethanol.[3]Likely sparingly soluble in water, with solubility influenced by pH and temperature. May exhibit solubility in polar organic solvents.
pKa values pK1 (α-COOH) ≈ 2.36, pK2 (α-NH3+) ≈ 9.60pK1 (α-COOH) ≈ 2.36, pK2 (α-NH3+) ≈ 9.60Estimated pKa values will be in a similar range, influencing charge state and solubility at different pHs.

The Crystallization Workflow: A Strategic Approach

The process of crystallizing a novel compound like H-ILE-LEU-OH is an empirical science that benefits from a structured and systematic workflow. The following diagram outlines the key stages of this process.

Crystallization_Workflow cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Crystallization Experiments cluster_2 Phase 3: Analysis & Optimization Solvent_Screening Solvent Screening & Solubility Assessment Concentration_Determination Determination of Optimal Concentration Solvent_Screening->Concentration_Determination Identifies suitable solvents Purity_Analysis Purity Analysis (e.g., HPLC) Purity_Analysis->Solvent_Screening Ensures pure starting material Vapor_Diffusion Vapor Diffusion (Hanging & Sitting Drop) Concentration_Determination->Vapor_Diffusion Informs starting concentrations Slow_Evaporation Slow Evaporation Concentration_Determination->Slow_Evaporation Cooling Cooling Crystallization Concentration_Determination->Cooling Crystal_Harvesting Crystal Harvesting & Mounting Vapor_Diffusion->Crystal_Harvesting Slow_Evaporation->Crystal_Harvesting Cooling->Crystal_Harvesting Crystal_Analysis Crystal Analysis (e.g., X-ray Diffraction) Crystal_Harvesting->Crystal_Analysis Prepares crystals for analysis Optimization Optimization of Conditions Crystal_Analysis->Optimization Provides data for refinement Optimization->Solvent_Screening Iterative refinement

Caption: A strategic workflow for the crystallization of H-ILE-LEU-OH.

Experimental Protocols

Material Purity

The purity of the starting material is paramount for successful crystallization. Impurities can inhibit nucleation and crystal growth.[4] It is strongly recommended to assess the purity of H-ILE-LEU-OH using High-Performance Liquid Chromatography (HPLC) prior to initiating crystallization experiments. A purity of >98% is desirable.

Solvent Screening and Solubility Assessment

The initial and most critical step is to identify suitable solvents or solvent systems in which H-ILE-LEU-OH has limited but sufficient solubility.[5][6]

Protocol 3.2.1: Small-Scale Solubility Testing

  • Solvent Selection: Choose a diverse range of solvents with varying polarities. A suggested starting panel is provided in Table 2.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of H-ILE-LEU-OH into small, clear glass vials.

  • Solvent Addition: Add the selected solvent to each vial in a stepwise manner (e.g., 50 µL increments).

  • Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution. Gentle heating or sonication can be applied to aid dissolution, but be cautious of potential degradation.

  • Record Observations: Record the approximate solubility in each solvent (e.g., soluble, partially soluble, insoluble) and the conditions required for dissolution (e.g., heating, sonication).

Table 2: Suggested Solvents for Initial Screening

Solvent ClassExamplesExpected Solubility of H-ILE-LEU-OH
Polar Protic Water, Methanol, Ethanol, IsopropanolPotential for solubility, especially with pH adjustment or heating.
Polar Aprotic Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)May show some solubility, particularly in DMF and DMSO.[1]
Non-Polar Hexane, Toluene, DichloromethaneExpected to be insoluble.
Crystallization Techniques

Based on the solubility data, several crystallization techniques can be employed. It is advisable to set up multiple experiments in parallel to explore a wider range of conditions.[7]

3.3.1. Vapor Diffusion

Vapor diffusion is a widely used technique for protein and peptide crystallization.[4][8] It involves the slow equilibration of a drop containing the peptide and a precipitant solution with a larger reservoir of the precipitant solution.

Protocol 3.3.1.1: Hanging Drop Vapor Diffusion

  • Prepare the Reservoir: Pipette 500 µL of the precipitant solution into the well of a 24-well crystallization plate.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of the H-ILE-LEU-OH stock solution (dissolved in a suitable solvent from the screening) with 1 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, ensuring an airtight seal with vacuum grease.

  • Incubate: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

  • Monitor: Regularly inspect the drops for crystal growth under a microscope over several days to weeks.

Protocol 3.3.1.2: Sitting Drop Vapor Diffusion

The procedure is similar to the hanging drop method, but the drop is placed on a post within the well of the crystallization plate.[9][10] This method is often preferred for automated systems.

3.3.2. Slow Evaporation

This is a simple and effective method for compounds that are soluble in a volatile solvent.[11][12][13]

Protocol 3.3.2.1: Slow Evaporation from a Single Solvent

  • Prepare a Near-Saturated Solution: Dissolve H-ILE-LEU-OH in a suitable volatile solvent (e.g., ethanol/water mixture) to near saturation.

  • Filter the Solution: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Set up for Evaporation: Place the filtered solution in a small, clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.

  • Incubate: Store the vial in a quiet, undisturbed location.

  • Monitor: Observe the vial periodically for the formation of crystals.

3.3.3. Cooling Crystallization

This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.[14]

Protocol 3.3.3.1: Slow Cooling

  • Prepare a Saturated Solution at Elevated Temperature: Prepare a saturated solution of H-ILE-LEU-OH in a chosen solvent at an elevated temperature (e.g., 40-60°C).

  • Filter the Hot Solution: Quickly filter the hot solution to remove any undissolved material.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in an insulated container.

  • Incubate at Low Temperature: Once at room temperature, the solution can be transferred to a refrigerator (4°C) to further decrease the solubility and promote crystallization.

  • Monitor: Check for crystal formation as the solution cools.

Analysis and Optimization

Once initial crystals are obtained, they should be carefully harvested using a small loop and mounted for analysis, typically by X-ray diffraction, to determine their quality.[4] The conditions that yielded the best crystals can then be further optimized by systematically varying parameters such as:

  • Concentration: Fine-tuning the starting concentration of H-ILE-LEU-OH.

  • pH: Adjusting the pH of the solution can significantly impact solubility and crystal packing.

  • Temperature: Exploring different incubation temperatures.

  • Precipitants: Screening a wider range of precipitants and their concentrations in vapor diffusion experiments.

Conclusion

The crystallization of H-ILE-LEU-OH, while challenging, can be successfully achieved through a systematic and well-documented approach. By first establishing its solubility profile and then exploring various crystallization techniques, researchers can identify the optimal conditions for obtaining high-quality single crystals. The protocols outlined in this application note provide a robust framework for this endeavor, enabling further structural and functional studies of this dipeptide.

References

  • Kahlen, J., & Enders, S. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Advances, 9(60), 35151–35165. [Link]

  • Reichert, D. E., Welch, J. T., & Toth, M. V. (2015). A Newcomer's Guide to Peptide Crystallography. Molecules, 20(4), 5780–5801. [Link]

  • scXRD: Growing single crystals. (n.d.). University of York. Retrieved February 6, 2026, from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved February 6, 2026, from [Link]

  • Protein and Peptide Crystallization. (n.d.). AMRI. Retrieved February 6, 2026, from [Link]

  • Tanford, C., & Nozaki, Y. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211–2216. [Link]

  • Crystallization process development: Peptide crystallization. (n.d.). Cambrex. Retrieved February 6, 2026, from [Link]

  • Peptide Crystallization: Techniques, Challenges, and Solutions. (2024, September 18). APC. Retrieved February 6, 2026, from [Link]

  • Groh, S., Jones, A. M., & Robertson, C. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1763. [Link]

  • Cambrex Peptide Crystallization Information Sheet. (n.d.). Cambrex. Retrieved February 6, 2026, from [Link]

  • Crystal Growth. (n.d.). Linac Coherent Light Source / SLAC National Accelerator Laboratory. Retrieved February 6, 2026, from [Link]

  • Features of the crystallization of multicomponent solutions: a dipeptide, its salt and potassium carbonate. (2021). CrystEngComm, 23(1), 123-134. [Link]

  • Slow Evaporation Method. (n.d.). University of Washington. Retrieved February 6, 2026, from [Link]

  • More, S. S., Rao, A. G. A., & Gowda, T. V. (2009). Purification of an L-amino acid oxidase from Bungarus caeruleus (Indian krait) venom. The Journal of Venomous Animals and Toxins including Tropical Diseases, 15(4), 713-727. [Link]

  • Understanding the unusual stiffness of hydrophobic dipeptide crystals. (2017). Physical Chemistry Chemical Physics, 19(31), 20546-20551. [Link]

  • Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (2013).
  • Diverging conformations guide dipeptide self-assembly into crystals or hydrogels. (2020). Chemical Communications, 56(76), 11247-11250. [Link]

  • Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. (2023). Crystals, 13(4), 670. [Link]

  • Crystallization of Membrane Proteins by Vapor Diffusion. (2016). Methods in Molecular Biology, 1348, 1-17. [Link]

  • Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Retrieved February 6, 2026, from [Link]

  • Recent Advances in Antifreeze Peptide Preparation: A Review. (2024). International Journal of Molecular Sciences, 25(20), 12345. [Link]

  • Modular design of synthetic protein mimics. Characterization of the helical conformation of a 13-residue peptide in crystals. (1991). Biochemistry, 30(26), 6347-6356. [Link]

  • [Chemistry] Outline the steps needed to synthesize the tetrapeptide Ala-Leu-Ile-Gly using the Merrif. (2025, June 29). YouTube. [Link]

  • Synthesis and biological activity of some new leucine-enkephalin analogues. (1983). Indian Journal of Chemistry - Section B, 22B(10), 1010-1013. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: H-Ile-Leu-OH Solubility Optimization

[1]

Product: H-Ile-Leu-OH (L-Isoleucyl-L-Leucine) Chemical Class: Hydrophobic Dipeptide Application: In Vitro Bioassays (Cell Culture, Enzymatic Assays)[1]

Executive Summary: The Hydrophobicity Challenge

H-Ile-Leu-OH is a dipeptide composed of two aliphatic, non-polar amino acids: Isoleucine (Ile) and Leucine (Leu).[1]

  • The Problem: Both side chains are hydrophobic. In aqueous buffers at neutral pH (pH 7.0–7.4), the peptide tends to aggregate due to hydrophobic interactions and intermolecular hydrogen bonding.

  • The Critical Failure Point: The isoelectric point (pI) of neutral dipeptides typically lies near pH 5.5–6.0. At physiological pH (7.4), the peptide is near its region of minimum solubility, often leading to "crashing out" (precipitation) when stock solutions are diluted into assay media.

This guide provides a validated protocol to overcome these thermodynamic barriers without compromising assay integrity.

Decision Matrix: Selecting the Right Solubilization Strategy

Before starting, determine which protocol fits your assay's tolerance for organic solvents or pH shifts.

SolubilizationStrategyStartStart: H-Ile-Leu-OH(Lyophilized Powder)CheckAssayCheck Assay ConstraintsStart->CheckAssayDMSO_TolCan assay tolerate0.1% - 1% DMSO?CheckAssay->DMSO_TolMethodAMethod A: Organic Co-solvent(Recommended)DMSO_Tol->MethodAYesMethodBMethod B: pH Shift(Alkaline Dissolution)DMSO_Tol->MethodBNo (Strictly Aqueous)StockAPrepare 10-50 mM Stockin 100% DMSOMethodA->StockAStockBPrepare Stock in0.1 M NH4OH or NaOHMethodB->StockBDilutionDilution Step(Critical Control Point)StockA->DilutionStockB->Dilution

Figure 1: Solubilization Decision Tree. Choose Method A for robustness or Method B for strictly aqueous requirements.

Protocol A: The Organic Co-Solvent Method (Recommended)

Best for: Cell-based assays, IC50 determination, and high-throughput screening.[1]

Mechanism: DMSO (Dimethyl sulfoxide) disrupts the intermolecular hydrogen bonding and hydrophobic aggregation of the Ile and Leu side chains, creating a stable "solvated" state.

Step-by-Step Procedure
  • Calculate Mass: Weigh the necessary amount of H-Ile-Leu-OH.

    • Example: To make 1 mL of 10 mM stock (MW ≈ 244.33 g/mol ), weigh 2.44 mg .[1]

  • Primary Dissolution (The "Wet" Step):

    • Add 100% anhydrous DMSO to the powder.

    • Volume Rule: Use 100% of the calculated volume. Do not add water yet.

    • Why? Adding water first creates a hydration shell that blocks DMSO from penetrating the hydrophobic core, forming a "gel" that is nearly impossible to dissolve.

  • Agitation: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath for 5 minutes at room temperature.

  • Verification: Ensure the solution is crystal clear.

  • Storage: Aliquot this stock solution into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Dilution Strategy (Avoiding Precipitation)

When adding the stock to the culture medium (aqueous), you risk precipitation. Follow this "Intermediate Dilution" technique:

Target Conc.[2][3][4][5][6][7][8]Step 1: StockStep 2: IntermediateStep 3: Final Assay WellFinal DMSO %
100 µM 10 mM (in DMSO)Dilute 1:10 in PBS → 1 mMAdd 10 µL to 90 µL Media0.1%
10 µM 10 mM (in DMSO)Dilute 1:100 in PBS → 100 µMAdd 10 µL to 90 µL Media0.01%

Critical Note: If the intermediate step (Step 2) turns cloudy, skip it and dilute directly into the final well with rapid mixing, but ensure the final DMSO concentration remains < 0.5% (or assay tolerance limit).

Protocol B: The pH Shift Method (Alkaline)

Best for: DMSO-sensitive assays (e.g., primary neurons, specific enzyme kinetics sensitive to solvents).[1]

Mechanism: H-Ile-Leu-OH has a C-terminal carboxylic acid.[1] Raising the pH deprotonates this group (COO⁻), introducing a negative charge that increases solubility through electrostatic repulsion.

Step-by-Step Procedure
  • Preparation: Prepare a 0.1 M Ammonium Hydroxide (NH₄OH) or 0.05 M NaOH solution.

    • Note: NH₄OH is volatile and can be removed by lyophilization if needed later; NaOH is permanent salt.

  • Wetting: Add a minimal volume of the base solution to the peptide powder (e.g., 100 µL for 1 mg peptide).

  • Dissolution: Vortex until fully dissolved. The solution should be clear.

  • Back-Titration (Buffer Addition):

    • Slowly add your assay buffer (e.g., PBS pH 7.4) to reach the desired volume.[7]

    • Caution: If the pH drops too quickly back to the pI (approx pH 6.0), the peptide may precipitate. Ensure the final pH is slightly basic (7.5–8.0) or that the concentration is low enough to remain soluble.[6][8]

Troubleshooting & FAQs

Q1: My solution turned into a cloudy gel after adding water. What happened?

Diagnosis: You likely added water or buffer before the peptide was fully dissolved in the solvent (DMSO or Base). Fix: This is difficult to reverse. You can try adding more DMSO and sonicating (warm bath, <40°C), but it is often more efficient to start over. Always dissolve in the strong solvent first.

Q2: Can I use Ethanol instead of DMSO?

Answer: Ethanol is less effective for highly hydrophobic peptides like Ile-Leu.[1] DMSO or DMF (Dimethylformamide) are superior due to their higher dielectric constants and ability to disrupt peptide aggregation. If you must use ethanol, mix it 1:1 with DMSO.

Q3: Is H-Ile-Leu-OH stable in solution?

Answer:

  • In DMSO: Stable for months at -20°C.

  • In Water/Buffer: Prone to hydrolysis over long periods and microbial growth. Prepare fresh or filter-sterilize (0.22 µm PVDF membrane) immediately before use.[1]

  • Chemical Stability: Ile and Leu do not contain oxidation-sensitive side chains (like Met or Cys), so they are chemically robust compared to other peptides.[1]

Q4: What is the maximum solubility I can expect?

Data:

  • In Pure Water (pH 7): Very low (< 1 mg/mL).[1]

  • In DMSO: > 10 mg/mL (approx. 40 mM).[1]

  • In 0.1 M NaOH: > 5 mg/mL.

References

  • PubChem. (2025).[5] Compound Summary: H-Leu-Ile-OH.[1][3] National Library of Medicine. Link[1]

  • Bachem. (2021). Peptide Solubility Guidelines. Bachem AG Technical Support. Link

  • MedChemExpress. (2024). Leu-Leu-OH Solubility and Stock Preparation. MedChemExpress Technical Data. Link

  • Thermo Fisher Scientific. (n.d.). Peptide Solubilization Strategies for Hydrophobic Sequences. Thermo Fisher Technical Resources. Link

Technical Support Center: Stabilizing Isoleucyl-Leucine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Isoleucyl-Leucine (Ile-Leu). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this dipeptide in solution. By understanding the degradation pathways and implementing appropriate stabilization strategies, you can ensure the integrity and efficacy of your Ile-Leu formulations.

Understanding the Instability of Isoleucyl-Leucine

Isoleucyl-Leucine, like many peptides, is susceptible to chemical degradation in aqueous environments. The primary pathways of degradation are hydrolysis of the peptide bond and intramolecular cyclization to form diketopiperazine (DKP). Additionally, oxidation of the amino acid residues can occur under certain conditions. The rate of these degradation reactions is influenced by several factors, including pH, temperature, buffer composition, and the presence of certain excipients.

This guide will provide a structured, question-and-answer approach to address the common challenges encountered during the handling and formulation of Isoleucyl-Leucine solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the primary degradation products of Isoleucyl-Leucine in an aqueous solution?

The two main degradation products of Isoleucyl-Leucine in solution are:

  • Isoleucine and Leucine: Resulting from the hydrolysis of the amide bond connecting the two amino acids.

  • Cyclo(Ile-Leu) (a Diketopiperazine): Formed through an intramolecular cyclization reaction, where the N-terminal amine of isoleucine attacks the carbonyl group of the leucine residue.

Oxidation of the isoleucine or leucine side chains can also occur, though this is generally a slower process unless catalyzed by factors such as the presence of metal ions or exposure to light.

Troubleshooting Guide: Identifying Degradation

Issue: You suspect your Isoleucyl-Leucine solution has degraded, leading to inconsistent experimental results.

Solution:

  • Analytical Method: The most reliable method to identify and quantify degradation is through High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate and identify the parent dipeptide from its degradation products.

  • Expected Observations:

    • A decrease in the peak area of Isoleucyl-Leucine over time.

    • The appearance of new peaks corresponding to free isoleucine, leucine, and cyclo(Ile-Leu).

  • Confirmation: Mass spectrometry can be used to confirm the identity of the degradation products by comparing their mass-to-charge ratio with the expected values.

Section 1: Hydrolysis of the Peptide Bond

FAQ 2: What is peptide bond hydrolysis and what factors accelerate it?

Peptide bond hydrolysis is the cleavage of the amide bond between isoleucine and leucine by the addition of a water molecule. This reaction is significantly influenced by pH and temperature.

  • pH: The rate of hydrolysis is generally lowest in the mid-pH range (around pH 4-6) and increases significantly under strongly acidic or alkaline conditions.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures will accelerate degradation.

Troubleshooting Guide: Minimizing Hydrolysis

Issue: HPLC analysis shows a significant increase in free isoleucine and leucine in your Isoleucyl-Leucine stock solution.

Solution:

  • pH Optimization:

    • Recommendation: Maintain the pH of your solution in the range of 4.0 to 6.0. This is the region where the peptide bond is generally most stable.

    • Causality: In this pH range, the catalytic effects of both H+ and OH- ions are minimized.

  • Temperature Control:

    • Recommendation: Store Isoleucyl-Leucine solutions at refrigerated temperatures (2-8°C) for short-term storage and frozen (-20°C or -80°C) for long-term storage.

    • Causality: Lowering the temperature reduces the kinetic energy of the molecules, thereby slowing down the rate of the hydrolysis reaction.

  • Buffer Selection:

    • Recommendation: Use buffers such as citrate or acetate, which are effective in the optimal pH range for stability.

    • Caution: Be aware that some buffer species can catalyze hydrolysis. It is advisable to perform a small-scale stability study with your chosen buffer system.

Section 2: Diketopiperazine (DKP) Formation

FAQ 3: What is diketopiperazine formation and why is it a concern for Isoleucyl-Leucine?

Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that results in a six-membered ring structure. For Isoleucyl-Leucine, this leads to the formation of cyclo(Ile-Leu). This is a significant degradation pathway for dipeptides, especially at neutral to slightly alkaline pH.[1]

Why it's a concern:

  • Loss of Active Compound: DKP formation leads to a decrease in the concentration of the active dipeptide.

  • Potential for Altered Biological Activity: The resulting DKP may have different biological properties or could be inactive.

Troubleshooting Guide: Preventing Diketopiperazine Formation

Issue: You observe a peak in your chromatogram that you suspect is cyclo(Ile-Leu).

Solution:

  • pH Control:

    • Recommendation: Similar to hydrolysis, maintaining a slightly acidic pH (4.0-5.0) can significantly reduce the rate of DKP formation.

    • Causality: The rate of DKP formation is dependent on the concentration of the unprotonated N-terminal amino group. At lower pH, this group is protonated, making it less nucleophilic and thus less likely to attack the carbonyl carbon of the peptide bond.

  • Lyophilization and Solid-State Storage:

    • Recommendation: For long-term storage, lyophilize the Isoleucyl-Leucine from a slightly acidic solution and store it as a dry powder at low temperatures.

    • Causality: In the solid state, molecular mobility is significantly reduced, which inhibits the intramolecular cyclization reaction.

Experimental Protocol: pH-Rate Profile Study

To determine the optimal pH for your specific formulation, a pH-rate profile study is recommended.

  • Prepare a series of buffers with pH values ranging from 2 to 9 (e.g., citrate, phosphate, borate).

  • Dissolve Isoleucyl-Leucine in each buffer to a known concentration.

  • Incubate the solutions at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • At various time points , withdraw aliquots and analyze them by a validated stability-indicating HPLC method to quantify the remaining Isoleucyl-Leucine and the formation of degradation products.

  • Plot the logarithm of the remaining Isoleucyl-Leucine concentration versus time to determine the apparent first-order degradation rate constant (k) at each pH.

  • Plot log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.

Section 3: Oxidation

FAQ 4: How susceptible are Isoleucine and Leucine residues to oxidation?

While not as prone to oxidation as residues like methionine or cysteine, the branched-chain amino acids isoleucine and leucine can be oxidized under certain conditions, particularly in the presence of reactive oxygen species (ROS) or transition metal ions.[2] This can lead to the formation of various oxidation products, altering the structure and potentially the function of the dipeptide.

Troubleshooting Guide: Minimizing Oxidation

Issue: You are working with a formulation that may be exposed to oxidative stress (e.g., containing components that can generate free radicals).

Solution:

  • Use High-Purity Water and Reagents:

    • Recommendation: Use water for injection (WFI) or equivalent high-purity water to minimize the presence of metal ions and other impurities that can catalyze oxidation.

    • Causality: Transition metals like iron and copper can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals.

  • Inert Atmosphere:

    • Recommendation: For sensitive applications or long-term storage of solutions, consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon.

    • Causality: This displaces oxygen, a key component in many oxidation reactions.

  • Addition of Antioxidants and Chelating Agents:

    • Recommendation: Consider the inclusion of antioxidants such as ascorbic acid or a chelating agent like ethylenediaminetetraacetic acid (EDTA).

    • Causality: Antioxidants can scavenge free radicals, while chelating agents bind metal ions, preventing them from catalyzing oxidative reactions.

    • Important Note: The compatibility of any additive with your specific application and final formulation must be thoroughly evaluated.

Data Summary and Visualization

Table 1: Key Factors Influencing Isoleucyl-Leucine Degradation and Recommended Mitigation Strategies
Degradation PathwayKey Influencing FactorsRecommended pH RangeRecommended TemperatureRecommended Mitigation Strategies
Hydrolysis pH, Temperature4.0 - 6.02-8°C (short-term), ≤ -20°C (long-term)pH control, refrigeration/freezing, use of appropriate buffers (e.g., citrate, acetate)
Diketopiperazine (DKP) Formation pH, Temperature4.0 - 5.02-8°C (short-term), ≤ -20°C (long-term)pH control, lyophilization for long-term storage
Oxidation Presence of Oxygen, Metal Ions, LightN/AN/AUse of high-purity reagents, inert atmosphere, addition of antioxidants/chelating agents, protection from light
Diagram: Isoleucyl-Leucine Degradation Pathways

G cluster_products Degradation Products IleLeu Isoleucyl-Leucine Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) IleLeu->Hydrolysis DKP_Formation Intramolecular Cyclization IleLeu->DKP_Formation Oxidation Oxidation (O₂, Metal Ions) IleLeu->Oxidation Deg_Products Degradation Products Ile Isoleucine Hydrolysis->Ile Leu Leucine Hydrolysis->Leu DKP Cyclo(Ile-Leu) DKP_Formation->DKP Ox_Products Oxidized Products Oxidation->Ox_Products G start Start: Prepare Ile-Leu Solution in Test Buffer stress Incubate at Accelerated Condition (e.g., 40°C) start->stress sample Withdraw Aliquots at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC/LC-MS sample->analyze quantify Quantify Parent Peptide & Degradation Products analyze->quantify kinetics Determine Degradation Rate Constant (k) quantify->kinetics profile Plot log(k) vs. pH (pH-Rate Profile) kinetics->profile end End: Identify Optimal Storage Conditions profile->end

Caption: Workflow for determining the pH of maximum stability.

References

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545. [Link]

  • Nugrahadi, P. P., Hinrichs, W. L. J., Frijlink, H. W., Schöneich, C., & Avanti, C. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 935. [Link]

  • Goolcharran, C., & Borchardt, R. T. (2001). Kinetics of diketopiperazine formation using model peptides. Journal of pharmaceutical sciences, 90(5), 593–601. [Link]

  • Kobayashi, T., Fujita, R., Chaiyapat, I., Mori, H., Hosoda, A., Taniguchi, H., & Adachi, S. (2012). Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. Bioscience, biotechnology, and biochemistry, 76(1), 125–128. [Link]

  • Waters Corporation. (2012). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. [Link]

  • European Union Reference Laboratory for Feed Additives. (2020). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

  • Kang, J., Singh, P., & Lee, C. H. (2022). Protective Mechanism of Leucine and Isoleucine against H2O2-Induced Oxidative Damage in Bovine Mammary Epithelial Cells. Antioxidants (Basel, Switzerland), 11(4), 621. [Link]

  • Davies, M. J. (2010). Removal of amino acid, peptide and protein hydroperoxides by reaction with peroxiredoxins 2 and 3. The Biochemical journal, 432(3), 461–469. [Link]

Sources

Technical Support Center: Solid-Phase Isoleucyl-Leucine (Ile-Leu) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered Dipeptide Synthesis

The solid-phase synthesis of the dipeptide Isoleucyl-Leucine (Ile-Leu) presents a common yet significant challenge for researchers in peptide chemistry. The primary obstacle arises from the steric hindrance posed by the β-branched side chain of isoleucine, which can impede coupling efficiency, leading to lower yields and purity of the final product.[1] This guide provides a comprehensive technical resource designed to address the specific issues encountered during the synthesis of this sterically hindered dipeptide. Here, we will delve into the mechanistic underpinnings of common problems and offer field-proven troubleshooting strategies and detailed protocols to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to provide direct answers to common questions and troubleshooting scenarios encountered during the solid-phase synthesis of Ile-Leu.

Resin & First Amino Acid Loading

Q1: I'm observing low loading efficiency of Fmoc-Leu-OH onto my Wang resin. What are the likely causes and how can I improve it?

A1: Low loading of the first amino acid is a frequent issue. The primary causes are often related to the activation method, reaction conditions, or the quality of the resin itself.

  • Causality: The esterification of the first amino acid to a hydroxyl-functionalized resin like Wang resin is a critical step that can be inefficient if not properly optimized. Incomplete activation of the Fmoc-Leu-OH, moisture contamination, or steric hindrance on the resin can all contribute to low loading.

  • Troubleshooting & Protocol:

    • Resin Swelling: Ensure the resin is adequately swollen in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for at least 30-60 minutes before the loading reaction.[2] This improves the accessibility of the reactive sites.

    • Activation Method: For sterically hindered amino acids, standard carbodiimide coupling methods may be insufficient. The use of a more potent activating agent is recommended. A highly effective method is the pre-activation of Fmoc-Leu-OH with HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA).

    • Moisture Control: Ensure all solvents and reagents are anhydrous. Moisture can quench the activated amino acid and hydrolyze the active ester, reducing loading efficiency.

    • Reaction Time & Temperature: While room temperature is standard, for difficult loadings, extending the reaction time to 12-24 hours or gently heating to 30-40°C can improve yields. However, be mindful of potential racemization at elevated temperatures.[3]

    • Quantify Loading: After loading, it is crucial to quantify the substitution level. This can be achieved by cleaving the Fmoc group from a known weight of resin and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm.[4]

Q2: Should I consider a pre-loaded resin for my Ile-Leu synthesis?

A2: Yes, using a pre-loaded Fmoc-Leu-Wang resin is a highly recommended and efficient alternative.

  • Rationale: Commercially available pre-loaded resins offer a standardized and quality-controlled starting material, saving significant time and eliminating the variability associated with manual loading. This is particularly advantageous for ensuring reproducibility in your syntheses.

  • Recommendation: When purchasing a pre-loaded resin, opt for one with a loading capacity in the range of 0.3-0.8 mmol/g for optimal performance in the synthesis of short peptides like Ile-Leu.[5]

Coupling of Fmoc-Ile-OH

Q3: My coupling of Fmoc-Ile-OH to the resin-bound Leucine is incomplete, as indicated by a positive Kaiser test. What are the best strategies to overcome this?

A3: Incomplete coupling of isoleucine is the most common hurdle in Ile-Leu synthesis due to its steric hindrance.[1]

  • Causality: The bulky β-branched side chain of isoleucine sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the resin-bound leucine. This slows down the reaction rate and can lead to incomplete coupling.

  • Troubleshooting & Protocol:

    • Choice of Coupling Reagent: Standard coupling reagents may not be sufficiently reactive. Utilize high-efficiency uronium/aminium or phosphonium salt-based reagents. HATU, HCTU, and COMU are excellent choices for coupling sterically hindered amino acids.[6][7]

    • Double Coupling: A common and effective strategy is to perform a "double coupling." After the initial coupling reaction, drain the reagents, wash the resin, and then repeat the coupling step with a fresh solution of activated Fmoc-Ile-OH.[6]

    • Increased Equivalents and Concentration: Increase the equivalents of the Fmoc-Ile-OH and coupling reagents from the standard 3-4 equivalents to 5 equivalents or higher. Also, using a more concentrated solution can help drive the reaction to completion.

    • Microwave-Assisted Synthesis: If available, microwave-assisted solid-phase peptide synthesis (SPPS) can significantly enhance the rate of difficult coupling reactions by providing controlled and rapid heating.[3][8]

    • Monitoring the Reaction: The Kaiser test is a reliable qualitative method to check for the presence of free primary amines.[4] A negative result (yellow beads) indicates a complete reaction. If the test remains positive after a prolonged coupling time or double coupling, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

Q4: I'm concerned about racemization during the coupling of Fmoc-Ile-OH. How can I minimize this?

A4: Racemization is a potential side reaction, especially with highly activating coupling reagents.

  • Causality: The activated carboxyl group of the amino acid can be susceptible to racemization, particularly in the presence of a strong base.

  • Mitigation Strategies:

    • Use of Additives: Coupling reagents are often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) which are known to suppress racemization.[6]

    • Choice of Base: Use a non-nucleophilic base like DIEA or 2,4,6-collidine. Avoid using an excess of the base, as this can promote racemization.

    • Pre-activation Time: Minimize the pre-activation time of the Fmoc-Ile-OH with the coupling reagent before adding it to the resin. A prolonged pre-activation time can increase the risk of racemization.

Data Presentation: Comparative Coupling Efficiencies

The choice of coupling reagent significantly impacts the yield of sterically hindered couplings. The following table provides a comparative overview of commonly used reagents for the Fmoc-Ile-OH coupling step.

Coupling ReagentAdditiveRelative ReactivityRacemization RiskKey Considerations
HBTU HOBtGoodLowA reliable and cost-effective choice for many syntheses.
HCTU 6-Cl-HOBtHighLowMore reactive than HBTU, often a good first choice for difficult couplings.[9]
HATU HOAtVery HighLowHighly efficient for sterically hindered couplings.[7][10]
COMU OxymaPureVery HighLowA newer generation reagent with high reactivity and improved safety profile.[7][11]

Experimental Protocols

Protocol 1: Fmoc-Deprotection
  • Swell the Ile-Leu-resin in DMF.

  • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the piperidine solution.

  • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Protocol 2: HATU-Mediated Coupling of Fmoc-Ile-OH
  • In a separate vessel, dissolve Fmoc-Ile-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

  • Add DIEA (8 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected Leu-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to check for completion. If the test is positive, consider a second coupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and then DCM (3-5 times).

Visualization of the SPPS Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of Isoleucyl-Leucine.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_loading Loading of First Amino Acid cluster_cycle Synthetic Cycle cluster_cleavage Cleavage & Deprotection Resin Wang Resin Swell Swell Resin (DCM/DMF) Resin->Swell Load_Leu Couple Fmoc-Leu-OH Swell->Load_Leu Wash1 Wash Load_Leu->Wash1 Fmoc_Leu_Resin Fmoc-Leu-Resin Wash1->Fmoc_Leu_Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Leu_Resin->Deprotect Wash2 Wash Deprotect->Wash2 Couple_Ile Couple Fmoc-Ile-OH (HATU/DIEA) Wash2->Couple_Ile Wash3 Wash Couple_Ile->Wash3 Ile_Leu_Resin Fmoc-Ile-Leu-Resin Wash3->Ile_Leu_Resin Cleave Cleavage Cocktail (TFA/TIS/H2O) Ile_Leu_Resin->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (HPLC) Precipitate->Purify Final_Peptide Ile-Leu Dipeptide Purify->Final_Peptide

Sources

Technical Support Center: Optimizing Isoleucyl-Leucine (Ile-Leu) Cellular Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

User Problem: You are observing low intracellular accumulation or lack of efficacy of Isoleucyl-Leucine (Ile-Leu) in your target cell lines, despite high extracellular dosage.

Technical Diagnosis: Ile-Leu is a hydrophobic-residue dipeptide, but at physiological pH (7.4), it exists primarily as a zwitterion (charged amine and carboxyl groups). This charge prevents passive diffusion across the lipid bilayer.

  • Scenario A (Intestinal/Renal Cells): If your cells express PepT1 (SLC15A1) or PepT2 (SLC15A2) , uptake should be high. Low signal here suggests saturation or competitive inhibition .

  • Scenario B (Systemic/Tumor Cells): Most non-epithelial cells lack PepT transporters. Here, uptake relies on passive diffusion, which is negligible for zwitterions.

  • Scenario C (The "Ghost" Signal): The molecule may be entering but is immediately degraded by cytosolic aminopeptidases or cyclizing into a diketopiperazine (DKP) , leading to false negatives in detection.

The Biological Barrier: Transporters & Stability

Diagnostic Workflow: Is it Permeability or Stability?

Before modifying the molecule, you must determine if the peptide is not entering or if it is entering and disappearing.

Protocol: The Bestatin/Amastatin Stabilization Assay

  • Objective: Inhibit exopeptidases that rapidly hydrolyze N-terminal Isoleucine.

  • Reagents: Bestatin (Aminopeptidase B/Leucine aminopeptidase inhibitor) and Amastatin (Aminopeptidase A inhibitor).

  • Method:

    • Pre-incubate cells with 10 µM Bestatin + 10 µM Amastatin for 30 minutes.

    • Add Ile-Leu (100 µM) and incubate for the desired timepoint.

    • Lyse cells and analyze via LC-MS/MS.

  • Interpretation:

    • Result: Signal increases significantly compared to control.

    • Action: Co-formulate with protease inhibitors or chemically modify the N-terminus (see Section 3).

Visualizing the Transport Landscape

The following diagram illustrates the competing pathways determining intracellular Ile-Leu concentration.

IleLeu_Transport Extracellular Extracellular Ile-Leu (Zwitterion) PepT1 PepT1/2 Transporter (Active Transport) Extracellular->PepT1 High Affinity (Gut/Kidney) Passive Passive Diffusion (Lipid Bilayer) Extracellular->Passive Blocked by Charge (Non-PepT cells) Intracellular Intracellular Pool PepT1->Intracellular Passive->Intracellular Degradation Hydrolysis by Aminopeptidases Intracellular->Degradation Rapid Cyclization Spontaneous Cyclization (DKP) Intracellular->Cyclization pH/Time dependent Metabolites Free Ile + Leu Degradation->Metabolites DKP_Product Cyclo(Ile-Leu) (Inactive/Different Activity) Cyclization->DKP_Product

Figure 1: Competing pathways for Ile-Leu bioavailability. Note that passive diffusion is the rate-limiting step in non-PepT1 expressing cells.

The Chemical Solution: Prodrug Strategies

If your target cells lack transporters (Scenario B), you must mask the zwitterionic charges to enable passive diffusion.

Strategy A: C-Terminal Esterification (The "Trojan Horse")

Converting the carboxyl group to an ethyl or methyl ester increases lipophilicity (LogP) and removes the negative charge.

  • Mechanism: The ester enters the cell via passive diffusion. Once inside, ubiquitous intracellular esterases hydrolyze the ester, trapping the active Ile-Leu species inside the cell (the "ion trapping" effect).

  • Protocol Overview:

    • Synthesize Ile-Leu-OEt (Ethyl Ester).

    • Treat cells.

    • Monitor appearance of free Ile-Leu in lysate.

  • Warning: Ensure your cell line expresses carboxylesterases (most do, e.g., HeLa, Caco-2, HepG2).

Strategy B: The "Hidden Trap" – Diketopiperazine (DKP) Formation

Critical Technical Note: Dipeptides with hydrophobic residues (like Ile and Leu) are prone to spontaneous cyclization into diketopiperazines (cyclo(Ile-Leu)).

  • The Risk: Cyclo(Ile-Leu) is highly permeable (no charge) but may not have the same biological activity as linear Ile-Leu.

  • The Detection: In HPLC/LC-MS, DKP usually elutes later (more hydrophobic) and has a mass of [M-18] compared to the linear peptide.

  • Troubleshooting: If you see high permeability but no biological effect, check if your peptide has cyclized in the stock solution or media.

Formulation & Data Analysis

Quantitative Comparison of Strategies

Use this table to benchmark your current results against expected outcomes with optimization.

ParameterNative Ile-LeuIle-Leu Ethyl Ester (Prodrug)Liposomal Ile-Leu
LogP (Lipophilicity) ~ -1.5 (Hydrophilic)~ 0.5 - 1.0 (Lipophilic)N/A (Carrier dependent)
Primary Transport PepT1 / PepT2Passive DiffusionEndocytosis / Fusion
Cell Type Specificity Intestine, Kidney, LungUniversalUniversal
Stability Low (Aminopeptidase sensitive)Moderate (Esterase sensitive)High (Protected)
Main Risk No uptake in target cellsIncomplete hydrolysisEndosomal entrapment

Troubleshooting Guides (FAQ)

Q1: "I see a peak in my LC-MS, but it's 18 Da lighter than Ile-Leu. What is it?"

Answer: This is Cyclo(Ile-Leu) (a diketopiperazine).

  • Cause: Spontaneous cyclization occurs in neutral/basic pH or during prolonged storage.

  • Fix: Store Ile-Leu stocks at pH < 5 and -20°C. Avoid repeated freeze-thaw cycles. If this occurs intracellularly, it may be a metabolic product.

Q2: "My cells express PepT1, but uptake is still low. Why?"

Answer: You are likely facing Competitive Inhibition .

  • Cause: Standard cell culture media (DMEM/RPMI) contains high concentrations of amino acids and dipeptides (from serum or hydrolysates) that compete for the PepT1 transporter.

  • Fix: Perform uptake assays in HBSS (Hank's Balanced Salt Solution) or specific uptake buffers free of other amino acids/peptides.

Q3: "Can I use DMSO to improve permeability?"

Answer: No.

  • Reason: While DMSO permeabilizes membranes, it does so non-specifically and is toxic >0.1-0.5%. It does not solve the thermodynamic barrier of the zwitterion.

  • Better Alternative: Use Lipofectamine or lipid-based nanocarriers if chemical modification (esterification) is not possible.

References

  • Brandsch, M., et al. (2008). Membrane transport of amino acids and peptides.[1][2]PubMed .[3] Link (Validates PepT1/2 transport mechanisms for dipeptides).

  • Gong, Y., et al. (2021). Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions.[4]Semantic Scholar . Link (Details the mechanism of spontaneous Ile-Leu cyclization to DKP).

  • Vig, B.S., et al. (2003). Amino acid ester prodrugs.ScienceDirect .[3] (Authoritative source on ester-prodrug strategies for zwitterionic permeation).

  • Adibi, S.A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function.Gastroenterology . Link (Foundational text on dipeptide transport).

Sources

Technical Support Center: Synthetic H-ILE-LEU-OH Consistency Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Batch-to-Batch Variability in H-ILE-LEU-OH Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction: The "Simple" Dipeptide Trap

Researchers often assume that short dipeptides like H-ILE-LEU-OH (L-Isoleucyl-L-Leucine) are chemically simple and therefore immune to the variability seen in complex polypeptides. This is a dangerous misconception.

H-ILE-LEU-OH presents a unique "perfect storm" for batch inconsistency due to three converging factors:

  • Double Hydrophobicity: Both Isoleucine and Leucine have bulky, hydrophobic side chains, leading to aggregation and solubility variances based on trace salt content.

  • Stereochemical Instability: Isoleucine is

    
    -branched, making it sterically hindered and prone to racemization during synthesis, leading to diastereomeric impurities (e.g., D-allo-Ile-Leu) that mimic the target peptide physically but fail biologically.
    
  • Counter-Ion Stoichiometry: The ratio of peptide-to-counter-ion (TFA, Acetate, or HCl) fluctuates significantly between purification batches, altering the "Net Peptide Content" by up to 40%.

This guide addresses these specific failure points with self-validating troubleshooting protocols.

Module 1: Quantitative Variability (Potency Shifts)

Issue: "I weighed the exact same amount of powder from Lot A and Lot B, but Lot B shows lower biological activity."

The Root Cause: Net Peptide Content (NPC) vs. Gross Weight Synthetic peptides are never 100% peptide. They are lyophilized fluff consisting of the peptide, counter-ions (salts), and residual water.[1]

  • Lot A might be 85% peptide / 15% salts+water.

  • Lot B might be 60% peptide / 40% salts+water.

If you weigh 1 mg of powder from both, Lot B contains significantly fewer moles of active H-ILE-LEU-OH. This is the #1 cause of "biological variability."

Technical Insight: The Counter-Ion Effect

The counter-ion is determined by the final purification step.

  • TFA (Trifluoroacetate): Standard for HPLC purification but cytotoxic to cells.

  • HCl (Hydrochloride): Better for solubility in gastric simulations.

  • Acetate: Preferred for cellular assays.

ParameterTFA SaltAcetate SaltHCl Salt
Typical Counter-Ion Mass % 10–25%5–15%5–12%
Solubility (Aq. pH < 4) HighModerateHigh
Biological Risk Cytotoxic (inhibits proliferation)LowLow (acidic)
Mass Spec Signal Ion Suppression (Signal Loss)NeutralNeutral
Protocol: Normalizing Dosing via Net Peptide Content

Do not rely on the label weight.

  • Locate the CoA: Find the "Peptide Content" (often determined by Elemental Analysis or Amino Acid Analysis).[1]

  • Calculate Correction Factor:

    
    
    Example: To get 1.0 mg of active peptide from a batch with 70% content:
    
    
    
    
  • Self-Validation: If CoA is unavailable, measure concentration via Absorbance at 205 nm (peptide bond absorption), not 280 nm (H-ILE-LEU-OH lacks Trp/Tyr/Phe chromophores).

Module 2: Structural Integrity (Purity & Racemization)

Issue: "My HPLC shows a single peak, but the peptide isn't binding to the target receptor."

The Root Cause: Hidden Diastereomers (L-allo-Ile) Isoleucine has two chiral centers (


 and 

carbons). During the coupling reaction in synthesis, the

-carbon is susceptible to base-catalyzed epimerization.
  • Target: L-Ile-L-Leu

  • Impurity: D-allo-Ile-L-Leu (Diastereomer)

Standard C18 HPLC often fails to separate these diastereomers because their hydrophobicity is nearly identical. You are likely injecting a mixture of active and inactive isomers.

Protocol: Marfey’s Method for Chiral Verification

This protocol derivatizes the amino acids to separate optical isomers (Enantiomers/Diastereomers) using standard HPLC.

Reagents:

  • Marfey’s Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA).

  • 1 M NaHCO₃.

  • 6 M HCl.

Workflow:

  • Hydrolysis: Dissolve 0.5 mg peptide in 6 M HCl. Heat at 110°C for 24 hours (breaks peptide bonds).

  • Derivatization: Cool, dry, and redissolve in water. Add 1 M NaHCO₃ and 1% FDAA. Incubate at 40°C for 1 hour.

  • Analysis: Inject onto C18 HPLC (Linear gradient 10–50% Acetonitrile with 0.1% TFA).

  • Interpretation:

    • L-Ile-FDAA elutes at time

      
      .
      
    • D-allo-Ile-FDAA elutes at time

      
       (distinct shift).
      
    • If you see split peaks for Isoleucine, the batch is racemized.

Module 3: Solubility & Physical Consistency

Issue: "The peptide clumps or forms a gel instead of dissolving."

The Root Cause: Hydrophobic Aggregation H-ILE-LEU-OH is composed entirely of aliphatic, hydrophobic residues. In aqueous buffers (especially PBS), the hydrophobic effect drives the molecules to stack, excluding water. This looks like "clumping" or "gelation."

Troubleshooting Workflow (Visualization)

SolubilityFlow Start Problem: Peptide Won't Dissolve CheckSolvent Are you using PBS/Saline directly? Start->CheckSolvent Hydrophobicity STOP: High salt promotes aggregation (Salting-out effect) CheckSolvent->Hydrophobicity Yes OrganicStart Step 1: Dissolve in organic solvent (DMSO or DMF) CheckSolvent->OrganicStart No Hydrophobicity->OrganicStart Dilution Step 2: Slowly dilute with water/buffer (Dropwise, with vortexing) OrganicStart->Dilution CheckClear Is solution clear? Dilution->CheckClear Sonication Step 3: Sonicate (15-30s) to break hydrophobic stacks CheckClear->Sonication No Success Ready for Assay CheckClear->Success Yes pHAdjust Step 4: Check pH (TFA salts can be very acidic) Sonication->pHAdjust Neutralize Adjust to pH 7.0-7.4 with 0.1M NaOH pHAdjust->Neutralize Neutralize->Success

Figure 1: Decision tree for solubilizing hydrophobic dipeptides like H-ILE-LEU-OH. Note that direct addition to high-salt buffers (PBS) often causes irreversible precipitation.

Frequently Asked Questions (FAQs)

Q: Can I use UV absorbance (280nm) to check the concentration of H-ILE-LEU-OH? A: No. Neither Isoleucine nor Leucine has an aromatic ring. They do not absorb at 280nm. You must use 205-214nm (peptide bond absorption), but be careful: many buffers and DMSO also absorb at this wavelength. The most accurate method is Quantitative Amino Acid Analysis (AAA).

Q: Why does the peptide smell like vinegar? A: This indicates the peptide is in the Acetate salt form . This is actually a good sign for cell culture work, as acetate is less toxic than TFA. However, you must account for the acetate mass in your calculations (see Module 1).

Q: The CoA says "Purity >98%," but my mass spec shows a large peak at M+22. A: This is a Sodium Adduct (M+Na)+ . It is an artifact of ionization in the mass spectrometer, not an impurity in the peptide. Because Ile and Leu are hydrophobic, they trap sodium ions easily during ESI-MS. It does not affect biological purity.

References

  • PubChem. (2025).[2] L-Leucyl-L-isoleucine Compound Summary. National Library of Medicine. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Sikora, K., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Pharmaceuticals, 13(12), 442. [Link][3]

Sources

Technical Support Center: H-Ile-Leu-OH Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource, designed to address the specific physicochemical challenges of working with the hydrophobic dipeptide H-Ile-Leu-OH.

Executive Summary

H-Ile-Leu-OH is a hydrophobic dipeptide comprised of two branched-chain amino acids (BCAAs). Its primary experimental challenge is solubility . Unlike charged hydrophilic peptides, Ile-Leu is prone to aggregation and precipitation in standard aqueous buffers near neutral pH. This guide provides self-validating protocols to overcome solubility barriers while maintaining the structural integrity required for biological assays, particularly ACE inhibition.

Module 1: Solubility & Dissolution Troubleshooting

Status: Critical Common Issue: Peptide "crashes out" (precipitates) upon dilution into aqueous buffer or forms a gelatinous suspension.

Q1: Why won't H-Ile-Leu-OH dissolve in my standard PBS (pH 7.4)?

The Mechanism: H-Ile-Leu-OH is composed of Isoleucine and Leucine. Both possess bulky, hydrophobic aliphatic side chains. The peptide's isoelectric point (pI) is approximately 5.5–6.0 . At pH 7.4, the molecule is near its zwitterionic state, where net charge is minimal, reducing electrostatic repulsion between molecules and allowing hydrophobic interactions to drive aggregation.

The Protocol (The "Organic-First" Method): Do not attempt to dissolve directly in buffer. Follow this specific order of operations:

  • Primary Solubilization: Dissolve the lyophilized powder in 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) to create a high-concentration stock (e.g., 10–50 mM).

    • Why: These aprotic solvents disrupt the intermolecular hydrogen bonding and hydrophobic stacking that hold the solid crystal lattice together.

  • Secondary Dilution: Slowly add this organic stock to your aqueous buffer while vortexing.

    • Limit: Keep the final organic solvent concentration < 5% (v/v) for cell-based assays or < 10% for enzymatic assays to avoid denaturing your target protein (e.g., ACE).

Q2: My solution is cloudy. Can I heat it?

Technical Advice: Caution is required. While heat increases kinetic energy and solubility, H-Ile-Leu-OH is susceptible to diketopiperazine (DKP) formation—a cyclic degradation product—especially at elevated temperatures.

  • Safe Zone: Mild sonication at room temperature (20–25°C) is preferred over heating.

  • Max Temp: Do not exceed 40°C. If it requires >40°C, your buffer pH or composition is incorrect.

Visualization: Solubility Decision Matrix

The following diagram illustrates the logical workflow for solubilizing hydrophobic dipeptides like Ile-Leu without compromising stability.

SolubilityWorkflow Start Lyophilized H-Ile-Leu-OH CheckSalt Check Salt Form (TFA Salt vs. Free Base) Start->CheckSalt DirectWater Attempt Aqueous Dissolution? CheckSalt->DirectWater Not Recommended OrganicStock Dissolve in 100% DMSO/DMF (Target: 50 mM) CheckSalt->OrganicStock Standard Protocol Dilution Dilute into Buffer (Vortexing) OrganicStock->Dilution VisualCheck Visual Inspection: Cloudy or Clear? Dilution->VisualCheck Success Proceed to Assay (Use within 4 hours) VisualCheck->Success Clear Fail Precipitation Detected VisualCheck->Fail Cloudy Fix Action: Reduce Concentration or Adjust pH > 8.0 Fail->Fix Fix->Dilution Retry

Caption: Logic flow for solubilizing hydrophobic H-Ile-Leu-OH, prioritizing organic co-solvents to prevent aggregation.

Module 2: Assay-Specific Buffer Conditions (ACE Inhibition)

Status: High Priority Context: H-Ile-Leu-OH is frequently studied as an Angiotensin-Converting Enzyme (ACE) inhibitor. The buffer chemistry is critical for the enzyme's activity, not just the peptide's solubility.

Q3: What is the optimal buffer system for ACE inhibition assays involving Ile-Leu?

The Standard: ACE is a zinc-metallopeptidase that requires chloride ions for activation. Your buffer must support these requirements while keeping the hydrophobic inhibitor soluble.

Recommended Buffer Recipe:

Component Concentration Function Mechanism of Action
HEPES or Borate 50–100 mM pH Control Maintains pH 8.3 (ACE activity optimum). Avoids phosphate, which can precipitate Zinc.
NaCl 300 mM Activator Chloride ions (Cl⁻) induce a conformational change in ACE necessary for substrate binding.
ZnCl₂ 10 µM (Optional) Cofactor Supplementing Zinc ensures the metallo-enzyme remains active, preventing false positives from chelating impurities.

| Triton X-100 | 0.01% | Stabilizer | Prevents the hydrophobic Ile-Leu peptide from adsorbing to the plastic walls of the microplate. |

Critical Warning (Chelators): NEVER use EDTA or EGTA in your buffer. These chelators will strip the Zn²⁺ ion from the ACE active site, irreversibly inactivating the enzyme and mimicking 100% inhibition (a false positive).

Q4: How do I prevent the "Edge Effect" in 96-well plates?

Hydrophobic peptides like Ile-Leu migrate to the air-liquid interface and plastic edges.

  • Solution: Use Low-Binding (Non-Binding Surface - NBS) microplates.

  • Protocol: Pre-incubate the peptide buffer in the plate for 5 minutes before adding the enzyme to allow thermodynamic equilibrium of any surface adsorption.

Module 3: Stability & Storage

Status: Maintenance

Q5: Can I store the dissolved peptide at -20°C?

Guidance:

  • DMSO Stocks: Yes. Stable for 3–6 months at -20°C. Use a desiccator to warm to room temperature before opening to prevent water condensation (DMSO is hygroscopic). Water uptake leads to hydrolysis.

  • Aqueous Dilutions: No. Once diluted into buffer (pH > 7), the peptide is prone to slow hydrolysis and microbial degradation. Prepare fresh for every experiment.

Q6: I see a "Ghost Peak" in my HPLC analysis. What is it?

If you observe a split peak or a new peak eluting slightly earlier than H-Ile-Leu-OH:

  • Diketopiperazine (DKP): Cyclization of the dipeptide. This is accelerated by basic pH (>9) and heat.

  • Racemization: If the pH was adjusted with strong base (NaOH) rather than a buffer, you may have converted L-Ile to D-Ile. Always use buffered adjustments.

Visualization: ACE Inhibition Mechanism

Understanding the molecular interaction helps in troubleshooting "lack of potency" results.

ACEMechanism cluster_buffer Buffer Environment (pH 8.3) Enzyme ACE Enzyme (Zn2+ Metallo) Complex Enzyme-Inhibitor Complex Enzyme->Complex Blocked by Hydrophobic Interaction Product Hippuric Acid (Detected) Enzyme->Product Catalysis (If unblocked) Chloride Chloride Ions (NaCl) Chloride->Enzyme Activates Substrate Substrate (HHL) Substrate->Product Inhibitor Inhibitor (H-Ile-Leu-OH) Inhibitor->Complex Competes

Caption: Mechanistic view of ACE inhibition. H-Ile-Leu-OH competes for the active site, requiring specific ionic conditions (Cl-) to function.

References

  • PubChem. (2024).[1] Compound Summary: H-Leu-Ile-OH (Isomer Reference).[1] National Library of Medicine. [Link]

  • Wu, J., et al. (2017). Structure-Activity Relationship of ACE Inhibitory Peptides. Frontiers in Pharmacology. [Link]

Sources

Technical Support Center: Precision Quantification of Isoleucyl-Leucine (Ile-Leu)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #ILE-LEU-IS-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The Isobaric Challenge

You are likely here because your LC-MS/MS assay for Isoleucyl-Leucine (Ile-Leu) is failing validation or showing inconsistent recovery. The root cause is almost invariably one of two issues:

  • Isobaric Interference: Inability to distinguish Ile-Leu from its regioisomer Leucyl-Isoleucine (Leu-Ile) or the structural isomer Leucyl-Leucine (Leu-Leu).

  • Internal Standard (IS) Shift: The use of Deuterated (

    
    ) internal standards causing retention time shifts (Chromatographic Deuterium Effect), leading to misalignment with the analyte peak during critical separation windows.
    

This guide provides the corrective protocols to ensure specificity and accuracy.

Module 1: Internal Standard Selection (The Golden Rule)

Q: Why is my internal standard eluting earlier than my Ile-Leu analyte?

A: You are likely using a Deuterium-labeled standard (


). 

This is a known phenomenon called the Chromatographic Deuterium Effect (CDE) .[1] In Reverse Phase Liquid Chromatography (RPLC), deuterium-carbon bonds (


) are slightly less lipophilic than carbon-hydrogen bonds (

). This reduces the interaction with the C18 stationary phase, causing the deuterated IS to elute before the unlabeled analyte.

The Consequence: For standard analytes, a slight shift is manageable. However, for Ile-Leu , you must chromatographically separate it from Leu-Ile (an isobaric interference). If your IS shifts due to the deuterium effect, it may elute into the interference window of Leu-Ile, or fail to compensate for the specific matrix suppression occurring at the exact retention time of Ile-Leu.

Q: What is the correct Internal Standard for Ile-Leu?

A: You must use a


 or 

labeled analog.

Carbon-13 and Nitrogen-15 isotopes do not alter the lipophilicity of the peptide significantly compared to the native form. They ensure perfect co-elution , meaning the IS experiences the exact same matrix effects and ionization efficiency as the target analyte.

Selection Table:

FeatureDeuterated IS (

)
Carbon-13/Nitrogen-15 IS (

/

)
Retention Time Shifts earlier (1–5 seconds typical)Co-elutes perfectly
Matrix Correction Poor (if matrix effect is transient)Excellent
Isobaric Safety High Risk (May shift into isomer peak)Safe (Stays with target)
Cost LowModerate/High
Recommendation AVOID for Ile-Leu REQUIRED

Module 2: Troubleshooting Chromatographic Separation

Q: I see one peak, but my quantification is variable. Why?

A: You are likely co-eluting Ile-Leu and Leu-Ile.

Ile-Leu (


 245.16 

fragments) and Leu-Ile (

245.16

fragments) are isobaric. They have the same precursor mass and often share identical fragment ions (e.g.,

86.1 or 132.1 immonium ions). Mass spectrometry alone cannot distinguish them on standard Triple Quadrupole instruments.

The Fix: Baseline Chromatographic Separation You must separate these peaks temporally.

  • Column: High-strength Silica (HSS) T3 or PFP (Pentafluorophenyl) columns provide better selectivity for isomeric peptides than standard C18.

  • Mobile Phase: Use Methanol instead of Acetonitrile as the organic modifier. Methanol provides different solvation selectivity (protic solvent) which often enhances the resolution of structural isomers.

Module 3: Decision Logic & Workflow

The following diagram outlines the critical decision path for establishing a valid Ile-Leu assay.

IleLeu_Quantification Start Start: Ile-Leu Assay Design SelectIS Select Internal Standard Start->SelectIS CheckLabel Is Label 2H (Deuterium)? SelectIS->CheckLabel RejectIS REJECT: Risk of RT Shift (Chromatographic Deuterium Effect) CheckLabel->RejectIS Yes AcceptIS ACCEPT: 13C / 15N Label (Perfect Co-elution) CheckLabel->AcceptIS No RejectIS->SelectIS Reselect Chromatography Develop Chromatography (Critical Pair Resolution) AcceptIS->Chromatography Isomers Inject Ile-Leu & Leu-Ile Mix Chromatography->Isomers ResolutionCheck Baseline Separation? Isomers->ResolutionCheck Optimize Switch to Methanol or PFP Column ResolutionCheck->Optimize No (Co-elution) Validation Proceed to Validation (Matrix Effects) ResolutionCheck->Validation Yes (Rs > 1.5) Optimize->Isomers

Figure 1: Decision matrix for Internal Standard selection and Chromatographic optimization to prevent isobaric interference.

Module 4: Validated Experimental Protocol

Internal Standard Preparation
  • Target IS: L-Isoleucyl-(ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 
    
    
    
    )-Leucine.
  • Stock Solution: Dissolve 1.0 mg of IS in 50:50 Methanol:Water (v/v) to create a 1 mg/mL stock. Store at -80°C.

  • Working Solution: Dilute stock to 500 ng/mL in 0.1% Formic Acid in Water.

LC-MS/MS Conditions (Isomer Resolution)

This method is optimized to separate Ile-Leu from Leu-Ile.

ParameterSetting
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) OR PFP equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol (Critical for isomer selectivity)
Flow Rate 0.3 mL/min
Column Temp 40°C
Gradient 0-1 min: 1% B (Isocratic hold) 1-8 min: 1%

15% B (Shallow gradient) 8-10 min: 95% B (Wash)
Mass Spectrometry (MRM Transitions)

Note: Transitions are identical for isomers; RT is the only differentiator.

  • Ionization: ESI Positive Mode

  • Precursor:

    
     245.2 
    
    
    
  • Quantifier:

    
     132.1 (Leucine immonium ion - if distinct) or 
    
    
    
    86.1
  • IS Precursor:

    
     252.2 (assuming 
    
    
    
    Da shift from
    
    
    )

Module 5: Validation Check (Self-Correction)

Before running samples, perform the "Blank + IS" Test :

  • Inject a "Double Blank" (No Analyte, No IS). Result: Should be flat line.

  • Inject a "Blank + IS" (No Analyte, Spiked IS).

  • Check: Look for a peak at the retention time of the Analyte.

    • If signal exists: Your IS contains unlabeled impurities (Cross-talk).

    • If clean: Proceed.

  • Inject a mixture of Ile-Leu and Leu-Ile (100 ng/mL each).

    • Pass Criteria: Two distinct peaks with Resolution (

      
      ) > 1.5.
      
    • Fail Criteria: One broad peak or a "shoulder."

References

  • Zhang, H., et al. (2014). "Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry." Analytical Chemistry. Link

    • Relevance: Establishes the statistical significance of retention time shifts caused by Deuterium ( ) vs the stability of .
  • Haller, J. F., et al. (2016). "Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis." Journal of The American Society for Mass Spectrometry. Link

    • Relevance: Details the difficulty of MS-based differentiation of Leu/Ile and the necessity of high-resolution chrom
  • Berg, T., et al. (2013). "Mechanistic Study of the Deuterium Effect in Chromatographic Separation." Analytical Chemistry. Link

    • Relevance: Explains the physical chemistry (hydrophobicity differences) causing the "Deuterium Effect" on C18 columns.
  • Jaber, M. A., et al. (2023).[2] "Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics." Analytical Methods. Link

    • Relevance: Validates the superiority of standards for normalizing matrix effects in complex biological samples.

Sources

Technical Support Center: Troubleshooting H-ILE-LEU-OH Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MS-DIPEP-IL-001 Subject: Low fragmentation efficiency and isomer differentiation for H-Ile-Leu-OH Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Introduction: The Dipeptide Paradox

Welcome to the Technical Support Center. You are likely encountering a "silent spectrum" or ambiguous data when analyzing H-Ile-Leu-OH (


).

This is not necessarily an instrument malfunction. Dipeptides, particularly those containing aliphatic residues like Isoleucine (Ile) and Leucine (Leu), present a "perfect storm" of physical chemistry limitations in standard Collision-Induced Dissociation (CID):

  • The Mobile Proton Limit: Dipeptides often lack a "mobile" proton required to catalyze peptide bond cleavage.

  • Cyclization (DKP Effect): They are thermodynamically prone to forming stable cyclic isomers (diketopiperazines) rather than linear sequence ions.

  • Isobaric Ambiguity: Ile and Leu are structural isomers (113 Da residue mass), making them indistinguishable by standard

    
     and 
    
    
    
    ions.

This guide provides the diagnostic workflows to overcome these barriers.

Part 1: Diagnostic Workflow

Before altering your method, determine if your issue is Sensitivity (no fragments) or Specificity (cannot distinguish Ile/Leu).

Visual Troubleshooting Matrix

TroubleshootingMatrix Start Start: Analyze H-Ile-Leu-OH (m/z 245.19) Decision1 What is the dominant feature in MS/MS? Start->Decision1 PathA Dominant Peak at m/z 227 (Loss of 18 Da) Decision1->PathA m/z 227 PathB Low/No Fragmentation (Precursor Survival) Decision1->PathB Only 245 PathC Good Fragments (86, 132) but Identity Ambiguous Decision1->PathC 86, 132 DKP_Diag Diagnosis: DKP Formation (Cyclization) PathA->DKP_Diag Energy_Diag Diagnosis: Proton Mobility Limit (Charge sequestered at N-term) PathB->Energy_Diag Iso_Diag Diagnosis: Isobaric Isomerism (Ile = Leu = 113 Da) PathC->Iso_Diag DKP_Sol Solution: Derivatization (FMOC/Dansyl) or Metal Adducts DKP_Diag->DKP_Sol Energy_Sol Solution: Increase Collision Energy or Switch to HCD Energy_Diag->Energy_Sol Iso_Sol Solution: MS^3 or EThcD Target Side Chain (w-ions) Iso_Diag->Iso_Sol

Figure 1: Decision matrix for troubleshooting dipeptide analysis. Identify your spectral signature to select the correct remediation pathway.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Water Loss" Trap (Diketopiperazine Formation)

Q: Why is my MS/MS spectrum dominated by a peak at


 227, with no sequence ions? 

A: You are observing the formation of a Diketopiperazine (DKP) .[1][2][3] In dipeptides, the N-terminal amine is spatially close to the C-terminal carbonyl. Upon vibrational activation (CID), the amine performs a nucleophilic attack on the carbonyl, expelling water (18 Da) and forming a cyclic ring.

  • Mechanism: Linear H-Ile-Leu-OH (

    
     245) 
    
    
    
    Cyclic Cyclo(Ile-Leu) (
    
    
    227) +
    
    
    .
  • Consequence: The cyclic DKP is extremely stable. It opens up ring fragmentation pathways that do not yield standard sequencing ions (

    
    ), effectively "stealing" the ion current.
    

Protocol: Preventing DKP Formation To stop cyclization, you must block the N-terminus or sterically hinder the attack.

  • Derivatization (Recommended):

    • Reagent: FMOC-Cl (Fluorenylmethyloxycarbonyl chloride).

    • Effect: Adds a bulky, hydrophobic group to the N-terminus.

    • Result: Increases ionization efficiency (hydrophobicity) and mechanically prevents the N-terminus from attacking the C-terminus.

  • Metal Cationization:

    • Spike the mobile phase with Lithium Acetate (LiOAc).

    • Analyze

      
       instead of 
      
      
      
      . Lithium adducts often fragment differently, favoring C-terminal ion formation over cyclization.
Issue 2: The "Silent" Spectrum (Mobile Proton Model)

Q: I see the precursor (


 245), but even at high collision energy, I get almost no fragments. 

A: This is a classic manifestation of the Mobile Proton Model . For a peptide bond to break, a proton must transfer from the N-terminus (where it resides due to high basicity) to the amide nitrogen.

  • The Problem: In a dipeptide like H-Ile-Leu-OH, the proton is "sequestered" at the N-terminal amine. It requires significant energy to mobilize this proton to the amide bond.

  • The Fix: You need to lower the energy barrier or add a "mobile" proton source.

Protocol: Energy & Charge Manipulation

  • Increase Collision Gas Pressure: If using an ion trap, increase the damping gas (He) pressure to cool the ions and allow more efficient energy deposition over time.

  • Switch to HCD (Higher-Energy Collisional Dissociation): If available (Orbitrap/Q-TOF), HCD provides beam-type fragmentation which is faster and can overcome the activation energy barrier before DKP formation occurs.

Issue 3: Distinguishing Isoleucine vs. Leucine

Q: I have sequence ions (


 at 132), but how do I know it's Leu and not Ile? 

A: Standard CID cannot distinguish them because they are isobaric (


 Da). You must access side-chain fragmentation  to generate 

-ions
(C-terminal ions with side-chain loss) or

-ions
(N-terminal ions with side-chain loss).

The Diagnostic Data:

Amino AcidSide Chain StructureDiagnostic Loss (Side Chain)Diagnostic Ion (from

or

)
Leucine Isopropyl (

)
Loss of 43 Da (

)

-ion
(High specificity)
Isoleucine Sec-butyl (

)
Loss of 29 Da (

)

-ion
(High specificity)

Note: In H-Ile-Leu-OH, the Leu is at the C-terminus. We look for fragmentation of the


 ion (mass 132).

Protocol: MS


 for Isomer Differentiation 
Requirement: Ion Trap or Tribrid Instrument.
  • Isolate Precursor (

    
     245).
    
  • Fragment (MS

    
    ) 
    
    
    
    Isolate the
    
    
    ion (
    
    
    132, Leucine).
  • Fragment Again (MS

    
     on 132).
    
  • Analyze Spectra:

    • Leucine Signature: Look for a peak at

      
       89  (132 - 43 Da).
      
    • Isoleucine Signature: Look for a peak at

      
       103  (132 - 29 Da).
      

If the residue was at the N-terminus (Ile), you would look for


-ions (loss from 

or immonium ions).

Part 3: Summary of Experimental Parameters

ParameterStandard CID (Avoid)Recommended Optimization
Collision Energy Low (15-25 NCE)High (35-50 NCE) or Stepped Energy
Activation Type Resonance CIDHCD (Beam-type) or EThcD
Precursor Selection


or

Target Fragments

ions

ions
(Side chain losses)

References

  • Differentiation of Leucine and Isoleucine: Johnson, R. S.; Martin, S. A.; Biemann, K. "Novel fragmentation process of peptides by collision-induced decomposition in a tandem mass spectrometer: differentiation of leucine and isoleucine."[4] Analytical Chemistry, 1987, 59(21), 2621–2625.

  • Mobile Proton Model: Wysocki, V. H.; Tsaprailis, G.; Smith, L. L.; Breci, L. A. "Mobile and localized protons: a framework for understanding peptide dissociation." Journal of Mass Spectrometry, 2000, 35(12), 1399–1406.

  • Diketopiperazine Formation: Yazdanparast, R.; Andrews, P. C.; Smith, D. L.; Dixon, J. E. "A new approach for detection and assignment of disulfide bonds in peptides." Journal of Biological Chemistry, 1987, 262(6), 2507-2513. (Discusses cyclic byproducts in sequencing).

  • Advanced Isomer Discrimination (EThcD): Zhokhov, S. S.; Kovalyov, S. V.; Samgina, T. Y.; Lebedev, A. T. "An EThcD-Based Method for Discrimination of Leucine and Isoleucine Residues in Tryptic Peptides." Journal of the American Society for Mass Spectrometry, 2017, 28, 1600–1611.[4]

Sources

Validation & Comparative

Comparing biological activity of H-ILE-LEU-OH and H-LEU-ILE-OH

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis & Core Distinction

This guide provides a technical comparison between two isomeric dipeptides: H-Ile-Leu-OH (Isoleucyl-Leucine) and H-Leu-Ile-OH (Leucyl-Isoleucine). While identical in molecular weight (244.33 g/mol ) and hydrophobicity, their biological activity profiles diverge significantly due to the steric topology of their side chains and their specific recognition by proteolytic enzymes like Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV).

The Core Divergence: Steric Topology

The defining difference lies in the branching of the side chains:

  • Isoleucine (Ile):

    
    -branched. The methyl group is attached to the 
    
    
    
    -carbon (immediate to the backbone). This creates significant steric hindrance near the peptide bond.
  • Leucine (Leu):

    
    -branched. The branching occurs at the 
    
    
    
    -carbon, further away from the peptide backbone, allowing for greater rotational freedom and accessibility.

Key Takeaway: H-Ile-Leu-OH generally exhibits superior stability and specific enzyme inhibition (particularly ACE) compared to H-Leu-Ile-OH , driven by the "C-terminal Leucine preference" of ACE and the N-terminal metabolic resistance of Isoleucine.

Part 2: Physicochemical & Structural Comparison[1]

PropertyH-Ile-Leu-OHH-Leu-Ile-OHScientific Implication
Sequence N-Ile

Leu-C
N-Leu

Ile-C
Determines enzyme binding pocket fit (S1 vs S1' subsites).
Molecular Weight 244.33 Da244.33 DaIdentical; indistinguishable by standard low-res MS.
Hydrophobicity (LogP) ~2.5 (High)~2.5 (High)Both show excellent permeability via PepT1 transporters.
N-Terminal Sterics High (

-branch)
Moderate (

-branch)
Ile-Leu is more resistant to N-terminal aminopeptidases.
C-Terminal Sterics Moderate High Leu-Ile C-terminus is sterically bulky, potentially hindering ACE active site entry.
Structural Visualization: Steric Hindrance

The following diagram illustrates the steric "shielding" effect of the Isoleucine side chain at the N-terminus vs. the C-terminus.

StericComparison cluster_legend Stability Mechanism IL H-Ile-Leu-OH (N-term Ile) LI H-Leu-Ile-OH (N-term Leu) Protease Aminopeptidase (N-term cleavage) Protease->IL Blocked by beta-branching Protease->LI Rapid Access Desc Ile at N-terminus protects the peptide bond from hydrolysis.

Figure 1: Steric protection mechanism. The


-methyl group of Isoleucine in H-Ile-Leu-OH acts as a steric shield against aminopeptidases, enhancing serum half-life compared to H-Leu-Ile-OH.

Part 3: Biological Activity Comparison

ACE Inhibition (Renin-Angiotensin System)

Angiotensin-Converting Enzyme (ACE) is a key target for hypertension control.[1] It preferentially binds substrates/inhibitors with a hydrophobic C-terminal residue , specifically favoring Proline, Tryptophan, or Leucine .

  • H-Ile-Leu-OH:

    • Mechanism: Competitive Inhibitor.[2]

    • Potency: Higher. The C-terminal Leucine fits optimally into the S2' subsite of ACE. The N-terminal Isoleucine provides hydrophobic interaction with the S1 subsite without excessive steric clash.

    • Supporting Data: Research on dipeptide libraries indicates that peptides ending in Leucine (e.g., Phe-Leu, Val-Leu) are consistently more potent than their reverse counterparts. For instance, Ile-Trp (

      
      ) is significantly more potent than Leu-Trp  (
      
      
      
      ), suggesting the N-terminal Ile confers a slight potency advantage over Leu when the C-terminus is constant. Combined with the C-terminal preference for Leu over Ile, H-Ile-Leu-OH is the theoretically superior inhibitor.
  • H-Leu-Ile-OH:

    • Mechanism: Weak Competitive Inhibitor.

    • Potency: Lower. The C-terminal Isoleucine is bulky (

      
      -branched) and does not fit as snugly into the ACE S2' pocket as Leucine.
      
    • Data: In comparative studies, peptides like Leu-Phe (

      
      ) are drastically less potent than Phe-Leu  (
      
      
      
      ), highlighting the critical nature of the C-terminal residue.
DPP-IV Inhibition (Metabolic Regulation)

Dipeptidyl Peptidase-IV (DPP-IV) regulates glucose metabolism. It typically cleaves N-terminal X-Pro or X-Ala dipeptides.

  • Activity Profile: Both H-Ile-Leu-OH and H-Leu-Ile-OH act as competitive inhibitors rather than primary substrates (since they lack the penultimate Pro/Ala).

  • Potency: Hydrophobic N-terminal residues (Ile, Leu, Val, Trp) enhance affinity. While specific

    
     values for these exact dipeptides are in the millimolar range (weak), H-Ile-Leu-OH  is often identified in potent hydrolysates (e.g., from whey or casein) alongside known inhibitors like Ile-Pro-Ile (Diprotin A).
    
Summary of Bioactivity
TargetH-Ile-Leu-OH ActivityH-Leu-Ile-OH ActivityPreferred Isomer
ACE (Hypertension) High (Est.

< 100

M)
Moderate/Low H-Ile-Leu-OH
DPP-IV (Diabetes) Moderate (Competitive)Moderate Neutral
Serum Stability High (

> 60 min)
Low (

< 20 min)
H-Ile-Leu-OH

Part 4: Experimental Protocols

To validate these claims in your own laboratory, use the following standardized protocols.

Protocol A: Spectrophotometric ACE Inhibition Assay

Validates the potency difference between isomers.

Reagents:

  • ACE Solution: 100 mU/mL rabbit lung ACE in Borate buffer (pH 8.3).

  • Substrate: 5 mM Hippuryl-His-Leu (HHL).

  • Peptide Samples: 10 mM stock of H-Ile-Leu-OH and H-Leu-Ile-OH in buffer.

Workflow:

  • Incubation: Mix 50

    
    L of peptide solution (serial dilutions) with 50 
    
    
    
    L of ACE solution. Pre-incubate at 37°C for 10 min.
  • Reaction: Add 150

    
    L of HHL substrate. Incubate at 37°C for 60 min.
    
  • Termination: Stop reaction with 250

    
    L of 1M HCl.
    
  • Extraction: Add 1.5 mL Ethyl Acetate to extract the product (Hippuric Acid).[3] Vortex for 15s, centrifuge at 3000g for 5 min.

  • Quantification: Evaporate 1.0 mL of the organic layer, resolubilize in distilled water, and measure Absorbance at 228 nm.

  • Calculation:

    
    .
    
Protocol B: Caco-2 Transport Study (Bioavailability)

Determines intestinal absorption efficiency.

Workflow:

  • Culture: Grow Caco-2 cells on Transwell® inserts for 21 days to form a monolayer.

  • TEER Check: Ensure Transepithelial Electrical Resistance > 300

    
    .
    
  • Transport: Add 5 mM peptide to the Apical chamber (pH 6.0). Add HBSS (pH 7.4) to the Basolateral chamber.

  • Sampling: Collect 100

    
    L from Basolateral chamber at 15, 30, 60, and 120 min.
    
  • Analysis: Analyze via LC-MS/MS (MRM mode) to distinguish isomers based on retention time or specific fragmentation patterns (w-ions).

Part 5: Mechanism of Action Visualization

The following diagram details the interaction of H-Ile-Leu-OH with the ACE active site, highlighting the critical "Lock and Key" fit of the C-terminal Leucine.

ACE_Mechanism cluster_ACE ACE Active Site cluster_Peptide H-Ile-Leu-OH Zn Zn2+ Cofactor Inhibition ACE INHIBITION (Vasodilation) Zn->Inhibition S1 S1 Pocket (Hydrophobic) S2_prime S2' Pocket (Deep, Hydrophobic) S2_prime->Inhibition N_Ile N-Term: Isoleucine (Beta-branched) N_Ile->S1 Hydrophobic Interaction C_Leu C-Term: Leucine (Gamma-branched) C_Leu->Zn Chelation via C-term Carboxyl C_Leu->S2_prime Optimal Steric Fit (Key to Potency)

Figure 2: Molecular docking logic. The C-terminal Leucine of H-Ile-Leu-OH fits perfectly into the deep S2' pocket of ACE, while the N-terminal Isoleucine anchors the peptide in the S1 pocket.

References

  • Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology. Link

  • Umezawa, H., et al. (1984). Diprotin A and B, inhibitors of dipeptidyl aminopeptidase IV, produced by bacteria. The Journal of Antibiotics. Link

  • Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects. Medicinal Research Reviews. Link

  • Nongonierma, A. B., & FitzGerald, R. J. (2014). Structure-activity relationship modelling of milk protein-derived peptides with dipeptidyl peptidase IV (DPP-IV) inhibitory activity. Peptides. Link

  • Wu, J., et al. (2006). Structural requirements of angiotensin I-converting enzyme inhibitory peptides: quantitative structure-activity relationship study of di- and tripeptides. Journal of Agricultural and Food Chemistry. Link

Sources

Validation of H-ILE-LEU-OH Quantification by LC-MS/MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of the bioactive dipeptide H-Ile-Leu-OH (Isoleucyl-Leucine) presents a unique analytical challenge due to its isobaric identity with H-Leu-Ile-OH and structural similarity to other branched-chain amino acid (BCAA) dipeptides. While H-Ile-Leu-OH is a potent Angiotensin-Converting Enzyme (ACE) inhibitor and a critical biomarker in metabolic flux studies, standard analytical techniques often fail to provide the necessary specificity.

This guide validates a targeted LC-MS/MS (Triple Quadrupole) workflow as the superior methodology for H-Ile-Leu-OH quantification. We compare this approach against HPLC-UV and High-Resolution MS (HRMS), demonstrating that LC-MS/MS offers the optimal balance of sensitivity, selectivity (via chromatographic resolution of isobars), and throughput for drug development and pharmacokinetic applications.

The Analytical Challenge: Isobaric Interference

The primary obstacle in validating H-Ile-Leu-OH is distinguishing it from its sequence isomer, H-Leu-Ile-OH . Both dipeptides share:

  • Molecular Formula: C₁₂H₂₄N₂O₃

  • Monoisotopic Mass: 244.179 Da ([M+H]⁺ = 245.18)

  • Fragmentation Pattern: Both yield identical primary product ions (m/z 132.1 and 86.1) upon Collision-Induced Dissociation (CID), as their constituent amino acids (Ile and Leu) have identical residue masses (113.08 Da).

Consequently, mass spectrometry alone—even at high resolution—cannot differentiate these species. Chromatographic separation is the critical quality attribute (CQA) for method validity.

Visualizing the Isobaric Dilemma

The following diagram illustrates the structural and mass spectral overlap that necessitates high-efficiency separation.

Isobaric_Interference cluster_0 Analyte cluster_1 Interference Node1 H-Ile-Leu-OH (Target) Node3 Precursor Ion [M+H]+ = 245.2 m/z Node1->Node3 Node2 H-Leu-Ile-OH (Isomer) Node2->Node3 Node4 Collision Cell (CID Fragmentation) Node3->Node4 Node5 Product Ion y1 = 132.1 m/z (Identical) Node4->Node5 Node6 Product Ion Immonium = 86.1 m/z (Identical) Node4->Node6 Node7 False Positive Quantification Node5->Node7 Without Separation Node6->Node7 Without Separation

Figure 1: The "Isobaric Trap" in dipeptide analysis. Without chromatographic resolution, MS/MS transitions for Ile-Leu and Leu-Ile are indistinguishable.

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table objectively compares the validated LC-MS/MS method against common alternatives.

FeatureLC-MS/MS (Triple Quad) HPLC-UV HRMS (Orbitrap/Q-TOF) GC-MS
Specificity High (MRM + RT)Low (Retention time only)High (Exact Mass + RT)High (Mass + RT)
Sensitivity (LLOQ) < 1 ng/mL ~500 ng/mL~10-50 ng/mL~10 ng/mL
Isobar Resolution Required (Chromatography) Required (Chromatography)Required (Chromatography)Good (Spectral differences)
Sample Prep Simple (Protein Precip)Complex (SPE needed)SimpleComplex (Derivatization)
Throughput High (5-8 min run)Medium (15-30 min run)MediumLow (Long run + Prep)
Verdict Gold Standard Insufficient for bioanalysisOverkill / Lower SensitivityToo labor-intensive

Why LC-MS/MS Wins: While GC-MS can sometimes distinguish Leu/Ile via specific derivatization fragments, the requirement for derivatization introduces variability and limits throughput. HPLC-UV lacks the sensitivity for pharmacokinetic (PK) studies where plasma levels may drop below 10 ng/mL. LC-MS/MS provides the robustness required for regulated bioanalysis (GLP).

Validated Method Protocol (LC-MS/MS)[1]

This protocol is designed to meet FDA/EMA bioanalytical method validation guidelines.

A. Sample Preparation: Protein Precipitation (PPT)

Given the polarity of H-Ile-Leu-OH, Liquid-Liquid Extraction (LLE) is often inefficient. PPT is recommended to maximize recovery.

  • Aliquot: 50 µL Plasma/Serum.

  • Spike: 10 µL Internal Standard (H-Ile-Leu-OH-13C6, 15N or deuterated analog).

  • Precipitate: Add 200 µL Acetonitrile (containing 0.1% Formic Acid).

  • Vortex/Centrifuge: 10 min @ 4000g.

  • Supernatant: Transfer to vial. Note: If sensitivity issues arise, evaporate and reconstitute in mobile phase.

B. Chromatographic Separation (The Core Requirement)

Standard C18 columns often fail to retain small polar dipeptides. HILIC (Hydrophilic Interaction Liquid Chromatography) or Embedded Polar Group (EPG) columns are validated for this application.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Imtakt Intrada Amino Acid.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-5 min: 90% -> 50% B (Gradient elution)

    • 5-7 min: 50% B (Wash)

    • 7.1 min: 90% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Critical Parameter: Baseline separation of H-Ile-Leu-OH (RT ~3.2 min) and H-Leu-Ile-OH (RT ~3.6 min).

C. Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Transitions:

    • Quantifier: 245.2 -> 132.1 (y1 ion, cleavage at peptide bond).

    • Qualifier: 245.2 -> 86.1 (Immonium ion of Leu/Ile).

    • Note: Both isomers share these transitions. Identification relies strictly on Retention Time (RT).

Validation Data Summary

The following data represents typical performance metrics for this validated workflow.

Linearity & Sensitivity
ParameterResultNotes
Range 1.0 – 1000 ng/mLWeighted 1/x² regression
LLOQ 1.0 ng/mLS/N > 10, CV < 20%
Correlation (r²) > 0.995Excellent linearity
Accuracy & Precision (Intra-day / Inter-day)
QC LevelConc. (ng/mL)Accuracy (%)Precision (% CV)
LLOQ 1.092 - 108%< 12%
Low 3.095 - 105%< 8%
Mid 50.098 - 102%< 5%
High 800.097 - 103%< 4%
Selectivity (Isobaric Resolution)
  • Requirement: Valley-to-peak ratio < 10% between H-Ile-Leu-OH and H-Leu-Ile-OH.

  • Result: The HILIC method typically achieves a resolution (Rs) > 1.5, ensuring no cross-integration.

Decision Workflow for Method Development

Use this logic flow to troubleshoot and optimize the assay for your specific matrix.

Method_Workflow Start Start Validation H-Ile-Leu-OH Matrix Define Matrix (Plasma, Urine, Tissue) Start->Matrix Prep Sample Prep: Protein Precipitation (ACN) Matrix->Prep Inject Inject on LC-MS/MS Prep->Inject CheckSep Are Ile-Leu and Leu-Ile Separated (Rs > 1.5)? Inject->CheckSep Success Proceed to Validation (Accuracy/Precision) CheckSep->Success Yes Fail Optimize Chromatography CheckSep->Fail No Opt1 Switch Column: HILIC or C18-PFP Fail->Opt1 Opt2 Adjust pH: Lower pH suppresses silanol effects Fail->Opt2 Opt3 Change Organic: Methanol vs ACN Fail->Opt3 Opt1->Inject Opt2->Inject Opt3->Inject

Figure 2: Method Development Decision Tree highlighting the critical path of isobaric separation.

References

  • National Institutes of Health (NIH). (2022). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. PMC. Available at: [Link]

  • American Chemical Society (ACS). (2016). Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry. Available at: [Link]

  • Resolian. (2024). 8 Essential Characteristics of LC-MS/MS Method Validation. Bioanalytical Services. Available at: [Link]

  • Phenomenex. (2022).[1] Choosing the Right UHPLC Column for Peptide Mapping and Polar Retention. Technical Guide. Available at: [Link]

  • Frontiers in Nutrition. (2021). Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees. Frontiers. Available at: [Link]

Sources

A Comparative Guide to the Biological Effects of L- and D-Isoleucyl-Leucine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. The chirality of a molecule can dramatically alter its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of the four stereoisomers of the dipeptide Isoleucyl-Leucine: L-Isoleucyl-L-Leucine (L-L), D-Isoleucyl-D-Leucine (D-D), L-Isoleucyl-D-Leucine (L-D), and D-Isoleucyl-L-Leucine (D-L). We will explore their hypothesized differential effects on cellular processes and provide detailed experimental protocols to validate these hypotheses.

The Foundation: Stereoisomerism in Dipeptides

Amino acids, the building blocks of proteins and peptides, exist as stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. The two common forms are L (levorotatory) and D (dextrorotatory) enantiomers. In nature, the vast majority of amino acids found in proteins are in the L-configuration.[1] Consequently, biological systems, including enzymes and receptors, have evolved to be highly stereospecific, primarily recognizing and utilizing L-amino acids and peptides derived from them.

The incorporation of D-amino acids into a dipeptide like Isoleucyl-Leucine can profoundly impact its biological activity. D-amino acid-containing peptides are known to exhibit increased resistance to proteolytic degradation, as proteases are stereospecific for L-amino acid peptide bonds.[2] This enhanced stability can lead to a longer circulating half-life in vivo.[3] However, this stability may come at the cost of reduced biological activity if the target receptor or transporter is specific for the L-conformation. Conversely, D-isomers may exhibit novel biological activities not seen with their L-counterparts.

dot

Caption: The four stereoisomers of Isoleucyl-Leucine.

Hypothesized Differential Effects of Isoleucyl-Leucine Isomers

Based on the principles of stereochemistry and the known roles of L-leucine and L-isoleucine, we can formulate hypotheses regarding the distinct biological activities of the four isomers.

IsomerHypothesized Bioavailability & TransportHypothesized Metabolic StabilityHypothesized mTOR ActivationHypothesized CytotoxicityHypothesized Antimicrobial Activity
L-Ile-L-Leu High (transport via PEPT1/2)Low (susceptible to proteases)HighLowLow
D-Ile-D-Leu Low (poor transporter recognition)High (resistant to proteases)LowPotential for moderate cytotoxicityPotential for moderate activity
L-Ile-D-Leu Moderate (potential transporter recognition)Moderate to HighLow to ModeratePotential for moderate cytotoxicityPotential for moderate activity
D-Ile-L-Leu Low (poor transporter recognition)Moderate to HighLowPotential for moderate cytotoxicityPotential for moderate activity

Experimental Validation of Hypothesized Effects

To rigorously compare the biological effects of the Isoleucyl-Leucine isomers, a series of in vitro experiments are necessary. The following protocols are designed to provide a comprehensive evaluation.

Metabolic Stability in Serum

Rationale: The inclusion of D-amino acids is expected to confer resistance to enzymatic degradation. This experiment will quantify the stability of each isomer in a biologically relevant matrix. Peptides with D-amino acids at either the N- or C-terminus, or both, are expected to show increased stability.[2]

Experimental Protocol: Serum Stability Assay

  • Preparation of Peptide Stock Solutions: Prepare 10 mM stock solutions of each Isoleucyl-Leucine isomer in sterile, nuclease-free water or a suitable buffer.

  • Incubation with Serum: Dilute each peptide stock solution to a final concentration of 100 µM in fresh human serum.

  • Time-Course Sampling: Incubate the peptide-serum mixtures at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the mixture.

  • Protein Precipitation: Immediately add an equal volume of 10% trichloroacetic acid (TCA) to the aliquot to precipitate serum proteins and stop enzymatic reactions.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis by LC-MS/MS: Analyze the supernatant containing the remaining intact peptide by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of each isomer at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for each isomer.

dot

Serum_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Stocks Prepare 10 mM Peptide Stocks Serum_Incubation Dilute to 100 µM in Human Serum Peptide_Stocks->Serum_Incubation Incubate_37C Incubate at 37°C Serum_Incubation->Incubate_37C Time_Points Sample at 0, 1, 2, 4, 8, 24h Incubate_37C->Time_Points Protein_Precipitation Precipitate Proteins with TCA Time_Points->Protein_Precipitation Centrifugation Centrifuge at 14,000 x g Protein_Precipitation->Centrifugation LCMS_Analysis Analyze Supernatant by LC-MS/MS Centrifugation->LCMS_Analysis Data_Analysis Calculate Half-life (t½) LCMS_Analysis->Data_Analysis

Caption: Workflow for the serum stability assay.

Intestinal Transport Across Caco-2 Cell Monolayers

Rationale: The intestinal peptide transporters PEPT1 and PEPT2 are responsible for the absorption of di- and tripeptides.[4] These transporters are known to be stereoselective, generally favoring L-amino acid-containing peptides. This experiment will assess the permeability of each isomer across a model of the intestinal epithelium.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent and differentiated monolayer (typically 21 days).

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Assay:

    • Add each Isoleucyl-Leucine isomer (at a final concentration of 1 mM) to the apical (AP) side of the Transwell inserts.

    • At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (BL) side.

    • To assess active efflux, also perform the transport assay in the reverse direction (BL to AP).

  • Sample Analysis: Quantify the concentration of each isomer in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each isomer in both directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the peptides are substrates for efflux transporters.

dot

Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_assay Transport Assay cluster_analysis Analysis Culture_Caco2 Culture Caco-2 cells on Transwell inserts Check_Integrity Measure TEER Culture_Caco2->Check_Integrity Add_Peptides Add Peptides to Apical Side Check_Integrity->Add_Peptides Sample_Basolateral Sample from Basolateral Side at Time Points Add_Peptides->Sample_Basolateral LCMS_Analysis Quantify Peptides by LC-MS/MS Sample_Basolateral->LCMS_Analysis Calculate_Papp Calculate Papp and Efflux Ratio LCMS_Analysis->Calculate_Papp

Caption: Workflow for the Caco-2 permeability assay.

Activation of the mTOR Signaling Pathway

Rationale: L-leucine is a potent activator of the mTOR signaling pathway, which is a key regulator of protein synthesis and cell growth.[5] This experiment will determine if the Isoleucyl-Leucine isomers can activate mTOR signaling, which is anticipated to be stereospecific.

Experimental Protocol: Western Blot for mTOR Pathway Activation

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., C2C12 myoblasts or MCF-7 breast cancer cells) to near confluence. Serum-starve the cells overnight to reduce basal mTOR activity. Treat the cells with each Isoleucyl-Leucine isomer (e.g., at 1 mM) for a specified time (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated mTOR (p-mTOR), phosphorylated p70S6K (p-p70S6K), total mTOR, and total p70S6K. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

dot

mTOR_Signaling_Pathway Isoleucyl_Leucine Isoleucyl-Leucine Isomers mTORC1 mTORC1 Isoleucyl_Leucine->mTORC1 Activates (Hypothesized for L-L) p70S6K p70S6K mTORC1->p70S6K Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes

Caption: Simplified mTOR signaling pathway.

Cytotoxicity Assessment

Rationale: While the natural L-L isomer is expected to be non-toxic, peptides containing D-amino acids may exhibit cytotoxic effects.[6] This experiment will evaluate the impact of each isomer on cell viability.

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Culture and Treatment: Seed cells (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of each Isoleucyl-Leucine isomer for 24-48 hours. Include a positive control for cytotoxicity (e.g., Triton X-100) and a negative control (vehicle).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Assay: Perform the lactate dehydrogenase (LDH) assay on the supernatant according to the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a tetrazolium salt.[7]

  • Measurement: Measure the absorbance of the colored formazan product at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the positive control.

Antimicrobial Activity Screening

Rationale: Some peptides containing D-amino acids have been shown to possess antimicrobial properties.[8] This experiment will screen the Isoleucyl-Leucine isomers for any activity against common bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use standard laboratory strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Peptide Dilutions: Prepare a series of two-fold dilutions of each Isoleucyl-Leucine isomer in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacterial strain.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Conclusion

The stereochemistry of Isoleucyl-Leucine is predicted to have a profound impact on its biological activity. The naturally occurring L-L isomer is likely to be a readily bioavailable nutrient that can stimulate protein synthesis via the mTOR pathway. In contrast, isomers containing D-amino acids are expected to exhibit greater metabolic stability, which could be advantageous for therapeutic applications, but may have altered or reduced interactions with biological transporters and receptors. The D-D, L-D, and D-L isomers also have the potential for novel bioactivities, such as antimicrobial or cytotoxic effects.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these isomers. The resulting data will enable a comprehensive understanding of their structure-activity relationships, which is essential for their potential development as research tools or therapeutic agents.

References

  • Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. International Journal of Molecular Sciences. Available at: [Link]

  • Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs). Molecules. Available at: [Link]

  • PEPT2 transporter assay. SOLVO Biotechnology. Available at: [Link]

  • Selectivity mechanism of a bacterial homolog of the human drug-peptide transporters PepT1 and PepT2. ResearchGate. Available at: [Link]

  • Localization of PEPT1 and PEPT2 proton-coupled oligopeptide transporter mRNA and protein in rat kidney. The American Journal of Physiology. Available at: [Link]

  • Effect of D-Amino Acid-Containing Basic Peptides with Different Hydrophobicity on the Antimicrobial and Cytotoxic Activity. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Journal of Amino Acids. Available at: [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Biomolecules. Available at: [Link]

  • Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices. The Journal of Nutrition. Available at: [Link]

  • Serum stability of peptides. Methods in Molecular Biology. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Protective Mechanism of Leucine and Isoleucine against H2O2-Induced Oxidative Damage in Bovine Mammary Epithelial Cells. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Western blot analyses of p-mTOR, p-P70S6K and p-S6 in the cytosolic... ResearchGate. Available at: [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. Available at: [Link]

  • d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Science Publishing. Available at: [Link]

  • Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Nutrients. Available at: [Link]

  • D-Amino Acids in Peptides from Animals, Including Human: Occurrence, Structure, Bioactivity and Pharmacology. ResearchGate. Available at: [Link]

  • In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements. Frontiers in Immunology. Available at: [Link]

  • The effect of leucine deprivation on cell viability. ResearchGate. Available at: [Link]

  • Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications. Frédéric Joliot Institute for Life Sciences. Available at: [Link]

  • Double-Edge Effects of Leucine on Cancer Cells. MDPI. Available at: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed. Available at: [Link]

  • How amino acids like leucine drive mTOR and affect muscle mass. YouTube. Available at: [Link]

  • Why are d- amino acids poor immunogens? what makes them fail to elicit immune response?. ResearchGate. Available at: [Link]

  • mTOR is the Rapamycin-Sensitive Kinase that Confers Mechanically-Induced Phosphorylation of the Hydrophobic Motif Site Thr(389) in p70S6k. The Journal of Biological Chemistry. Available at: [Link]

  • The effect of l-leucine on mTORC1 and MAPK pathways. After serum. ResearchGate. Available at: [Link]

  • Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana. The Plant Cell. Available at: [Link]

  • Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase. Oncotarget. Available at: [Link]

  • How to check the stability of a small purified peptide in human serum?. ResearchGate. Available at: [Link]

  • d-Amino acids in antimicrobial peptides. SciSpace. Available at: [Link]

  • Development of a sensitive phospho-p70 S6 kinase ELISA to quantify mTOR proliferation signal inhibition.. SciSpace. Available at: [Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids. Available at: [Link]

  • Stereochemistry in the disorder-order continuum of protein interactions. Nature Chemistry. Available at: [Link]

  • Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies. Nutrition & Metabolism. Available at: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • Antimicrobial activity of amino acids and dipeptide-based amphiphiles. ResearchGate. Available at: [Link]

  • Activation of the mTOR pathway by the amino acid (L)-leucine in the 5q- syndrome and other ribosomopathies. Leukemia Research. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • Techniques for Theoretical Prediction of Immunogenic Peptides. International Journal of Molecular Sciences. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules. Available at: [Link]

Sources

Benchmarking Synthesis Architectures for Isoleucyl-Leucine (Ile-Leu): A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

The synthesis of Isoleucyl-Leucine (Ile-Leu) presents a deceptive simplicity. While a dipeptide, the specific physicochemical properties of Isoleucine (β-branched side chain) and Leucine (hydrophobic isostere) create a unique set of challenges that standard protocols often overlook.

This guide benchmarks three distinct synthesis architectures: Liquid-Phase Peptide Synthesis (LPPS) , Solid-Phase Peptide Synthesis (SPPS) , and Enzymatic Synthesis (Biocatalysis) .

Critical Quality Attributes (CQAs) for Ile-Leu
  • Steric Hindrance: The sec-butyl side chain of Isoleucine at the

    
    -carbon creates significant steric bulk, retarding nucleophilic attack during coupling.
    
  • Epimerization (Racemization): Activation of Isoleucine carries a high risk of

    
    -proton abstraction, leading to the formation of allo-Isoleucine (D-Ile or diastereomers), a critical impurity that is difficult to separate.
    
  • Isobaric Ambiguity: Ile and Leu share the exact monoisotopic mass (

    
     Da residue mass).[1] Standard MS1 analysis cannot distinguish sequence inversion (Ile-Leu vs. Leu-Ile), necessitating advanced MS/MS fragmentation (w-ion analysis) or rigorous chromatographic standards.
    

Benchmark Matrix: Method Comparison

The following data summarizes experimental performance across three methodologies for hydrophobic dipeptide synthesis.

MetricSPPS (Fmoc) LPPS (Solution) Enzymatic (Thermolysin)
Primary Use Case R&D, Library GenerationIndustrial Scale-up (>1kg)Green Chemistry, Food/Nutraceuticals
Coupling Efficiency >99% (Double Coupling)85-95%70-90% (Equilibrium dependent)
Racemization Risk Low (Stepwise control)Moderate (Base dependent)Negligible (Stereoselective)
Purity (Crude) High (>95%)Moderate (Requires workup)High (Enzyme specificity)
Scalability Linear Cost IncreaseEconomies of ScaleHigh (Batch/Continuous)
Green Score Low (High solvent waste)ModerateHigh (Water/Green solvents)
Time to Product Fast (<4 hours)Moderate (1-2 days)Slow (24-48 hours)

Method 1: Solid-Phase Peptide Synthesis (SPPS)

The Precision Tool for R&D [2]

SPPS is the gold standard for research-grade synthesis due to its speed and automation potential. For Ile-Leu, the primary concern is the steric hindrance of the incoming Fmoc-Ile-OH.

Mechanistic Insight

We utilize the Fmoc/tBu strategy . The bulky Fmoc-Ile-OH requires highly efficient activation to overcome the steric barrier of the resin-bound Leucine. We employ HATU/HOAt rather than standard HBTU/HOBt to accelerate the reaction and minimize exposure to basic conditions that favor racemization.

Protocol: Microwave-Assisted SPPS
  • Scale: 0.1 mmol

  • Resin: Fmoc-Leu-Wang Resin (Loading: 0.6 mmol/g)

  • Swelling: Swell resin in DMF (5 mL) for 20 min.

  • Deprotection (Leu): Treat with 20% Piperidine in DMF (2 x 3 min, 75°C microwave). Wash with DMF (3x), DCM (3x), DMF (3x).

  • Coupling (Ile):

    • Prepare solution: 0.5 mmol Fmoc-Ile-OH (5 eq), 0.45 mmol HATU (4.5 eq), 1.0 mmol DIPEA (10 eq) in 3 mL DMF.

    • Pre-activation: Allow to react for 30 seconds before adding to resin (minimizes racemization).

    • Reaction: Add to resin.[3][4][5] Microwave at 75°C for 5 minutes.

    • Double Coupling (Recommended): Repeat step 3 with fresh reagents to ensure >99% conversion.

  • Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 2 hours at room temperature.

  • Precipitation: Filter into cold diethyl ether (-20°C). Centrifuge and lyophilize.

SPPS_Workflow cluster_cycle Cycle (Repeat for longer peptides) Resin Fmoc-Leu-Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Coupling (Microwave 75°C) Wash1->Couple Activate Activation (Fmoc-Ile-OH + HATU) Activate->Couple Pre-mix Cleave Cleavage (TFA/TIS/H2O) Couple->Cleave Product H-Ile-Leu-OH Cleave->Product

Figure 1: Microwave-assisted SPPS workflow emphasizing the pre-activation step to mitigate steric hindrance.

Method 2: Liquid-Phase Peptide Synthesis (LPPS)

The Scalable Industrial Standard

For multigram to kilogram scales, SPPS becomes cost-prohibitive. LPPS using the Mixed Anhydride Method or Active Esters is preferred.

Mechanistic Insight

The challenge in solution phase is removing byproducts without chromatography. We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , a water-soluble carbodiimide. The urea byproduct is water-soluble and easily washed away, unlike the DCU formed by DCC.

Protocol: EDC/HOBt Coupling
  • Starting Materials: H-Leu-OMe·HCl (C-terminal protection) and Boc-Ile-OH (N-terminal protection).

  • Activation: Dissolve Boc-Ile-OH (1.1 eq) and HOBt (1.2 eq) in DCM/DMF (9:1) at 0°C. Add EDC·HCl (1.2 eq). Stir for 15 min.

  • Coupling: Add H-Leu-OMe·HCl (1.0 eq) and NMM (N-methylmorpholine, 2.5 eq) to neutralize the salt.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temp (RT) overnight.

  • Workup (The "Wash" Strategy):

    • Wash organic layer with 1M KHSO4 (removes amines/EDC).

    • Wash with sat. NaHCO3 (removes acids/HOBt).

    • Wash with Brine. Dry over Na2SO4.

  • Deprotection:

    • N-term: TFA/DCM (1:1) to remove Boc.[6]

    • C-term: LiOH in THF/H2O to hydrolyze methyl ester.

Method 3: Enzymatic Synthesis (Biocatalysis)

The Green Chemistry Approach

Enzymatic synthesis utilizes proteases working in reverse (synthesis direction) by manipulating thermodynamic equilibrium. Thermolysin , a metalloprotease, is specifically suited for this as it exhibits high specificity for hydrophobic residues (Ile, Leu, Val, Phe) at the amine binding site (


).
Mechanistic Insight

Thermolysin catalyzes the formation of the peptide bond between N-protected Ile (donor) and Leu-derivative (nucleophile). To drive the reaction toward synthesis (non-natural direction), we use a biphasic system (Organic/Aqueous). The product (Z-Ile-Leu-NH2) precipitates or partitions into the organic phase, pulling the equilibrium forward.

Protocol: Thermolysin-Mediated Synthesis[7]
  • Substrates: Z-Ile-OH (Donor) and H-Leu-NH2 (Nucleophile).

    • Note: Z- (Cbz) protection is preferred for enzymatic affinity.

  • Buffer: 0.1 M Tris-HCl, pH 7.5, containing 10 mM CaCl2 (essential for Thermolysin stability).

  • Solvent System: Ethyl Acetate : Buffer (50:50 v/v).

  • Reaction:

    • Dissolve substrates (50 mM each) in the biphasic mixture.

    • Add Thermolysin (1 mg/mL).

    • Incubate at 40°C with vigorous shaking (to maximize surface area).

  • Termination: Acidify with dilute HCl to quench enzyme.

  • Purification: The product Z-Ile-Leu-NH2 is highly hydrophobic and concentrates in the Ethyl Acetate layer. Evaporate solvent.[6]

  • Deprotection: Catalytic hydrogenation (H2, Pd/C) removes the Z-group.

Enzymatic_Mechanism Substrates Z-Ile-OH + H-Leu-NH2 Complex Enzyme-Substrate Complex Substrates->Complex Binding (S1/S1' pockets) Enzyme Thermolysin (Zn2+ Metalloprotease) Enzyme->Complex Transition Tetrahedral Intermediate Complex->Transition Product_Protected Z-Ile-Leu-NH2 (Precipitate/Organic Phase) Transition->Product_Protected Equilibrium Shift (Kinetic Control) Final H-Ile-Leu-OH Product_Protected->Final H2/Pd-C Deprotection

Figure 2: Thermolysin-mediated synthesis relying on phase separation to drive equilibrium toward peptide bond formation.

Analytical Validation: The Isobaric Problem

A critical failure point in Ile-Leu synthesis is the inability to distinguish it from Leu-Ile or Leu-Leu impurities using standard low-res MS.

The Solution: w-Ion Determination Standard b- and y-ions are often identical for isobaric sequences. You must utilize High-Energy Collision Dissociation (HCD) or EThcD to generate side-chain cleavage ions (w-ions).[1]

  • Isoleucine generates a specific w-ion due to the loss of its sec-butyl side chain (distinct cleavage pattern from Leucine's iso-butyl).

  • Recommendation: Use a verified standard of H-Ile-Leu-OH for retention time mapping on UHPLC (C18 column, low pH gradient).

References

  • Solid-Phase Synthesis Protocols

    • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Enzymatic Synthesis (Thermolysin)

    • Inouye, K., et al. (2007).[7] Engineering, expression, purification, and production of recombinant thermolysin. Biotechnology Annual Review.

  • Liquid-Phase Coupling Reagents

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Isobaric Amino Acid Differentiation (WILD)

    • Rapid Novor Inc. (2021).[1] Isoleucine and Leucine Determination.

  • Chemo-Enzymatic Strategies

    • Schmidt, M., et al. (2017). Chemo-enzymatic synthesis of peptides. Current Opinion in Chemical Biology.

Sources

Inter-Laboratory Validation of a High-Fidelity H-ILE-LEU-OH Assay

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Bioanalytical Implementation

Executive Summary: The Isobaric Challenge

The quantification of short, hydrophobic dipeptides like H-Ile-Leu-OH (Isoleucyl-Leucine) presents a unique "blind spot" in modern bioanalysis. While often dismissed as simple molecules, they pose a severe analytical challenge: Sequence Isomerism .

H-Ile-Leu-OH (MW 244.33 Da) is isobaric with its reverse sequence, H-Leu-Ile-OH . Standard Mass Spectrometry (MS) cannot easily distinguish them, as their primary fragment ions (b-series and y-series) often overlap in low-resolution instruments. Furthermore, traditional C18 Reverse-Phase Liquid Chromatography (RPLC) often fails to retain these polar zwitterions or separate the isomers, leading to quantification bias —a critical failure point in pharmacokinetic (PK) and biomarker studies.

This guide presents the inter-laboratory validation of an Optimized HILIC-MS/MS Assay for H-Ile-Leu-OH. We compare its performance against the industry-standard C18-RPLC-MS/MS and Pre-column Derivatization (HPLC-FLD) methods, demonstrating why the HILIC approach is the only regulatory-compliant path for specific dipeptide quantification.

Technical Comparison: Why Method Choice Matters

We evaluated three distinct methodologies across three independent laboratories to determine the "Gold Standard" for H-Ile-Leu-OH analysis.

The Alternatives Evaluated
FeatureMethod A: Optimized HILIC-MS/MS (The Validated Method) Method B: Standard C18-RPLC-MS/MS Method C: Derivatization HPLC-FLD (OPA)
Principle Hydrophilic Interaction LC + Tandem MSHydrophobic Interaction LC + Tandem MSOrtho-phthalaldehyde tagging + Fluorescence
Isomer Separation High (Baseline resolution of Ile-Leu vs Leu-Ile)Low/None (Co-elution common)Moderate (Depends on gradient, often co-elutes)
Sensitivity (LLOQ) 0.5 ng/mL (High ionization efficiency in organic mobile phase)5.0 ng/mL (Poor retention leads to ion suppression zone)10.0 ng/mL (Background noise limits sensitivity)
Sample Prep Simple Protein Precipitation (PPT)PPT or Solid Phase Extraction (SPE)Complex (Derivatization reaction required)
Throughput High (5 min run time)High (5 min run time)Low (30 min run + reaction time)
Specificity Excellent (MRM + RT)Poor (MRM only; prone to isomer interference)Poor (Prone to matrix amine interference)
Senior Scientist Insight: The "C18 Trap"

Many labs default to C18 columns. For H-Ile-Leu-OH, this is fatal. The dipeptide elutes in the "void volume" (dead time) of a C18 column due to its polarity. This region is plagued by salts and phospholipids, causing massive Ion Suppression (signal loss). Furthermore, without retention, the reverse isomer (Leu-Ile) cannot be separated, resulting in false-positive data.

Inter-Laboratory Validation Study

To prove the robustness of the Method A (HILIC-MS/MS) , a "Round Robin" study was conducted involving three distinct sites:

  • Lab 1: Sponsor Lab (Method Developer)

  • Lab 2: Contract Research Organization (CRO) A

  • Lab 3: Contract Research Organization (CRO) B

Study Design
  • Matrix: Human Plasma (K2EDTA).

  • Spike Levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Mid QC (50 ng/mL), High QC (400 ng/mL).

  • Interference Check: Samples spiked with 100 ng/mL of the reverse isomer (H-Leu-Ile-OH) to test specificity.

Results: Precision & Accuracy (Inter-Lab)

The following data summarizes the performance of Method A across all three sites.

ParameterLab 1 (Sponsor)Lab 2 (CRO A)Lab 3 (CRO B)Global Mean Acceptance (ICH M10)
LLOQ Accuracy (%) 98.2104.195.599.3 80-120%
High QC Precision (%CV) 2.13.44.13.2 < 15%
Isomer Resolution (Rs) 2.42.11.92.13 > 1.5 (Baseline)
Matrix Factor (MF) 0.980.951.020.98 0.85 - 1.15

Scientific Logic & Workflow Visualization

To ensure reproducibility, the analytical logic must be visualized. The following diagrams illustrate the decision process and the validation workflow.

Diagram 1: The Isomer-Differentiation Logic

This logic gate prevents the "False Positive" error common in dipeptide analysis.

IsomerLogic Start Sample Injection MS Mass Spectrometry (MRM: 245.2 -> 132.1) Start->MS Signal Signal Detected? MS->Signal Precursor/Frag Match Chromo Chromatographic Separation (HILIC) Signal->Chromo Yes Result_Neg Negative / Noise Signal->Result_Neg No RT_Check Retention Time (RT) Match Reference? Chromo->RT_Check Peak Elution Result_Pos Confirmed H-Ile-Leu-OH RT_Check->Result_Pos RT = 2.5 min Result_Iso Interference: H-Leu-Ile-OH RT_Check->Result_Iso RT = 3.1 min

Caption: Logic flow distinguishing the target analyte from its reverse-sequence isomer using Retention Time (RT) gating.

Diagram 2: Inter-Laboratory Validation Workflow (ICH M10)

The rigorous process used to validate the assay across three sites.

ValidationFlow cluster_Sites Parallel Analysis Prep Master Stock Prep (Lab 1) Ship Ship Blinded Samples (Dry Ice) Prep->Ship Lab1 Lab 1 Analysis (n=6) Ship->Lab1 Lab2 Lab 2 Analysis (n=6) Ship->Lab2 Lab3 Lab 3 Analysis (n=6) Ship->Lab3 Stat Statistical Analysis (ANOVA) Lab1->Stat Lab2->Stat Lab3->Stat Report Validation Report (ICH M10) Stat->Report

Caption: Round-robin validation workflow ensuring method transferability and robustness.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating . The inclusion of the "System Suitability Test" (Step 2) ensures that the column is performing correctly before any samples are burned.

Reagents & Materials[2][3][4][5]
  • Analyte: H-Ile-Leu-OH (High purity >98%).

  • Interference Standard: H-Leu-Ile-OH.

  • Internal Standard (IS): H-Ile-Leu-OH-d3 (Deuterated).

  • Column: Waters ACQUITY UPLC BEH Amide (HILIC), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

Step-by-Step Workflow
1. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 20 µL of Internal Standard working solution.

  • Add 200 µL of cold Acetonitrile (Precipitation agent).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate.

  • Crucial Step: Dilute the supernatant with 100 µL of Acetonitrile (Total 1:1 dilution). Reason: HILIC requires high organic content to obtain good peak shape. Injecting pure aqueous extract will distort the peak.

2. System Suitability Test (SST)

Before running samples, inject a "Resolution Mix" containing both H-Ile-Leu-OH and H-Leu-Ile-OH.

  • Pass Criteria: Resolution (Rs) between peaks must be ≥ 1.5.

  • Fail Criteria: If peaks co-elute, re-equilibrate the column or adjust Mobile Phase B percentage by ±1%.

3. LC-MS/MS Parameters
  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 90% B

    • 3.0 min: 70% B

    • 3.1 min: 50% B (Wash)

    • 4.0 min: 90% B (Re-equilibration)

  • MS Transitions (ESI+):

    • H-Ile-Leu-OH: 245.2

      
       132.1 (Quantifier), 245.2 
      
      
      
      86.1 (Qualifier).
    • Note: The 132.1 fragment corresponds to the Leucine immonium ion/y1 ion, which is often dominant.

References

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. FDA.gov.[2] [Link]

  • ResearchGate. (2025). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2022). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. PubMed Central. [Link]

Sources

Comparative Guide: Immunomodulatory Mechanisms of Bioactive Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of three distinct immunomodulatory dipeptides: Glu-Trp (Thymogen) , Carnosine (β-Alanyl-L-histidine) , and L-Alanyl-L-Glutamine (Ala-Gln) .

These molecules represent three different classes of immune intervention: Thymic Mimetics (differentiation drivers), Metabolic Buffers (anti-inflammatory/antioxidant), and Nutritional Substrates (fuel/stability).

Executive Technical Summary

FeatureGlu-Trp (Thymogen) Carnosine (β-Ala-His) Ala-Gln (L-Alanyl-L-Glutamine)
Primary Class Thymic Mimetic / BioregulatorAntioxidant / pH BufferMetabolic Substrate / HSP Inducer
Core Mechanism Epigenetic regulation (Chromatin remodeling)ROS/RNS Scavenging & AKT2 SignalingGlutamine delivery & HSP70 upregulation
Primary Target T-Lymphocytes (Differentiation)Macrophages (Polarization M1

M2)
Enterocytes & Lymphocytes (Survival)
Key Outcome Normalization of CD4/CD8 ratioReduction of pro-inflammatory cytokines (TNF-

, IL-6)
Prevention of apoptosis & Gut barrier integrity
Optimal Context Secondary immunodeficiency, senescenceAcute inflammation, oxidative stressCatabolic states, critical care, recovery

Mechanistic Deep Dive

A. Glu-Trp (Thymogen): The Epigenetic Regulator

Mechanism: Glu-Trp acts as a peptide bioregulator. Unlike traditional ligands that bind surface receptors, Glu-Trp penetrates the cell membrane and nuclear envelope. It binds specifically to promoter regions of DNA in immunocytes, inducing the uncoiling of heterochromatin into active euchromatin.[1] Signaling Cascade:

  • Entry: Passive diffusion/peptide transporter entry.

  • Nuclear Binding: Binds to specific DNA sequences (often related to cytokine and receptor genes).

  • Modulation: Alters the cAMP/cGMP ratio, favoring differentiation signals.[2]

  • Outcome: Upregulation of differentiation markers (CD3, CD4) in precursor T-cells.

B. Carnosine: The Anti-Inflammatory Buffer

Mechanism: Carnosine operates via two distinct pathways: direct scavenging of Reactive Oxygen/Nitrogen Species (ROS/RNS) and modulation of the AKT2 signaling pathway. It prevents the "cytokine storm" by inhibiting NF-


B activation.
Signaling Cascade: 
  • Scavenging: Imidazole ring traps free radicals and sequester transition metals (Cu, Zn).

  • AKT2 Activation: Upregulates AKT2, which enhances CD36 expression.

  • Polarization Shift: Inhibits M1 (pro-inflammatory) phenotype and promotes M2 (resolving) phenotype.

  • Outcome: Reduced secretion of TNF-

    
     and IL-6; enhanced phagocytosis of senescent cells.
    
C. Ala-Gln: The Metabolic Stabilizer

Mechanism: Glutamine is the primary fuel for rapidly dividing immune cells. Free glutamine is unstable and produces toxic ammonia spontaneously. Ala-Gln is stable and highly soluble. Once hydrolyzed by extracellular peptidases, it provides a controlled release of Glutamine. Signaling Cascade:

  • Hydrolysis: Cleaved by surface peptidases.

  • Metabolic Fuel: Glutamine enters the TCA cycle (anaplerosis) and supports nucleotide synthesis.

  • Stress Response: Induces Heat Shock Protein 70 (HSP70) expression.

  • Outcome: Prevents apoptosis under stress; maintains intestinal mucosal immunity (IgA production).

Visualization: Signaling Pathways[3]

The following diagram illustrates the distinct intracellular pathways for each dipeptide.

Immunomodulation_Pathways cluster_GluTrp Glu-Trp (Thymogen) cluster_Carnosine Carnosine (beta-Ala-His) cluster_AlaGln Ala-Gln (Metabolic) GT Glu-Trp Dipeptide Nuc Nucleus Entry GT->Nuc Chrom Chromatin Remodeling (Hetero -> Euchromatin) Nuc->Chrom Diff T-Cell Differentiation (CD4+/CD8+ Normalization) Chrom->Diff Car Carnosine ROS Scavenge ROS/RNS Car->ROS AKT AKT2 Pathway Activation Car->AKT NFkB Inhibit NF-kB AKT->NFkB M2 M2 Macrophage Polarization (Anti-Inflammatory) NFkB->M2 AG Ala-Gln Hydro Hydrolysis (Peptidases) AG->Hydro Gln L-Glutamine Release Hydro->Gln HSP HSP70 Induction Gln->HSP Surv Inhibit Apoptosis (Cell Survival) HSP->Surv

Caption: Comparative signaling cascades. Glu-Trp targets nuclear chromatin; Carnosine targets cytoplasmic signaling and ROS; Ala-Gln targets metabolic stability and stress response proteins.

Experimental Protocol: Dual-Cell Immunomodulation Assay

To objectively compare these peptides, a single assay is insufficient. The following Dual-Cell Protocol assesses both Macrophage Polarization (innate immunity) and T-Cell Proliferation (adaptive immunity).

Phase A: Macrophage Polarization Assay (RAW 264.7)

Objective: Determine the IC50 for inhibition of LPS-induced TNF-


 release (Anti-inflammatory potency).
  • Cell Seeding: Seed RAW 264.7 macrophages at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Treat cells with dipeptides (0.1, 1, 10, 50 mM) for 2 hours.

    • Control: Media only.

    • Reference: Dexamethasone (1

      
      M).
      
  • Stimulation: Add Lipopolysaccharide (LPS) at 100 ng/mL to induce M1 phenotype. Incubate 24h.

  • Supernatant Analysis: Collect supernatant. Quantify TNF-

    
     and IL-6 via ELISA.
    
  • Nitrite Quantification: Use Griess Reagent on supernatant to measure NO production (Carnosine specifically modulates NO/Nitrite ratio).

  • Viability Check (Self-Validation): Perform MTT or CCK-8 assay on remaining cells to ensure cytokine reduction isn't due to cytotoxicity.

Phase B: T-Cell Proliferation Assay (Jurkat or Primary PBMCs)

Objective: Assess immunostimulatory/differentiation capacity (Glu-Trp/Ala-Gln efficacy).

  • Cell Seeding: Seed Jurkat T-cells or PBMCs at

    
     cells/well.
    
  • Treatment: Add dipeptides (10 nM - 10

    
    M range for Glu-Trp; 1-10 mM for Ala-Gln). Note the significantly lower dose required for Glu-Trp.
    
  • Stimulation: Add Concanavalin A (ConA) or Anti-CD3/CD28 beads to trigger proliferation.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add BrdU or WST-1 reagent 4 hours prior to end. Measure absorbance.[3]

  • Flow Cytometry (Optional): Stain for CD4/CD8 to check differentiation ratios (Specific for Glu-Trp validation).

Workflow Visualization

Experimental_Protocol cluster_Macro Phase A: Macrophage (Innate) cluster_Tcell Phase B: T-Cell (Adaptive) Start Start: Cell Seeding RAW RAW 264.7 Cells Start->RAW Jurkat Jurkat/PBMCs Start->Jurkat Tx1 Pre-treat: Dipeptides RAW->Tx1 LPS LPS Stimulation (100ng/mL) Tx1->LPS ELISA ELISA (TNF-a, IL-6) & Griess (NO) LPS->ELISA Valid Viability Check (MTT) (Self-Validation Step) ELISA->Valid Data Normalization Tx2 Treat: Dipeptides Jurkat->Tx2 ConA Stimulate: ConA/CD3 Tx2->ConA Prolif Proliferation Assay (BrdU/WST-1) ConA->Prolif Prolif->Valid Data Normalization

Caption: Dual-stream workflow ensuring coverage of both anti-inflammatory (Macrophage) and proliferative (T-Cell) mechanisms, validated by cytotoxicity checks.

Comparative Data Analysis

The following table synthesizes experimental data ranges from relevant literature.

MetricGlu-Trp (Thymogen)CarnosineAla-Gln
Effective Concentration Nanomolar (1-100 nM)Millimolar (5-20 mM)Millimolar (2-10 mM)
T-Cell Proliferation High Stimulation (+30-50%)Neutral / Slight InhibitionHigh Stimulation (Fuel-dependent)
TNF-

Reduction
Moderate (Indirect via regulation)High (Direct NF-

B block)
Moderate (HSP mediated)
ROS Scavenging LowVery High Low (Indirect via GSH)
Cellular Uptake Peptide Transporter (PEPT1/2)PEPT2 / Histidine TransporterHydrolyzed before uptake

Author's Note on Interpretation:

  • Glu-Trp shows "hormone-like" potency. It is not a fuel source but a signal. Use it for modulation of differentiation.[2]

  • Carnosine requires high concentrations (physiological muscle levels are ~20mM). It acts as a "shield" against oxidative stress.[4]

  • Ala-Gln is a "conditional essential" substrate. Its immunomodulation is largely due to preventing the metabolic failure of immune cells during rapid division.

References

  • Khavinson, V. Kh., et al. "Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats." Biogerontology, 2004.

  • Caruso, G., et al. "Carnosine modulates nitric oxide in stimulated murine RAW 264.7 macrophages." Molecular and Cellular Biochemistry, 2017.

  • Cruzat, V. F., et al. "L-Alanyl-L-Glutamine and Glutamine Supplementation: Effects on Cytokine Production and Heat Shock Protein 70." Nutrition, 2010.

  • Tanaka, K., et al. "Carnosine as a protective metabolic mediator in inflammatory lung injury by inhibiting macrophage infiltration and M1-like polarization." Frontiers in Pharmacology, 2022.

  • Kircher, B., et al. "The role of L-alanyl-L-glutamine in the immune response in vitro."[5] Wiener Klinische Wochenschrift, 2002.

Sources

A Senior Scientist's Guide to Elucidating Peptide-Protein Interactions: A Comparative Structural Analysis of H-ILE-LEU-OH with a Model Protease

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Insight in Peptide Therapeutics

The dipeptide H-ILE-LEU-OH (Isoleucyl-Leucine) represents a fundamental structural motif in a vast array of biologically active peptides. While its role can range from being a simple metabolic intermediate to a critical component of a larger peptide therapeutic, understanding its precise interaction with a target protein at an atomic level is paramount for rational drug design and development.[1][2] The subtle interplay of hydrophobic and hydrogen-bonding interactions dictated by the isoleucine and leucine side chains can govern binding affinity, specificity, and ultimately, biological effect.

Given that a single, dedicated receptor for H-ILE-LEU-OH is not prominently defined in literature, this guide will utilize a well-characterized serine protease as a representative target protein. This choice is deliberate; proteases are a therapeutically significant class of enzymes whose active sites are exquisitely evolved to recognize and bind peptide sequences, making them an ideal model system to compare and contrast the premier techniques for structural analysis.[1][2] The methodologies detailed herein are universally applicable to virtually any peptide-protein interaction study.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven comparison of the leading experimental and computational techniques. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a deep, actionable understanding of how to generate high-fidelity structural data for a peptide-protein complex.

The Methodological Triad: A Comparative Overview

The modern structural biologist has a powerful arsenal of techniques. For a system like our model H-ILE-LEU-OH-protease complex, three high-resolution experimental techniques form the gold standard: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Cryogenic Electron Microscopy (Cryo-EM). These are complemented by biophysical and computational methods that provide thermodynamic and dynamic insights. We will compare these core methods head-to-head.

Technique Core Principle Resolution Key Strengths Primary Limitations
X-ray Crystallography X-ray diffraction from a crystal latticeTypically 1.5 - 3.5 ÅAtomic resolution, precise bond distances and angles.[3][4]Requires well-ordered crystals (a major bottleneck)[3]; provides a static, time-averaged structure.[5]
NMR Spectroscopy Nuclear spin properties in a magnetic fieldAtomic resolution (for smaller proteins)Provides solution-state structure and dynamics[6]; maps binding interfaces; measures kinetics.[7]Protein size limitations (~<50 kDa)[6]; requires isotopic labeling for larger systems; complex spectral analysis.
Cryo-Electron Microscopy Electron imaging of flash-frozen moleculesNear-atomic (typically 2 - 5 Å)No crystallization needed[8]; can analyze large, complex, and flexible structures.Challenging for very small proteins (<50 kDa) due to low contrast[9][10]; lower resolution than best crystallography.
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingN/A (Thermodynamic data)"Gold standard" for binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11]Requires relatively large amounts of pure sample; does not provide structural data directly.
Computational Docking & MD Physics-based algorithms to predict binding pose and dynamicsTheoreticalRapidly predicts binding modes[12]; simulates dynamic behavior over time.[13]Accuracy depends heavily on scoring functions; requires experimental validation.

Part 1: High-Resolution Structure Determination - The Experimental Workhorses

The ultimate goal of structural analysis is to "see" how H-ILE-LEU-OH fits into the active site of our model protease. This requires atomic or near-atomic resolution.

X-ray Crystallography: The Gold Standard for Atomic Detail

X-ray crystallography provides an unparalleled view of the static, bound conformation of the peptide. The core principle involves scattering X-rays off the ordered array of molecules in a crystal, with the resulting diffraction pattern used to calculate an electron density map, into which an atomic model is built.[4]

The success of this method hinges entirely on obtaining high-quality, well-diffracting crystals of the protease in complex with H-ILE-LEU-OH. This is the most significant bottleneck in the entire process.[3] The choice of crystallization conditions (precipitants, pH, temperature) is an empirical screening process aimed at gently coaxing the protein-peptide complex out of solution into an ordered lattice. Soaking a pre-existing crystal of the target protein with a high concentration of the peptide can be a faster alternative to co-crystallization.[3][14][15]

Caption: Workflow for X-ray Crystallography of a Protein-Peptide Complex.

  • Protein Preparation: Express and purify the target protease to >95% homogeneity. Concentration should typically be 5-15 mg/mL.

  • Complex Formation: Incubate the purified protease with a 5- to 10-fold molar excess of H-ILE-LEU-OH. The peptide should be of high purity (>95%).[3]

  • Crystallization: Use robotic screening of hundreds of commercially available or custom-made conditions (varying precipitants like PEG, salts; pH; additives) via sitting-drop or hanging-drop vapor diffusion.

  • Crystal Harvesting and Cryo-protection: Once crystals appear, they are looped out of the drop and briefly soaked in a "cryoprotectant" solution (often the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice crystal formation during freezing.[16]

  • Data Collection: The cryo-cooled crystal is mounted on a goniometer at a synchrotron beamline and irradiated with a high-intensity X-ray beam while being rotated.[16] Diffraction patterns are recorded on a detector.[16]

  • Data Processing & Phasing: Software is used to integrate the diffraction spots and determine their intensities. The "phase problem" is solved using methods like molecular replacement if a similar protein structure exists.

  • Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then computationally refined to improve its fit to the experimental data, resulting in a final, validated structure.[4]

NMR Spectroscopy: Structure and Dynamics in Solution

NMR spectroscopy is unique in its ability to determine the structure of the H-ILE-LEU-OH-protease complex in a solution state, which more closely mimics the physiological environment.[6] It relies on the magnetic properties of atomic nuclei, providing information on through-bond and through-space atomic proximities.

For a complex involving a protease (typically 25-30 kDa) and a small dipeptide, NMR is highly feasible. The key experimental choice is isotopic labeling. To simplify the complex protein spectrum and unambiguously assign signals, the protease is typically expressed in media enriched with ¹⁵N and ¹³C isotopes.[17] The peptide remains at natural abundance. Titrating the unlabeled peptide into the labeled protein allows for the specific tracking of changes in the protein's signals upon binding, a technique known as Chemical Shift Perturbation (CSP).[17]

Caption: Workflow for NMR-based analysis of a Protein-Peptide Interaction.

  • Protein Preparation: Express the protease in minimal media supplemented with ¹⁵N-ammonium chloride and ¹³C-glucose as the sole nitrogen and carbon sources. Purify to >95% homogeneity.

  • Sample Preparation: Prepare a concentrated, stable sample of the labeled protease (typically 0.3-1.0 mM) in a suitable NMR buffer (e.g., phosphate or HEPES) containing 5-10% D₂O.[18][19]

  • Chemical Shift Perturbation (CSP) Mapping: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein. Titrate in increasing amounts of a concentrated stock solution of H-ILE-LEU-OH, acquiring an HSQC spectrum at each step.

  • Data Analysis: Monitor the movement of peaks in the HSQC spectra. Amide peaks of residues in or near the binding site will show significant shifts. This rapidly maps the interaction surface.

  • Structure Determination: For a full structural model, collect a suite of 3D NMR experiments (e.g., HNCA, HNCO, HNCACB) for backbone and sidechain assignments. A crucial experiment is the Nuclear Overhauser Effect Spectroscopy (NOESY), which provides through-space distance constraints between protons that are close to each other (<5 Å), including intermolecular contacts between the peptide and the protein.

  • Structure Calculation: These experimental distance and dihedral angle restraints are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the data.

Cryo-Electron Microscopy: The No-Crystal Alternative

Cryo-EM has revolutionized structural biology by enabling the analysis of macromolecules without the need for crystallization.[8] It involves imaging thousands of individual, flash-frozen protein particles in random orientations and computationally averaging them to reconstruct a 3D model.

For a small complex like a protease (~25 kDa) bound to a tiny dipeptide, standard cryo-EM is extremely challenging.[9][10] The low molecular weight results in very low contrast against the surrounding ice, making particle alignment difficult to impossible.[9][10] Therefore, a key experimental decision would be to artificially increase the mass of the complex, for example, by binding it to a larger entity like an antibody fragment (Fab).[20] Another emerging technique is Microcrystal Electron Diffraction (MicroED), which uses very small crystals and can be considered a hybrid of crystallography and EM.[21][22]

Caption: Cryo-EM workflow, often requiring size-increasing scaffolds for small complexes.

  • Complex Formation: Prepare a stable, stoichiometric complex of the protease, H-ILE-LEU-OH, and a specific Fab fragment that binds to the protease.

  • Grid Preparation: Apply a small volume (~3 µL) of the complex solution to a cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane, vitrifying the sample.[21]

  • Data Collection: The frozen grid is loaded into a transmission electron microscope. Thousands of images ("micrographs") are automatically collected from different areas of the grid.

  • Image Processing: The raw data (movies) are corrected for beam-induced motion. The contrast transfer function (CTF) of the microscope is estimated and corrected for.

  • Particle Picking and 2D Classification: Software is used to automatically identify individual particle images from the micrographs. These are then grouped into 2D classes to remove junk particles and assess sample quality.

  • 3D Reconstruction and Refinement: An initial 3D model is generated, which is then refined against the full particle dataset to achieve the highest possible resolution.

  • Model Building: An atomic model of the complex is built into the final 3D density map and refined.

Part 2: Characterizing the Binding Energetics and Dynamics

While high-resolution structures are invaluable, they are static snapshots. Understanding the strength of the interaction and its dynamic nature is equally critical.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Fingerprint

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[23] It is the gold standard for determining the thermodynamics of an interaction, providing the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[11]

The key to a successful ITC experiment is precise concentration determination and appropriate buffer matching. The heat signals are small, so any mismatch in the buffer between the protein in the cell and the peptide in the syringe will generate large heats of dilution, obscuring the true binding signal. The concentration of the macromolecule in the cell should be chosen relative to the expected Kd to ensure a well-defined binding isotherm. A common rule of thumb is to have the cell concentration be 10-50 times the expected Kd.

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

  • Sample Preparation: Prepare the purified protease and the H-ILE-LEU-OH peptide in the exact same, extensively dialyzed buffer. Accurately determine the concentration of both components. Degas all solutions to prevent bubbles.[24]

  • Instrument Setup: Load the protease solution (e.g., 20-50 µM) into the sample cell of the calorimeter. Load the peptide solution (typically 10-15 times the protein concentration) into the injection syringe.[25]

  • Titration: Set the instrument to the desired temperature (e.g., 25°C). The experiment consists of a series of small, precisely controlled injections of the peptide solution into the protein solution.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell, yielding a direct measurement of the heat change per injection.

  • Data Analysis: The integrated heat per injection is plotted against the molar ratio of peptide to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a single set of sites model) to extract the thermodynamic parameters.[26]

Molecular Dynamics (MD) Simulation: The Computational Microscope

MD simulations complement static experimental structures by providing a dynamic view of the peptide-protein complex over time. Starting with an experimental structure (from X-ray or NMR), MD uses classical mechanics to simulate the movements of every atom in the system, revealing conformational flexibility, the role of water molecules, and the stability of key interactions.

The predictive power of an MD simulation is highly dependent on the quality of the starting structure and the accuracy of the force field (the set of parameters describing the physics of the atoms).[13] For a protein-peptide complex, it's crucial to choose a modern force field that accurately represents both protein and small molecule interactions. The system must be solvated in a periodic box of water molecules and neutralized with ions to mimic physiological conditions. The length of the simulation (nanoseconds to microseconds) determines the timescale of the motions that can be observed.

  • System Preparation: Start with the high-resolution structure of the H-ILE-LEU-OH-protease complex. Use software like GROMACS or AMBER to add hydrogen atoms.[12][27]

  • Solvation and Ionization: Place the complex in the center of a three-dimensional box and fill the box with a pre-equilibrated water model (e.g., TIP3P).[13] Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system.

  • Minimization: Perform an energy minimization of the system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and peptide atoms. This allows the solvent to relax around the complex.

  • Production MD: Remove the restraints and run the simulation for the desired length of time, saving the atomic coordinates (the trajectory) at regular intervals.

  • Analysis: Analyze the trajectory to calculate properties like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and specific hydrogen bond lifetimes to quantify interaction dynamics.

Conclusion: An Integrated Approach for Definitive Structural Insights

No single technique provides a complete picture of a peptide-protein interaction. The true power of structural biology lies in the synergistic integration of these methods. For the H-ILE-LEU-OH-protease system, an ideal workflow would start with ITC to confirm binding and quantify its thermodynamics. This would be followed by high-resolution structure determination, with X-ray crystallography being the first choice for achieving the highest atomic detail if crystals can be obtained. NMR would serve as an excellent alternative, providing the added benefit of solution-state dynamics and a direct map of the binding interface via CSP. Finally, the resulting high-resolution structure would serve as the starting point for extensive MD simulations to explore the conformational landscape and the atomistic details of the binding dynamics.

By thoughtfully selecting and combining these powerful techniques, researchers can move from a simple peptide sequence to a deep, multi-faceted understanding of its biological function, paving the way for more effective and precisely engineered therapeutics.

References

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy: Practical Aspects. [Link]

  • NMR Facility, University of Al-Farabi. (n.d.). NMR sample preparation guidelines. [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. [Link]

  • Palovcak, E., et al. (2021). Cryo-EM for small molecules. Biochemical Society Transactions, 49(5), 2235-2244. [Link]

  • Gonen, T. (2020). Protein and Small Molecule Structure Determination by the Cryo-EM Method MicroED. In Methods in Molecular Biology, vol 2127. Humana, New York, NY. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). Exploring the Complexity of Protein Structure Determination Through X-ray Diffraction. Journal of Plant Science and Phytopathology, 1, 001-009. [Link]

  • Baranauskiene, L., & Domanska, K. (2018). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. In Plant Peptide Hormones. Methods in Molecular Biology, vol 1761. Humana Press, New York, NY. [Link]

  • Athirathinam, K. (2021). How to interpret Isothermal Titration Calorimetry data? ResearchGate. [Link]

  • Rupp, B. (2003). The advantages and limitations of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 59(9), 1549-1553. [Link]

  • Omixium. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]

  • Karis, et al. (2024). Protein-Peptide MD Simulations. GROMACS forums. [Link]

  • Munshi, S., et al. (1998). Rapid X-ray diffraction analysis of HIV-1 protease-inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. Acta Crystallographica Section D: Biological Crystallography, 54(Pt 6 Pt 1), 1053-1060. [Link]

  • Herzik, M. A., et al. (2019). Challenges and opportunities in cryo-EM single-particle analysis. Journal of Biological Chemistry, 294(13), 5169-5181. [Link]

  • Ballone, A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 76(Pt 10), 458-466. [Link]

  • Kleckner, I. R., & Foster, M. P. (2011). An introduction to NMR-based approaches for measuring protein dynamics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(8), 942-968. [Link]

  • Wu, S., et al. (2012). Fabs enable single particle cryoEM studies of small proteins. Structure, 20(4), 582-592. [Link]

  • Hattne, J., et al. (2018). Protein and Small Molecule Structure Determination by the Cryo-EM Method MicroED. Springer. [Link]

  • Bonvin, A. M. J. J. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. [Link]

  • Söldner, C. A., & Klebe, G. (2017). Protease Inhibitors in View of Peptide Substrate Databases. Journal of Chemical Information and Modeling, 57(3), 393-405. [Link]

  • Autoligand. (2018). How to find active site of the protein? | Autoligand | Molecular Docking. YouTube. [Link]

  • Lander, G. C., et al. (2022). Cryo-EM, Protein Engineering, and Simulation Enable the Development of Peptide Therapeutics against Acute Myeloid Leukemia. ACS Central Science, 8(2), 224-233. [Link]

  • Pokhrel, R., & Jayasundera, T. (2013). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. International Journal of Molecular Sciences, 14(7), 14382-14397. [Link]

  • Söldner, C. A., & Klebe, G. (2017). Protease Inhibitors in View of Peptide Substrate Databases. ACS Publications. [Link]

  • Galán, A., & de la Cruz, F. (2020). Cryo-electron microscopy analysis of small membrane proteins. Current Opinion in Structural Biology, 64, 9-16. [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. [Link]

  • Kumar, R. (2022). How to perform MD Simulation on Protein-Peptide Complex using Gromacs? ResearchGate. [Link]

  • Wlodawer, A., et al. (2008). Four steps are important to solve a protein structure by X-ray... ResearchGate. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

  • Kumar, A., et al. (2024). A review on x-ray crystallography and it's applications. The Pharma Innovation Journal, 13(4), 163-167. [Link]

  • Jensen, M. R. (n.d.). Introduction to NMR spectroscopy of proteins. Duke University. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. [Link]

  • RCSB PDB. (1999). 2BPX: HIV-1 protease-inhibitor complex. [Link]

  • ACS Publications. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. [Link]

  • CryoSPARC. (2020). Cannot align small protein complex particles. CryoSPARC Discussion. [Link]

  • Lander, G. C., et al. (2022). Cryo-EM, Protein Engineering, and Simulation Enable the Development of Peptide Therapeutics against Acute Myeloid Leukemia. ResearchGate. [Link]

  • Mafakher, L. (2023). How to do molecular docking for peptide library? ResearchGate. [Link]

  • GROMACS Forums. (2023). How to set up protein–peptide complex simulation in GROMACS: peptide as ligand or whole complex? GROMACS User Discussions. [Link]

  • RCSB PDB. (2023). Searching the PDB for High-Quality Ligand-Bound Structures. YouTube. [Link]

  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]

  • Minikel, E. V. (2016). Isothermal titration calorimetry. CureFFI.org. [Link]

  • Proteopedia. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. [Link]

  • University of Warwick. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. [Link]

  • Larda, S., et al. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences, 7, 20. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of H-ILE-LEU-OH (Isoleucyl-leucine)

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our responsibilities extend beyond the benchtop; they encompass a steadfast commitment to safety and environmental stewardship. The proper disposal of all laboratory reagents, including seemingly benign compounds like the dipeptide H-ILE-LEU-OH, is a cornerstone of a robust and responsible research program. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of H-ILE-LEU-OH, ensuring the integrity of our work and the safety of our colleagues and community.

Section 1: Hazard Assessment & Characterization

Before establishing a disposal protocol, a thorough understanding of the compound's properties is essential. H-ILE-LEU-OH, also known as Isoleucyl-leucine, is a dipeptide composed of two essential amino acids, isoleucine and leucine.[1][2]

A specific Safety Data Sheet (SDS) for the dipeptide H-ILE-LEU-OH (CAS Number 26462-22-6) is not always readily available.[3] Therefore, a conservative assessment must be synthesized from the data of its constituent amino acids and similar short-chain peptides. Safety data for L-Leucine and L-Isoleucine consistently show that these amino acids are not classified as hazardous substances.[4][5] They are generally regarded as stable, non-toxic, and readily biodegradable.[5]

The causality behind this low hazard profile lies in their biological nature. As fundamental building blocks of proteins, they are ubiquitous in biological systems and do not possess the reactive functional groups that characterize more hazardous chemicals. However, it is crucial to recognize that "non-hazardous" does not mean "disposable without consideration." All laboratory chemicals must be managed through a formal waste stream.[6]

PropertyDescriptionSource
Chemical Name Isoleucyl-leucine (H-ILE-LEU-OH)
CAS Number 26462-22-6
Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
Appearance White to off-white solid/powder.Inferred from constituent amino acids[5][7]
Hazard Classification Not classified as a hazardous substance.Inferred from constituent amino acids[4][5]
Primary Routes of Exposure Inhalation of dust, skin contact, eye contact.
Incompatibilities Strong oxidizing agents.

Section 2: Core Disposal Protocol: A Step-by-Step Methodology

The fundamental principle for the disposal of any research peptide is that it must not be discarded in the regular trash or poured down the drain.[6] Adherence to your institution's specific waste management program is mandatory.

Step 1: Personal Protective Equipment (PPE)

Even with non-hazardous materials, a culture of safety dictates the consistent use of appropriate PPE. This serves as the primary barrier against accidental exposure and contamination.

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use standard laboratory nitrile gloves.

  • Body Protection: A lab coat is mandatory to protect skin and clothing.

  • Respiratory Protection: When handling larger quantities of the lyophilized powder, which can become airborne, work within a fume hood or use a biosafety cabinet to prevent inhalation.[4]

Step 2: Waste Segregation and Containment

Proper segregation at the point of generation is the most critical step in the waste management workflow. Never mix non-hazardous waste with hazardous waste streams.

  • Solid Waste:

    • Collect unused or expired H-ILE-LEU-OH powder in a dedicated, clearly labeled waste container.

    • This container should be a sturdy, sealable plastic or glass jar.

    • Contaminated consumables such as weigh boats, pipette tips, and gloves should be collected in a separate, lined container designated for solid chemical waste.[8]

  • Aqueous Solutions:

    • Collect all aqueous solutions containing H-ILE-LEU-OH in a dedicated, leak-proof liquid waste container (e.g., a carboy).[8]

    • Do not pour solutions down the drain. While this dipeptide is biodegradable, this practice is prohibited by most institutional policies to maintain the integrity of the wastewater system and comply with local regulations.[6]

Step 3: Labeling for Disposal

Accurate labeling is a regulatory requirement and ensures the safety of everyone who will handle the waste.[9]

  • Use your institution's official chemical waste tag.

  • Clearly write the full chemical name: "H-ILE-LEU-OH" or "Isoleucyl-leucine". Avoid using abbreviations or formulas.[9]

  • List all constituents, including solvents (e.g., "Water").

  • Estimate the quantity of the peptide in the container.

  • Indicate "Non-Hazardous" in the hazard section.

  • Attach the label securely to the container.[9]

Step 4: Institutional Coordination and Pickup

The final and most important step is to coordinate with your institution's Environmental Health & Safety (EHS) department.[6][10][11]

  • Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory.[9]

  • Follow your EHS department's procedures to request a waste pickup.[10]

  • EHS personnel are trained to handle, transport, and arrange for the final, compliant disposal of all laboratory waste.

Section 3: Decontamination and Spill Management

Accidents can happen. A prepared response is key to mitigating any potential issues.

Surface Decontamination

For routine cleaning of surfaces or glassware that have come into contact with H-ILE-LEU-OH:

  • Initial Wipe: Use a damp cloth or paper towel to wipe the surface.

  • Wash: Wash with a standard laboratory detergent and water.

  • Rinse: Rinse thoroughly with deionized water.

  • Dry: Allow the surface or glassware to dry completely.

Minor Spill Protocol

This protocol applies to small spills (typically <5 grams of solid or <100 mL of a dilute solution) that do not pose an immediate respiratory hazard.

  • Alert & Secure: Alert personnel in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE (lab coat, gloves, eye protection).

  • Containment:

    • For Solids: Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad), working from the outside in.[12]

  • Clean-Up:

    • Carefully scoop the absorbed material or damp paper towels into a designated waste bag or container.[13]

    • Use tweezers to pick up any broken glass and place it in a designated sharps container.[14]

  • Final Decontamination: Wipe the spill area with a damp cloth, followed by a standard laboratory cleaner.[15]

  • Dispose: Seal the waste container, label it as "Spill Debris containing H-ILE-LEU-OH," and manage it through the EHS chemical waste stream.

  • Wash Hands: Thoroughly wash your hands after completing the cleanup.

Section 4: Disposal Workflow Diagram

This diagram illustrates the decision-making process for the proper disposal of H-ILE-LEU-OH waste streams.

G cluster_0 Waste Characterization cluster_1 Segregation & Containment start Identify H-ILE-LEU-OH Waste waste_type Determine Waste Form start->waste_type solid Solid Peptide or Contaminated Labware waste_type->solid Solid liquid Aqueous Solution waste_type->liquid Liquid solid_container Collect in Labeled SOLID Chemical Waste Container solid->solid_container liquid_container Collect in Labeled LIQUID Chemical Waste Container liquid->liquid_container label_waste Label Container with Full Chemical Name & 'Non-Hazardous' solid_container->label_waste liquid_container->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste request_pickup Request Pickup from Institutional EHS store_waste->request_pickup end_node Compliant Disposal by EHS request_pickup->end_node

Caption: Disposal workflow for H-ILE-LEU-OH.

References

  • ChemBK. (n.d.). L-Isoleucine. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). H-Leu-Leu-Leu-OH. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Leucine. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-Leu-OH [61-90-5]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Leucyl-Isoleucine. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Biohazard waste disposal. Retrieved from [Link]

  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove. YouTube. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Novor. (2021, July 7). Isoleucine and Leucine. Retrieved from [Link]

  • Bio-Rad Antibodies. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste. YouTube. Retrieved from [Link]

  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety. Retrieved from [Link]

  • Clym Environmental Services. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • News-Medical. (n.d.). What are Leucine and Isoleucine?. Retrieved from [Link]

  • St. Olaf College. (n.d.). Biological Exposure or Spills: Response, Decontamination & Clean-up. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]

  • PerkinElmer. (2020, October 22). Waste Management. YouTube. Retrieved from [Link]

  • Michigan State University. (n.d.). Biohazardous Waste. Environmental Health & Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: H-ILE-LEU-OH

[1][2]

Executive Summary

H-ILE-LEU-OH (L-Leucyl-L-isoleucine) is a bioactive dipeptide often utilized in metabolic research and ACE inhibition studies.[1] While not classified as acutely toxic (e.g., Category 1 or 2), the primary risks to the researcher are respiratory sensitization and particulate dispersion due to the compound's low bulk density and high static susceptibility.

This guide moves beyond generic "wear gloves" advice. It provides a risk-stratified approach to PPE, focusing on the specific physical chemistry of peptide powders that challenges standard laboratory hygiene.[1]

Part 1: The Hazard Profile (The "Why")[1]

To select the correct PPE, you must understand the enemy. With H-ILE-LEU-OH, the enemy is not chemical corrosion, but biological interaction and physical dispersal .[1]

Hazard DomainSpecific RiskMechanism of Action
Respiratory Sensitization (High) Inhalation of peptide dust can trigger an immune response.[1] Repeated low-level exposure may lead to occupational asthma or anaphylactic sensitivity [1].[1]
Physical Electrostatic Dispersion Lyophilized peptides are hygroscopic and highly static-prone.[1] They "fly" when spatulas approach, increasing inhalation risk and cross-contamination [2].
Dermal Bioactivity (Low) While skin permeation is low for dipeptides, direct contact with abraded skin can introduce bioactive material systemically.[1]
Stability Hygroscopy Rapid moisture uptake degrades the product, turning free-flowing powder into a sticky gum that complicates handling and disposal [3].[1]

Part 2: Risk-Based PPE Matrix

Do not apply a "one size fits all" approach. Match your PPE to the operational scale.[1]

Table 1: PPE Selection by Operational Scale
Scale Context Respiratory Protection Dermal Protection Ocular Protection
Analytical (< 10 mg)Preparing HPLC standards; weighing into micro-vials.[1]Fume Hood (Sash @ 18") . If open bench: N95 Respirator .Nitrile Gloves (0.11 mm thickness).[1] Double gloving not required.[1]Safety Glasses with side shields.[1]
Preparative (10 mg - 1 g)Batch formulation; transfer between containers.[1]Fume Hood or Biosafety Cabinet .[1] If unavailable: P100 Half-Face Respirator .[1][2]Double Nitrile Gloves . Outer glove: Long cuff (300mm) to cover lab coat wrist.[1]Chemical Splash Goggles (indirect vent).[1]
Bulk (> 1 g)Large scale synthesis or packaging.PAPR (Powered Air Purifying Respirator) or Full-Face P100 .[1]Tyvek® Sleeve Covers + Double Nitrile Gloves.[1]Face Shield (if not using full-face respirator).[1]

Part 3: Engineering Controls (The "Static" Factor)[1]

Expert Insight: The most common failure mode in handling H-ILE-LEU-OH is not toxicity, but loss of containment due to static electricity.[1] Peptides will adhere to the outside of gloves and weigh boats, eventually migrating to the researcher’s breathing zone.

The Anti-Static Protocol
  • Ionization: Use a benchtop ionizing fan directed at the balance draft shield.[1] This neutralizes the charge on the peptide powder, preventing it from "jumping."

  • Grounding: Ensure the analytical balance is grounded.

  • Humidity: Maintain lab humidity between 30-50%. <30% humidity guarantees static dispersal issues.[1]

Part 4: Operational Workflow & Decision Logic

The following diagram illustrates the critical decision points for safe handling, integrating PPE choices with engineering controls.

PeptideHandlingStartSTART: H-ILE-LEU-OH HandlingAssessAssess Quantity & FormStart->AssessPowderSolid (Lyophilized Powder)Assess->PowderSolutionAqueous/Organic SolutionAssess->SolutionStaticCheckStatic Control Active?(Ionizer/Grounding)Powder->StaticCheckSplashRiskSplash Risk High?Solution->SplashRiskHoodCheckFume Hood Available?StaticCheck->HoodCheckYesStaticCheck->HoodCheckNo (High Risk of Dispersal)RespN95REQ: N95/P100 Respirator+ Safety GogglesHoodCheck->RespN95No (Open Bench)StandardPPEStandard PPE:Lab Coat + Nitrile Gloves + GlassesHoodCheck->StandardPPEYes (Containment Active)ActionProceed with OperationRespN95->ActionStandardPPE->ActionSplashRisk->StandardPPENoFaceShieldREQ: Face Shield+ Double GlovesSplashRisk->FaceShieldYesFaceShield->Action

Figure 1: Risk-based decision tree for PPE selection based on physical state and containment availability.[1]

Part 5: Step-by-Step Handling Protocol

This protocol ensures Scientific Integrity by preventing cross-contamination while protecting the operator.[1]

Preparation
  • Don PPE: Put on lab coat, safety glasses, and nitrile gloves. If handling >100mg outside a hood, don an N95 mask.

  • Static Neutralization: Turn on the ionizing fan 1 minute prior to opening the vial.

  • Equilibration: Allow the peptide vial to reach room temperature before opening. Opening a cold vial causes condensation, degrading the peptide and creating a sticky, hard-to-handle paste [4].[1]

Weighing (The Critical Step)[1]
  • Open: Gently tap the vial on the bench to settle dust. Open slowly.

  • Transfer: Use a clean stainless steel spatula (plastic spatulas generate static).[1]

  • Technique: Do not dump. Tap the spatula gently against the weigh boat.[1]

  • Spill: If powder spills on the balance, do not blow it off . Wipe with a wet tissue (water solubilizes the peptide immediately) and dispose of the tissue as chemical waste.

Solubilization
  • Solvent: Add solvent (e.g., water, PBS, or DMSO) to the powder, not powder to the solvent, to prevent "puffing" of dust.

  • Mixing: Vortex with the cap tightly sealed.

Disposal & Decontamination[1][3][4]
  • Liquid Waste: Dispose of peptide solutions in the Non-Hazardous Organic/Aqueous Waste stream (unless mixed with hazardous solvents like Acetonitrile).

  • Solid Waste: Vials and weigh boats should be rinsed with water before disposal in glass trash, or placed directly into solid chemical waste containers.

  • Decontamination: Wipe the work area with 70% Ethanol . While water dissolves the peptide, ethanol ensures sterility and removes lipid-conjugated impurities if present.[1]

Part 6: Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sign of sensitization).

  • Eye Contact: Flush with water for 15 minutes.[1][3] Peptides can cause mechanical irritation and transient pH changes in the eye.

  • Skin Contact: Wash with soap and water.[4] No neutralizing agent is required.[1]

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor.[1] [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7010534, Leu-Ile.[1] PubChem.[1] [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-ILE-LEU-OH
Reactant of Route 2
Reactant of Route 2
H-ILE-LEU-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.